molecular formula C9H11N B1277241 N-Cyclopropylaniline CAS No. 34535-98-3

N-Cyclopropylaniline

Cat. No.: B1277241
CAS No.: 34535-98-3
M. Wt: 133.19 g/mol
InChI Key: AOTWIFLKURJQGE-UHFFFAOYSA-N
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Description

N-Cyclopropylaniline (CPA), with the CAS number 34535-98-3 and a molecular formula of C 9 H 11 N, is a specialty aniline derivative that serves as a versatile building block and key intermediate in advanced organic synthesis and medicinal chemistry research . A significant and well-documented application of this compound is its role as a crucial precursor in the synthesis of 1-cyclopropyl-quinolone-carboxylic acids, a class of compounds known for their potent antibacterial activity . The cyclopropyl group at the nitrogen position is a critical structural feature that enhances the biological profile of these molecules. In modern synthetic methodology, CPA has emerged as a valuable substrate in electrocatalytic redox-neutral [3 + 2] annulation reactions with alkenes . This method, enabled by electrochemically generating the this compound radical cation, provides an efficient route to aniline-substituted five-membered carbocycles in yields of up to 81% via a proposed chain mechanism . Furthermore, the compound has been utilized in copper-catalyzed oxidative C(sp 3 )–H/C(sp 2 )–H cross-coupling reactions, where it acts as a directing group to facilitate the formation of six-membered carbocyclic rings through a 1,5-hydrogen atom transfer (1,5-HAT) process . From a mechanistic standpoint, CPA is often involved in reactions that proceed through radical intermediates. In cytochrome P450 studies, its formation from N-cyclopropyl-N-methylaniline is evidence of a Hydrogen Atom Transfer (HAT) mechanism over a Single Electron Transfer (SET) pathway, as the cyclopropyl ring remains intact . This property makes it a useful probe for studying enzymatic and biomimetic oxidation mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use, whether for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTWIFLKURJQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426812
Record name N-Cyclopropylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34535-98-3
Record name N-Cyclopropylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclopropylaniline
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Foundational & Exploratory

N-Cyclopropylaniline Synthesis via Buchwald-Hartwig Amination: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-cyclopropylaniline and its derivatives through the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, offering a versatile and efficient method for the formation of C–N bonds.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where the N-aryl cyclopropylamine motif is a key structural element in many biologically active compounds and functional materials. This guide will delve into the core aspects of this reaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Concepts of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide or pseudohalide (such as a triflate) in the presence of a palladium catalyst and a base.[1] The reaction's success hinges on the careful selection of the catalyst system, which typically consists of a palladium precursor and a phosphine-based ligand. The ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle.[2]

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium amido complex. The final step is reductive elimination, which forms the desired C–N bond and regenerates the active Pd(0) catalyst.[3]

Data Presentation: A Comparative Overview of Reaction Systems

The following tables summarize quantitative data from various reported syntheses of N-cyclopropylanilines via Buchwald-Hartwig amination, showcasing the influence of different catalysts, ligands, bases, and aryl halides on reaction yields.

Table 1: Synthesis of this compound from Bromobenzene

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂BrettPhosKOr-BuToluene801885-92[4]
Pd₂(dba)₃BINAPNaOr-BuTolueneRT-53[5]

Table 2: Synthesis of Substituted N-Cyclopropylanilines from Various Aryl Halides

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1-Bromo-3-chlorobenzenePd(OAc)₂ / BrettPhosKOr-BuToluene8085-92[4]
2-BromoanisolePd(OAc)₂ / BrettPhosKOr-BuToluene8085-92[4]
4-ChlorobenzonitrileadYPhos-Pd-G3NaOr-BuDioxaneRT97[6]
Methyl 4-chlorobenzoateadYPhos-Pd-G3NaOr-BuDioxaneRT85[6]
4'-ChloroacetophenoneadYPhos-Pd-G3NaOr-BuDioxaneRT82[6]
1-Bromo-4-chlorobenzeneadYPhos-Pd-G3NaOr-BuDioxaneRT95[6]
2-ChloropyridineadYPhos-Pd-G3NaOr-BuDioxaneRT88[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data tables. These protocols are intended to serve as a practical guide for researchers in the lab.

Protocol 1: Synthesis of this compound using Pd(OAc)₂/BrettPhos

This protocol is adapted from a procedure described for the synthesis of this compound probes.[4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Bromobenzene

  • Cyclopropylamine

  • Potassium tert-butoxide (KOr-Bu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Silica gel

  • Schlenk tube (10 mL) with a Teflon-coated magnetic stir bar

  • Glovebox

  • Standard glassware for workup and purification

Procedure:

  • Inside a glovebox, a 10 mL Schlenk tube is charged with Pd(OAc)₂ (0.9 mg, 0.004 mmol) and BrettPhos (6.4 mg, 0.012 mmol).

  • The Schlenk tube is sealed, removed from the glovebox, and the atmosphere is exchanged with an inert gas (e.g., nitrogen or argon).

  • The Schlenk tube is then returned to the glovebox.

  • To the Schlenk tube, add bromobenzene (60.0 mg, 0.38 mmol), cyclopropylamine (26.2 mg, 0.459 mmol), KOr-Bu (64.3 mg, 0.573 mmol), and anhydrous toluene (2 mL).

  • The Schlenk tube is sealed tightly and removed from the glovebox.

  • The reaction mixture is heated to 80 °C and stirred for approximately 18 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: General Procedure for the Monoarylation of Cyclopropylamine with Aryl Chlorides using a YPhos-based Catalyst

This protocol describes a general method for the coupling of various aryl chlorides with cyclopropylamine at room temperature.[6]

Materials:

  • adYPhos-Pd-G3 precatalyst

  • Aryl chloride (e.g., 4-chlorobenzonitrile)

  • Cyclopropylamine

  • Sodium tert-butoxide (NaOr-Bu)

  • Dioxane (anhydrous)

  • Standard glassware for reaction setup, workup, and purification

Procedure:

  • In an inert atmosphere glovebox, a reaction vessel is charged with the adYPhos-Pd-G3 precatalyst.

  • The aryl chloride (1.0 equiv) and anhydrous dioxane are added to the reaction vessel.

  • Cyclopropylamine (1.2 equiv) is then added, followed by the addition of NaOr-Bu (1.4 equiv).

  • The reaction vessel is sealed and the mixture is stirred at room temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.

  • The resulting crude product is purified by column chromatography to yield the desired N-arylcyclopropylamine.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound via Buchwald-Hartwig amination.

G cluster_reactants Reactants & Catalyst System cluster_process Reaction Process cluster_product Product ArylHalide Aryl Halide (e.g., Bromobenzene) ReactionSetup Reaction Setup (Inert Atmosphere) ArylHalide->ReactionSetup Cyclopropylamine Cyclopropylamine Cyclopropylamine->ReactionSetup Catalyst Pd(0) Precursor + Ligand Catalyst->ReactionSetup Base Base (e.g., KOr-Bu) Base->ReactionSetup Heating Heating & Stirring ReactionSetup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for this compound synthesis.

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)(X)L OxAdd->PdII_complex AmineCoord Amine Coordination & Deprotonation PdII_complex->AmineCoord Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord Amido_complex Ar-Pd(II)(NR₂)L AmineCoord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-Cyclopropylaniline, a molecule of significant interest in medicinal chemistry and as a mechanistic probe in chemical and biological systems. This document details its known physicochemical parameters, outlines relevant experimental protocols, and visualizes key chemical and metabolic pathways.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively documented in publicly available literature. Therefore, data for its structural isomers (2-, 3-, and 4-cyclopropylaniline) are provided below as estimations. It is crucial to note that the position of the cyclopropyl group and its attachment to the nitrogen atom will influence these properties.

Table 1: Physicochemical Data for Cyclopropylanilines

PropertyValueCompoundSource and Notes
Molecular Weight 133.19 g/mol This compoundCalculated
Molecular Formula C₉H₁₁NThis compound-
Melting Point 36 °C4-CyclopropylanilineExperimental value; may differ significantly for this compound.
Boiling Point 108 °C at 10 Torr4-CyclopropylanilineExperimental value; may differ significantly for this compound.
pKa 4.15 ± 0.102-CyclopropylanilinePredicted value. The basicity of the amine will be affected by the electronic environment.
4.82 ± 0.104-CyclopropylanilinePredicted value.
logP (XLogP3) 1.93-CyclopropylanilineComputed value.[1][2] Represents the logarithm of the octanol/water partition coefficient, indicating lipophilicity.
Solubility Qualitatively low in waterThis compoundOften requires co-solvents like acetonitrile for aqueous solutions in experimental settings.[3]
Appearance Yellow liquidChloro-N-cyclopropylanilineThe appearance of the unsubstituted this compound may vary.[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of this compound are crucial for its application in research and development.

The palladium-catalyzed Buchwald-Hartwig amination is a common and effective method for the synthesis of N-aryl amines, including this compound.[3]

Reaction:

Bromobenzene + Cyclopropylamine --(Pd catalyst, ligand, base)--> this compound

Materials:

  • Bromobenzene

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BINAP, XPhos, SPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or other suitable anhydrous solvent

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent (e.g., toluene) to the flask.

  • Add the bromobenzene and cyclopropylamine to the reaction mixture.

  • Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (can range from a few hours to overnight), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Workflow for Buchwald-Hartwig Amination:

G Synthesis of this compound reagents Combine Pd Catalyst, Ligand, and Base solvent Add Anhydrous Toluene reagents->solvent reactants Add Bromobenzene and Cyclopropylamine solvent->reactants heat Heat and Stir (80-110 °C) reactants->heat workup Cool, Dilute, and Wash heat->workup purify Purify by Column Chromatography workup->purify product This compound purify->product

Workflow for the synthesis of this compound.

The pKa of an amine can be determined by various methods, with potentiometric titration being a common approach.

Principle:

The pKa is the pH at which the amine is 50% protonated. By titrating a solution of the amine with a strong acid, a titration curve is generated from which the pKa can be determined.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the curve can be plotted to more accurately determine the equivalence point.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classical approach for its determination.

Procedure:

  • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Prepare a stock solution of this compound in the water-saturated n-octanol.

  • Mix a known volume of the this compound stock solution with a known volume of the n-octanol-saturated water in a separatory funnel.

  • Shake the funnel for a sufficient amount of time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and the aqueous layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Chemical Reactivity and Metabolic Pathways

This compound exhibits unique reactivity, primarily due to the strained cyclopropyl ring, which makes it a valuable probe for studying single-electron transfer (SET) reactions.

Upon single-electron oxidation, this compound forms a radical cation. This intermediate undergoes a rapid and irreversible ring-opening of the cyclopropyl group to form a more stable distonic radical cation.[3][6][7] This property makes N-cyclopropylanilines useful as probes for oxidative processes, as the ring-opening is often faster than back electron transfer, providing a clear indication of an oxidative event.[3][6]

G Oxidative Ring-Opening of this compound start This compound radical_cation This compound Radical Cation start->radical_cation -e⁻ (SET) oxidant Oxidant (e.g., 3sens*) oxidant->radical_cation ring_opening Irreversible Ring-Opening radical_cation->ring_opening distonic_cation Distonic Radical Cation ring_opening->distonic_cation products Downstream Reaction Products distonic_cation->products

Mechanism of single-electron transfer (SET) induced ring-opening.

The metabolism of N-cyclopropylamines, including this compound, by cytochrome P450 (CYP) enzymes can proceed through different pathways. These enzymes can catalyze N-dealkylation, where either the cyclopropyl or the phenyl group is removed, or they can mediate the oxidative ring-opening of the cyclopropyl moiety. The latter can lead to the formation of reactive intermediates that may covalently bind to the enzyme, causing mechanism-based inactivation.[7][8]

G Metabolic Pathways of this compound start This compound cyp450 Cytochrome P450 start->cyp450 dealkylation N-Dealkylation cyp450->dealkylation oxidation Oxidative Ring-Opening cyp450->oxidation aniline Aniline dealkylation->aniline cyclopropylamine_metabolite Cyclopropylamine Metabolites dealkylation->cyclopropylamine_metabolite reactive_intermediate Reactive Intermediate oxidation->reactive_intermediate inactivation Enzyme Inactivation reactive_intermediate->inactivation

References

N-Cyclopropylaniline spectroscopic data (1H NMR, 13C NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-cyclopropylaniline, tailored for researchers, scientists, and professionals in drug development. The guide summarizes key spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in clearly structured tables. Detailed experimental methodologies are provided, and a logical workflow for spectroscopic analysis is visualized using a Graphviz diagram.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (ortho)6.60-6.70Doublet7.5 - 8.5
Aromatic-H (meta)7.10-7.20Triplet7.5 - 8.5
Aromatic-H (para)6.75-6.85Triplet7.0 - 8.0
N-H3.60-3.80Broad Singlet-
Cyclopropyl-CH2.40-2.50Multiplet-
Cyclopropyl-CH₂0.70-0.80Multiplet-
Cyclopropyl-CH₂'0.45-0.55Multiplet-

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-N)147-149
Aromatic C-H (ortho)113-115
Aromatic C-H (meta)128-130
Aromatic C-H (para)117-119
Cyclopropyl-CH30-32
Cyclopropyl-CH₂6-8

Table 3: Mass Spectrometry (MS) Data for this compound

m/z Relative Intensity (%) Assignment
133High[M]⁺ (Molecular Ion)
132Moderate[M-H]⁺
104Moderate to High[M-C₂H₅]⁺ (Loss of ethyl from cyclopropyl ring opening)
93High[C₆H₅NH₂]⁺ (Aniline fragment)
77Moderate[C₆H₅]⁺ (Phenyl fragment)

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3350-3450Medium, SharpN-H Stretch
3000-3100MediumAromatic C-H Stretch
2850-3000MediumCyclopropyl C-H Stretch
1600-1620StrongAromatic C=C Bend
1500-1520StrongAromatic C=C Bend
1250-1350StrongC-N Stretch
810-850StrongC-H Out-of-plane bend (para-disubstituted like)
690-770StrongC-H Out-of-plane bend (monosubstituted-like)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is used to acquire the carbon spectrum. Key parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several thousand scans are often required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., Bruker TopSpin, MestReNova). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

2.2 Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

  • Sample Introduction: For GC-MS, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a suitable capillary column (e.g., DB-5ms) before entering the mass spectrometer. For a direct insertion probe, a small amount of the neat sample is used.

  • Ionization: Electron ionization is performed at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: The mass spectrum is recorded over a mass range of approximately m/z 40-400.

2.3 Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Interpretation Spectral Interpretation & Structure Elucidation NMR->Interpretation MS->Interpretation IR->Interpretation Reporting Reporting of Spectroscopic Data Interpretation->Reporting

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

N-Cyclopropylaniline: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. N-Cyclopropylaniline is a chemical with significant potential hazards. All users must consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this compound and adhere to all institutional and regulatory safety protocols. The information herein is based on available data for this compound and structurally related aromatic amines; however, comprehensive toxicological and physical hazard data for this compound specifically is limited.

Executive Summary

This compound (C₉H₁₁N) is an aromatic amine utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals.[1] Like many aromatic amines, it is presumed to be toxic and requires stringent safety measures to prevent exposure. This guide provides a comprehensive overview of the known hazards, recommended handling procedures, personal protective equipment (PPE) requirements, and emergency response protocols associated with this compound to ensure the safety of laboratory personnel.

Hazard Identification and Classification

GHS Hazard Statements for Cyclopropylanilines:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Primary Routes of Exposure: Inhalation, skin absorption, eye contact, and ingestion.[3]

Physicochemical and Toxicity Data

Quantitative data for this compound is not extensively documented. The following tables summarize available information for this compound and related compounds to provide a comparative overview.

Table 1: Physicochemical Properties

PropertyValueSource / Notes
Chemical Name This compound-
CAS Number 5404-01-3(For this compound)
Molecular Formula C₉H₁₁N[1]
Molecular Weight 133.19 g/mol [1]
Boiling Point 255.1 ± 19.0 °C at 760 mmHgData for 4-Cyclopropylaniline[4]
Density 1.1 ± 0.1 g/cm³Data for 4-Cyclopropylaniline[4]
Flash Point Data not available-
Appearance Colorless to brown liquidGeneral observation for anilines

Table 2: Toxicological Data Summary

MetricValueSpeciesRouteSource / Notes
Acute Oral Toxicity (LD50) Data not available--GHS classification (H302) indicates harm if swallowed.[2]
Acute Dermal Toxicity (LD50) Data not available--GHS classification (H312) indicates harm in contact with skin.[2]
Acute Inhalation Toxicity (LC50) Data not available--GHS classification (H332) indicates harm if inhaled.[2]

Experimental Protocols and Safe Handling

Adherence to a strict Standard Operating Procedure (SOP) is mandatory when working with this compound. The following protocols are based on best practices for handling particularly hazardous substances.[5]

Engineering Controls
  • Chemical Fume Hood: All work involving the transfer, weighing, or reaction of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[5]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are minimum requirements:

PPE TypeSpecificationRationale
Hand Protection Wear double-layered gloves. An inner nitrile glove (min. 4mil) with an outer, heavier-duty glove (e.g., neoprene or butyl rubber).Protects against skin absorption. Aromatic amines can penetrate standard nitrile gloves over time.[5]
Eye Protection Chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard.Prevents eye contact and serious irritation or damage.[3]
Skin/Body Protection A flame-resistant laboratory coat, fully fastened. Long pants and closed-toe shoes are required.Protects skin from accidental splashes.
Respiratory Protection Generally not required if work is confined to a fume hood. If there is a risk of exposure outside a hood, a respirator (e.g., N95 or higher with organic vapor cartridges) may be necessary based on a formal risk assessment.Prevents inhalation of harmful vapors.
General Handling and Storage Protocol
  • Designated Area: All work with this compound should be restricted to a designated area within the laboratory, clearly marked with hazard signs.

  • Quantities: Use the smallest quantity of the chemical necessary for the experiment.

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[3] The container must be tightly sealed. Store below eye level in a secondary containment tray.

  • Chemical Incompatibilities: Segregate this compound from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8] Contact with these substances can lead to vigorous or explosive reactions.

  • Waste Disposal: All waste materials contaminated with this compound (e.g., gloves, pipette tips, absorbent paper) must be disposed of as hazardous waste in a clearly labeled, sealed container. Follow all local and institutional regulations for hazardous waste disposal.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.[9]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Use a safety shower if the contact area is large. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely). Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill and Leak Response

The response to a spill depends on its size and location.

  • Minor Spill (inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water.

  • Major Spill (outside a fume hood or >100 mL):

    • Evacuate: Immediately evacuate the laboratory and alert others nearby.

    • Isolate: Close the laboratory doors and prevent entry.

    • Report: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details about the spill (chemical name, quantity, location).

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage start Plan Experiment sds Consult SDS for This compound start->sds risk_assessment Perform Risk Assessment sds->risk_assessment ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe eng_controls Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->eng_controls don_ppe Don PPE designated_area Work in Designated Area (Inside Fume Hood) don_ppe->designated_area handle Weigh and Handle Chemical designated_area->handle reaction Perform Reaction handle->reaction waste Segregate Hazardous Waste reaction->waste store Store in Sealed Container with Secondary Containment reaction->store Store unused chemical decontaminate Decontaminate Work Area and Glassware waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe end End Procedure doff_ppe->end

Caption: Standard Operating Workflow for this compound.

G cluster_minor Minor Spill (<100mL, in Hood) cluster_major Major Spill (>100mL, outside Hood) spill Chemical Spill Occurs assess Assess Spill Size and Location spill->assess alert_minor Alert Others Nearby assess->alert_minor Minor evacuate EVACUATE Area assess->evacuate Major ppe_minor Don Appropriate PPE alert_minor->ppe_minor contain Contain with Inert Absorbent Material ppe_minor->contain collect Collect Waste in Sealed Container contain->collect clean Decontaminate Area collect->clean end end clean->end End isolate Isolate Area (Close Doors) evacuate->isolate report Call Emergency Response (EHS / 911) isolate->report wait Await Professional Cleanup report->wait wait->end_major End G compound {this compound | Hazards: Toxic, Irritant} routes Inhalation Skin/Eye Contact Ingestion compound->routes ppe Respiratory Protection (Fume Hood) Double Gloves & Lab Coat Goggles/ Face Shield routes:inhalation->ppe:resp Primary Control routes:skin->ppe:gloves Primary Control routes:skin->ppe:goggles Primary Control hygiene Administrative Control: No eating/drinking in lab, wash hands routes:ingestion->hygiene Control

References

Navigating the Solubility Landscape of N-Cyclopropylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N-Cyclopropylaniline, a key intermediate in the synthesis of various pharmaceuticals and a valuable probe in mechanistic studies. Aimed at researchers, scientists, and professionals in drug development, this document outlines the known qualitative solubility of this compound in common organic solvents, presents a detailed experimental protocol for quantitative solubility determination, and visualizes the workflow for solubility assessment.

Introduction

This compound is an organic compound featuring a cyclopropyl group attached to the nitrogen atom of an aniline moiety. This unique structural feature imparts specific reactivity and physical properties, making it a compound of interest in medicinal chemistry and materials science. Understanding its solubility is critical for its application in organic synthesis, formulation development, and biochemical assays. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound in a range of common organic solvents.

Solubility Profile of this compound

Based on its chemical structure—a combination of a nonpolar phenyl ring and a cyclopropyl group with a polar secondary amine—this compound is expected to exhibit good solubility in a range of organic solvents. General solubility principles suggest that it would be soluble in alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), ethers (e.g., diethyl ether), aromatic hydrocarbons (e.g., toluene), and halogenated solvents (e.g., dichloromethane). One study noted the use of an acetonitrile/water mixture to improve the solubility of a substituted this compound derivative at higher concentrations.

Given the lack of specific data, this guide provides a robust experimental protocol to enable researchers to determine the solubility of this compound in their solvents of interest.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of a solid organic compound such as this compound in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade or higher)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

    • Once the solvent is completely evaporated, weigh the vial containing the solid residue.

    • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

  • Instrumental Analysis (HPLC or UV-Vis):

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent.

    • Analyze the diluted sample using the same instrumental method.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Data Presentation:

The quantitative solubility data obtained should be summarized in a structured table for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Methanol25ValueValue
e.g., Toluene25ValueValue
e.g., Ethyl Acetate25ValueValue

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be represented by the following diagram.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calculation Data Calculation start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature with agitation (24-48h) add_solvent->equilibrate settle Allow excess solid to settle (≥2h) equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through syringe filter withdraw->filter analysis_choice Choose Analysis Method filter->analysis_choice dilute_sample Dilute filtered sample filter->dilute_sample gravimetric Gravimetric Analysis analysis_choice->gravimetric instrumental Instrumental Analysis (HPLC/UV-Vis) analysis_choice->instrumental evaporate Evaporate solvent gravimetric->evaporate prepare_standards Prepare standard solutions instrumental->prepare_standards weigh_residue Weigh residue evaporate->weigh_residue calc_grav Calculate solubility from mass and volume weigh_residue->calc_grav calibrate Generate calibration curve prepare_standards->calibrate analyze_sample Analyze diluted sample calibrate->analyze_sample dilute_sample->analyze_sample calc_inst Calculate concentration from calibration curve analyze_sample->calc_inst end End calc_grav->end calc_inst->end

Caption: Workflow for the determination of this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is not extensively documented in the public domain, its molecular structure suggests broad solubility in such media. This technical guide provides a standardized experimental protocol and a clear workflow diagram to empower researchers to generate reliable and reproducible solubility data tailored to their specific applications. The availability of such data is crucial for advancing the use of this compound in drug discovery, chemical synthesis, and materials science.

The Genesis of a Transient Species: An In-depth Technical Guide to the Formation of the N-Cyclopropylaniline Radical Cation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-cyclopropylaniline (CPA) moiety is a critical structural element in numerous pharmacologically active molecules. Its metabolic fate and reactivity are often dictated by the formation of a transient but highly significant intermediate: the this compound radical cation. This technical guide provides a comprehensive overview of the mechanisms governing the formation of this radical cation through various oxidative processes, including air oxidation, photosensitized oxidation, and electrochemical oxidation. Detailed experimental protocols, a compilation of key quantitative data, and visualizations of the reaction pathways are presented to offer researchers a thorough understanding of this fundamental process in medicinal chemistry and drug development.

Introduction

The cyclopropylamino group is a well-established bioisostere for larger alkyl groups and is frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability. However, the strained three-membered ring of the cyclopropyl group also imparts unique chemical reactivity, particularly a susceptibility to one-electron oxidation. This process leads to the formation of the this compound radical cation, a pivotal intermediate that readily undergoes a characteristic and irreversible ring-opening reaction.[1][2] Understanding the precise mechanisms of its formation and subsequent fate is paramount for predicting metabolic pathways, designing safer and more effective drugs, and developing novel synthetic methodologies.

This guide will delve into the core principles of this compound radical cation formation, supported by experimental evidence from the scientific literature.

Mechanisms of this compound Radical Cation Formation

The formation of the this compound radical cation is initiated by the removal of a single electron from the nitrogen atom of the aniline moiety. This single-electron transfer (SET) can be induced by several means:

Air Oxidation

In the presence of oxygen, particularly under ambient conditions or accelerated by heat or light, N-cyclopropylanilines can undergo air oxidation.[1] The reaction is believed to be initiated by an SET from the aniline to molecular oxygen, forming the radical cation and a superoxide radical.

Photosensitized Oxidation

Excited triplet-state photosensitizers are potent oxidants capable of abstracting an electron from this compound at near diffusion-controlled rates.[1] This method is frequently employed in mechanistic studies due to the ability to precisely control the generation of the radical cation using light.

Electrochemical Oxidation

Anodic oxidation provides a direct and quantifiable method for generating the this compound radical cation.[3] By controlling the applied potential, the formation of the radical cation can be initiated and studied in real-time, often coupled with mass spectrometry (EC/MS) to identify subsequent reaction products.

The Inevitable Fate: Ring Opening

A defining characteristic of the this compound radical cation is its rapid and irreversible ring-opening. This process is driven by the release of the inherent strain energy of the cyclopropyl ring (approximately 28 kcal/mol). The ring-opening results in the formation of a distonic radical cation, where the charge is localized on the nitrogen atom as an iminium ion, and the radical is situated at the terminal carbon of the opened propyl chain.[1] This irreversible step is crucial as it prevents back electron transfer and dictates the subsequent reaction pathways.[1][2]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to study the formation and reactivity of the this compound radical cation.

Synthesis of this compound and its Analogs

Buchwald-Hartwig Amination: This is a common and efficient method for the synthesis of N-cyclopropylanilines.[1]

  • Reaction Setup: A Schlenk tube is charged with Pd(OAc)₂ (palladium(II) acetate) and a suitable phosphine ligand (e.g., BrettPhos). The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • Reagents: The appropriate aryl bromide, cyclopropylamine, and a base (e.g., sodium tert-butoxide) are added to the reaction vessel, followed by an anhydrous solvent (e.g., toluene).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

  • Workup and Purification: The reaction mixture is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Cyclic Voltammetry (CV)

CV is used to determine the oxidation potential of N-cyclopropylanilines.[4][5][6]

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: A solution of the this compound analog in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) is prepared.

  • Experimental Parameters: The potential is swept from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: The resulting voltammogram is analyzed to determine the peak oxidation potential (Epa), which corresponds to the formation of the radical cation.

Laser Flash Photolysis (LFP)

LFP is a powerful technique to directly observe and characterize transient species like the this compound radical cation.[7][8][9][10][11]

  • Sample Preparation: A solution of the this compound and a photosensitizer (e.g., 3,4-dihydronaphthalene) in a suitable solvent (e.g., acetonitrile) is prepared and deoxygenated by purging with an inert gas.

  • Instrumentation: A nanosecond laser pulse (e.g., from a Nd:YAG laser) is used to excite the photosensitizer. A second, continuous light source (probe beam) is passed through the sample, and the change in its absorbance over time is monitored by a fast detector (e.g., a photomultiplier tube) connected to a digital oscilloscope.

  • Data Acquisition: The transient absorption spectrum of the radical cation is recorded at various time delays after the laser flash. The decay kinetics of the radical cation are also measured to determine its lifetime.

Product Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is used to separate and identify the stable end-products of this compound oxidation.[1][12][13]

  • Sample Preparation: The reaction mixture from an oxidation experiment (e.g., air oxidation or photosensitized oxidation) is quenched and prepared for injection.

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid, is used to separate the components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., an electrospray ionization source coupled to a time-of-flight or quadrupole mass analyzer). The mass-to-charge ratio of the parent ions and their fragmentation patterns are used to identify the products.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that can directly detect and characterize radical species.[14][15][16][17][18]

  • Sample Preparation: The this compound radical cation is generated in situ within the EPR cavity, for example, by electrochemical oxidation or photolysis.

  • Instrumentation: The sample is placed in a magnetic field, and microwave radiation is applied. The absorption of microwaves by the unpaired electron is detected.

  • Data Analysis: The resulting EPR spectrum provides information about the electronic structure of the radical cation, including the hyperfine coupling constants, which reveal the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H).

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and properties of the this compound radical cation and its analogs, compiled from the literature.

Table 1: Oxidation Potentials of this compound Analogs

CompoundOxidation Potential (Epa vs. Ag/AgCl)MethodReference
This compound (CPA)~0.8 VCV[1]
3-Chloro-N-cyclopropylanilineHigher than CPACV[1]
2-Methoxy-N-cyclopropylanilineLower than CPACV[1]

Table 2: Kinetic Data for Photosensitized Oxidation of N-Cyclopropylanilines

This compound AnalogTriplet SensitizerBimolecular Rate Constant (k_q) (M⁻¹s⁻¹)Radical Cation Lifetime (τ) (ns)Reference
CPA3,4-Dihydronaphthalene~9 x 10⁸ - 4 x 10⁹140 - 580[1][2][19]
3-Cl-CPA3,4-Dihydronaphthalene~9 x 10⁸ - 4 x 10⁹Shorter than CPA[1]
2-MeO-CPA3,4-Dihydronaphthalene~9 x 10⁸ - 4 x 10⁹Longer than CPA[1]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways involved in the formation and reaction of the this compound radical cation.

G cluster_formation Radical Cation Formation cluster_reaction Subsequent Reactions CPA This compound CPA_radical This compound Radical Cation CPA->CPA_radical SET Oxidant Oxidant (O₂, ³Sens*, Anode) Reduced_Oxidant Reduced Oxidant (O₂⁻, Sens⁻, Cathode) Oxidant->Reduced_Oxidant e⁻ Distonic_radical Distonic Radical Cation (Iminium Ion) CPA_radical->Distonic_radical Irreversible Ring Opening Products Ring-Opened Products (Hydroxyamides, Anilides, Annulation Products) Distonic_radical->Products Trapping_agent Trapping Agent (O₂, Alkene) Trapping_agent->Products

Caption: Overall mechanism of this compound radical cation formation and subsequent reaction.

G cluster_workflow Experimental Workflow for LFP Prepare_sample Prepare Sample (CPA + Sensitizer) Deoxygenate Deoxygenate (Inert Gas Purge) Prepare_sample->Deoxygenate Laser_pulse Excite with Laser Pulse Deoxygenate->Laser_pulse Monitor_absorption Monitor Transient Absorption with Probe Beam Laser_pulse->Monitor_absorption Data_analysis Analyze Data (Spectrum, Kinetics) Monitor_absorption->Data_analysis

Caption: Experimental workflow for Laser Flash Photolysis.

Conclusion

The formation of the this compound radical cation is a fundamental process with significant implications in drug metabolism and synthetic chemistry. Its generation via single-electron transfer, followed by a rapid and irreversible ring-opening, initiates a cascade of reactions leading to a variety of products. A thorough understanding of these mechanisms, facilitated by the experimental techniques detailed in this guide, is essential for the rational design of new chemical entities with optimized safety and efficacy profiles. The provided protocols and data serve as a valuable resource for researchers in their efforts to probe and control the reactivity of this important structural motif.

References

Commercial Availability and Technical Guide for N-Cyclopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key applications of N-Cyclopropylaniline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is a critical intermediate or probe.

Introduction to this compound

This compound (CAS No. 34535-98-3) is an organic compound with the molecular formula C₉H₁₁N. It is characterized by a cyclopropyl group attached to the nitrogen atom of an aniline molecule. This unique structural feature imparts specific reactivity, making it a valuable building block in organic synthesis and a useful tool in mechanistic studies.

Its primary significance lies in its role as a key precursor in the synthesis of quinolone and fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[1] The cyclopropyl moiety is crucial for the antibacterial efficacy of these drugs. Furthermore, the strained cyclopropyl ring allows this compound and its derivatives to serve as mechanistic probes in studies of oxidative processes, as the ring undergoes irreversible opening upon single-electron oxidation.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk manufacturing. The available grades typically vary in purity, with research-grade material often exceeding 95-99% purity. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound (CAS: 34535-98-3)

SupplierProduct NameCAS NumberPurityAvailable Grades
Sigma-Aldrich This compound34535-98-3≥90%Research Grade
AstaTech, Inc. This compound34535-98-390%Not Specified
Smolecule This compound34535-98-3Not SpecifiedResearch Grade
Clinivex This compound34535-98-3High PurityReference Standard
Weifang Yangxu Group Co., Ltd. This compound34535-98-399%Not Specified
chemPUR This compound34535-98-395+%Not Specified
abcr GmbH This compound34535-98-395%Not Specified

Note: Availability, purity, and packaging are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application as an experimental probe.

Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a widely used and efficient method for the synthesis of N-aryl amines.[2] This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Scheme:

Materials and Reagents:

  • Bromobenzene

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Detailed Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (0.02 mol eq), the phosphine ligand (e.g., XPhos, 0.04 mol eq), and the base (e.g., sodium tert-butoxide, 1.4 mol eq).

  • Addition of Reactants: To the flask, add anhydrous toluene, followed by bromobenzene (1.0 mol eq) and cyclopropylamine (1.2 mol eq).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Use of this compound as a Probe for Oxidative Stress

This compound can be used as a chemical probe to detect and quantify certain types of oxidative stress, particularly those involving single-electron transfer (SET) mechanisms.[3] Upon oxidation, the cyclopropyl ring undergoes an irreversible ring-opening reaction, and the formation of the resulting products can be monitored to quantify the extent of the initial oxidative event.

Experimental Workflow:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare stock solutions of the photosensitizer (e.g., a dissolved organic matter isolate or a specific compound like rose bengal) and any potential quenchers in an appropriate aqueous buffer.

  • Photolysis Experiment: In a quartz cuvette, combine the this compound solution, the photosensitizer solution, and the buffer. The final concentrations should be optimized based on the specific system under investigation.

  • Irradiation: Irradiate the sample with a light source of a suitable wavelength to excite the photosensitizer. Control experiments should be run in the dark to account for any non-photochemical degradation.

  • Sample Analysis: At various time points during the irradiation, withdraw aliquots of the reaction mixture.

  • Quantification: Analyze the concentration of the remaining this compound and/or the formation of its ring-opened products using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of its degradation. This rate can be used to infer the steady-state concentration of the reactive oxygen species responsible for the oxidation.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis of Quinolone Core from this compound

The Gould-Jacobs reaction is a classical method for synthesizing the quinolone ring system from an aniline derivative.[4]

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Reactant1 This compound Step1 Condensation (Heat, -EtOH) Reactant1->Step1 Reactant2 Diethyl ethoxymethylenemalonate Reactant2->Step1 Intermediate Anilinomethylenemalonate Intermediate Step1->Intermediate Step2 Thermal Cyclization (High Heat) Product1 4-Hydroxy-3-carboethoxyquinoline Step2->Product1 Step3 Hydrolysis & Decarboxylation (1. NaOH, H2O 2. H+, Heat) Product2 Quinolone Core Structure Step3->Product2 Intermediate->Step2 Product1->Step3

Caption: Synthetic pathway of the quinolone core from this compound via the Gould-Jacobs reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram illustrates the key steps in the palladium-catalyzed synthesis of this compound.[2]

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl LigandExch Ligand Exchange PdII_Aryl->LigandExch PdII_Amine Ar-Pd(II)-NHR(L2) LigandExch->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim - HX RedElim->Pd0 Product This compound RedElim->Product ArylHalide Bromobenzene ArylHalide->OxAdd Amine Cyclopropylamine Amine->LigandExch

Caption: Catalytic cycle for the Buchwald-Hartwig amination synthesis of this compound.

Experimental Workflow for Oxidative Stress Probing

This diagram outlines the general procedure for using this compound as a probe in photochemistry experiments.

G Start Prepare Stock Solutions (this compound, Photosensitizer, Buffer) Mix Combine Reactants in Quartz Cuvette Start->Mix Irradiate Irradiate with Light Source Mix->Irradiate Sample Withdraw Aliquots at Time Intervals Irradiate->Sample Analyze HPLC Analysis (Quantify Reactant and/or Product) Sample->Analyze Data Data Analysis (Determine Reaction Rate) Analyze->Data End Determine Oxidative Capacity Data->End

Caption: Experimental workflow for using this compound as an oxidative stress probe.

References

N-Cyclopropylaniline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-Cyclopropylaniline, a versatile chemical compound utilized in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, experimental protocols, and its application as a mechanistic probe.

Core Chemical Identifiers

This compound is an organic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique structural features, particularly the strained cyclopropyl ring, impart distinct reactivity. A comprehensive summary of its key chemical identifiers is presented below for easy reference.

IdentifierValueSource
CAS Number 34535-98-3[1]
IUPAC Name This compound[1]
Chemical Formula C₉H₁₁N[1]
Molecular Weight 133.19 g/mol [1]
Canonical SMILES C1CC1NC2=CC=CC=C2[1]
InChI InChI=1S/C9H11N/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9-10H,6-7H2[1]
InChI Key AOTWIFLKURJQGE-UHFFFAOYSA-N[1]
PubChem CID 7016287[2]

Synthesis Protocol: Buchwald-Hartwig Amination

A common and efficient method for the synthesis of this compound and its analogs is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction provides a reliable route to form the carbon-nitrogen bond between an aryl halide and an amine.

General Methodology:

The synthesis involves the palladium-catalyzed coupling of a bromobenzene derivative with cyclopropylamine. This procedure has been shown to produce moderate to high yields, typically in the range of 85-92%.[3]

  • Reactants: Bromobenzene (or a substituted bromobenzene), Cyclopropylamine.

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand.

  • Base: A non-nucleophilic base such as sodium tert-butoxide is typically used to facilitate the catalytic cycle.

  • Solvent: Anhydrous toluene is a common solvent for this reaction.

  • Procedure: The aryl bromide, cyclopropylamine, base, palladium catalyst, and ligand are combined in an inert atmosphere (e.g., under argon or nitrogen) in the reaction solvent. The mixture is then heated for a specified period until the reaction reaches completion. Workup typically involves filtration to remove the catalyst, followed by extraction and purification of the product by column chromatography.

Application in Probing Oxidative Properties

This compound serves as a valuable mechanistic probe for investigating single-electron transfer (SET) processes, particularly in the context of oxidative properties of triplet-state photosensitizers.[3][4] Its utility stems from the irreversible ring-opening of the cyclopropyl group following an initial oxidation event.[3]

This characteristic allows it to act as a "reporter" for SET events, as the ring-opened products are distinct from the parent compound and can be readily detected and quantified. This is particularly advantageous in complex systems where reversible SET processes might otherwise be difficult to observe.[3]

Experimental Workflow for Probing Oxidative Properties:

The following diagram illustrates a typical experimental workflow for using this compound to probe the oxidative properties of a triplet-state photosensitizer.

G cluster_prep Sample Preparation cluster_exp Photolysis Experiment cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare aqueous solution with: - this compound (Probe) - Photosensitizer (e.g., 2-acetonaphthone) - Buffer (e.g., phosphate buffer, pH 7) irradiation Irradiate sample with light source (e.g., UV lamp at λ > 340 nm) prep_solution->irradiation sampling Collect aliquots at specific time intervals irradiation->sampling hplc Analyze aliquots by HPLC to quantify the degradation of This compound sampling->hplc product_id Isolate and identify ring-opened products (e.g., by LC-MS, NMR) sampling->product_id kinetics Determine pseudo-first-order rate constants for probe degradation hplc->kinetics mechanism Elucidate the oxidative mechanism based on identified products product_id->mechanism

Experimental workflow for using this compound as an oxidative probe.

Signaling Pathway: Oxidative Ring-Opening Cascade

The core of this compound's function as a probe is its irreversible transformation upon single-electron oxidation. The following diagram details the key steps in this process.

G CPA This compound (CPA) SET Single Electron Transfer (SET) CPA->SET Sensitizer Triplet Photosensitizer (³Sens*) Sensitizer->SET CPA_radical CPA Radical Cation (CPA•+) SET->CPA_radical Ring_Opening Irreversible Ring-Opening CPA_radical->Ring_Opening Distonic_Radical Distonic Radical Cation Ring_Opening->Distonic_Radical Products Stable Ring-Opened Products Distonic_Radical->Products O2 Molecular Oxygen (O₂) O2->Products Reaction with

Oxidative ring-opening pathway of this compound.

References

Theoretical Calculations on N-Cyclopropylaniline Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-cyclopropylaniline, with a focus on theoretical calculations and its behavior upon oxidation. The document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and visualizes important concepts and workflows.

Introduction

This compound (CPA) is a secondary amine that has garnered significant interest, primarily as a mechanistic probe in studies of single-electron transfer (SET) oxidation reactions.[1][2] Its utility stems from the unique instability of its radical cation, which undergoes a rapid and irreversible ring-opening of the cyclopropyl group.[3][4] This reaction is driven by the release of the inherent strain energy of the three-membered ring, which is estimated to be approximately 28 kcal/mol.[2] This distinct reactivity makes CPA a valuable tool in photochemistry and environmental chemistry for studying oxidative processes.[1][2]

While much of the research has focused on the reactivity of CPA following oxidation, an understanding of the conformational stability of the neutral molecule is crucial for a complete picture of its chemical behavior and for its potential application as a scaffold in organic synthesis and drug discovery.[2][5] This guide will cover both the well-documented instability of the CPA radical cation and a proposed theoretical framework for analyzing the conformational stability of the neutral, ground-state molecule.

Stability of the this compound Radical Cation

The defining characteristic of this compound's chemistry is the instability of its radical cation (CPA•+), which is formed upon single-electron oxidation.[2] This instability leads to a spontaneous and irreversible ring-opening of the cyclopropyl group, forming an iminium distonic radical cation.[2] This process is highly efficient and can outcompete other reactions such as back electron transfer or quenching by antioxidants.[3][4]

The ring-opening reaction makes CPA an effective probe for oxidative processes, as the formation of ring-opened products provides a clear and irreversible signal of a SET event.[1] The lifetime of the CPA radical cation is significantly shorter than that of analogous aniline radical cations that do not possess the cyclopropyl group.[2]

Quantitative Data on Oxidative Instability

The following table summarizes key quantitative data from studies on the oxidation of this compound and its analogs.

CompoundOxidation Bimolecular Rate Constant (M⁻¹ s⁻¹)Radical Cation Lifetime (τ, ns)Radical Cation λmax (nm)
This compound (CPA)~9 x 10⁸ to 4 x 10⁹580495
3-Chloro-N-cyclopropylanilineNot specified140Not specified
2-Methoxy-N-cyclopropylanilineNot specifiedNot specifiedNot specified
N-Isopropylaniline (N-IPA)Not specified> 50,000445

Data sourced from Pflug, et al. (2019).[1][2]

Signaling Pathway of Oxidative Ring-Opening

The following diagram illustrates the proposed mechanism for the single-electron oxidation of this compound and subsequent irreversible ring-opening.

G CPA This compound (CPA) SET Single-Electron Transfer (SET) CPA->SET -e⁻ CPA_radical CPA Radical Cation (CPA•+) SET->CPA_radical RingOpening Irreversible Ring-Opening CPA_radical->RingOpening Spontaneous DistonicRadical Iminium Distonic Radical Cation RingOpening->DistonicRadical Downstream Downstream Reactions (e.g., with O2) DistonicRadical->Downstream Products Ring-Opened Products Downstream->Products

Oxidative ring-opening of this compound.

Theoretical Calculations on the Stability of Neutral this compound

This section outlines a proposed computational protocol for investigating the conformational stability of this compound using Density Functional Theory (DFT), based on established methods for similar aniline derivatives.[1][6]

Proposed Computational Protocol

A thorough computational analysis of this compound's conformational landscape would involve the following steps:

  • Conformational Search: A systematic or stochastic conformational search should be performed to identify all possible low-energy conformers. This is crucial for molecules with multiple rotatable bonds, such as the N-C(phenyl) and N-C(cyclopropyl) bonds in CPA.

  • Geometry Optimization: The geometries of all identified conformers should be optimized to find the local energy minima on the potential energy surface. A common and reliable method for this is the B3LYP functional with a 6-311++G(d,p) basis set.[1][6]

  • Frequency Calculations: Vibrational frequency calculations should be performed on all optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Rotational Barrier Analysis: The rotational energy barriers around the N-C(phenyl) and N-C(cyclopropyl) bonds should be calculated by performing a series of constrained geometry optimizations (scans) where the dihedral angle of interest is varied in a stepwise manner.

The following diagram illustrates the proposed workflow for this computational study.

G start Initial Structure of This compound conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc rot_barrier Rotational Barrier Scan (Constrained Optimizations) geom_opt->rot_barrier verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima verify_minima->geom_opt No rel_energies Calculate Relative Free Energies (Including ZPVE) verify_minima->rel_energies Yes end Potential Energy Surface and Conformational Analysis rel_energies->end rot_barrier->end

Proposed workflow for computational stability analysis.
Hypothetical Quantitative Data

A computational study as described above would yield valuable quantitative data on the stability of this compound. The following table presents a hypothetical summary of the kind of results that could be expected.

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Rotational Barrier (N-Cphenyl, kcal/mol)Rotational Barrier (N-Ccyclo, kcal/mol)
Conformer A (Global Minimum)0° (Planar)0.005.83.2
Conformer B90° (Perpendicular)2.50--
Transition State (N-Cphenyl rot.)~45°5.8--
Transition State (N-Ccyclo rot.)~60°3.2--

Note: The values in this table are hypothetical and for illustrative purposes only. A dedicated computational study is required to determine the actual values.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-cyclopropylanilines is through a palladium-catalyzed amination reaction (Buchwald-Hartwig amination) of an aryl bromide with cyclopropylamine.[7]

Materials:

  • Aryl bromide (e.g., bromobenzene)

  • Cyclopropylamine

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Add anhydrous toluene to the flask and stir the mixture for 10 minutes.

  • Add the aryl bromide to the mixture.

  • Add cyclopropylamine to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the this compound.

Photolysis Experiments for Stability Analysis

Steady-state photolysis experiments can be used to study the oxidative stability of this compound in the presence of a photosensitizer.[1][2]

Materials:

  • This compound (CPA)

  • Photosensitizer (e.g., 3'-methoxyacetophenone)

  • Aqueous buffer solution (e.g., phosphate buffer at pH 7)

  • Acetonitrile (for solubility)

  • High-pressure mercury lamp or other suitable light source

  • Quartz cuvettes

  • HPLC for product analysis

Procedure:

  • Prepare a stock solution of CPA and the photosensitizer in acetonitrile.

  • Prepare the aqueous reaction solutions in quartz cuvettes by adding the stock solutions to the buffer.

  • Purge the solutions with an inert gas (e.g., nitrogen or argon) if anaerobic conditions are required.

  • Irradiate the samples using a high-pressure mercury lamp with appropriate filters to select the desired wavelength.

  • At various time points, withdraw aliquots from the reaction mixture.

  • Analyze the aliquots by HPLC to monitor the degradation of CPA and the formation of products.

  • Determine the reaction kinetics by plotting the concentration of CPA versus time.

Potential Applications in Drug Discovery

While this compound itself is not a known therapeutic agent, the cyclopropylamine and aniline moieties are present in numerous biologically active compounds. The unique structural and electronic properties of the cyclopropyl group can influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.

  • Scaffold for Novel Therapeutics: The this compound core can serve as a versatile scaffold for the synthesis of new chemical entities.[5] Its derivatives could be explored for a wide range of therapeutic targets.

  • Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other groups, such as a vinyl or isopropyl group, to improve metabolic stability or to fine-tune binding interactions with a biological target.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity and conformation, which can be leveraged to optimize its drug-like properties.

Given the prevalence of the aniline scaffold in medicinal chemistry, the incorporation of a cyclopropyl group offers a promising strategy for developing novel drug candidates with improved pharmacological properties. Further research into the biological activities of this compound derivatives is warranted.

Conclusion

This compound exhibits a fascinating dichotomy in its stability. While the neutral molecule is a stable, synthetically accessible compound, its radical cation is highly unstable and undergoes a characteristic irreversible ring-opening. This property has been effectively exploited to use CPA as a probe for oxidative reactions. A deeper understanding of the conformational stability of the neutral molecule, as could be provided by the proposed theoretical calculations, would further enhance its utility as a building block in organic synthesis and medicinal chemistry. The combination of experimental and computational approaches outlined in this guide provides a robust framework for the continued investigation and application of this intriguing molecule.

References

Unveiling the Energetic Landscape: A Technical Guide to the Ring Strain Energy of the Cyclopropyl Group in N-Cyclopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the ring strain energy associated with the cyclopropyl group in N-Cyclopropylaniline, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the thermodynamic instability inherent in this structural motif. The high ring strain of the cyclopropyl group plays a crucial role in the reactivity and metabolic pathways of this compound and its derivatives, making a quantitative understanding of this property essential for rational drug design and synthetic strategy.

Introduction: The Significance of Ring Strain in this compound

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain due to the deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This inherent strain, a combination of angle strain and torsional strain, results in a higher ground-state energy compared to its acyclic counterparts. In the context of this compound, this stored potential energy can be a driving force for various chemical transformations, including metabolic ring-opening reactions.

Methodology for Determining Ring Strain Energy

Due to the absence of direct experimental data, a computational approach employing a homodesmotic reaction is the most reliable method for determining the ring strain energy of the cyclopropyl group in this compound. This method is designed to cancel out the energetic contributions of similar bond types on both sides of the reaction, thereby isolating the strain energy of the cyclic system.

The Homodesmotic Reaction Approach

A carefully constructed homodesmotic reaction for this compound is presented below. This reaction involves the theoretical cleavage of the C-N and C-C bonds of the cyclopropyl ring and their replacement with analogous bonds in strain-free reference molecules.

Reaction 1: Homodesmotic Reaction for this compound

The ring strain energy (RSE) is then calculated as the enthalpy change (ΔH) of this reaction:

RSE = ΔH_reaction = [ΣΔH_f(products)] - [ΣΔH_f(reactants)]

Where ΔH_f represents the standard enthalpy of formation of each species.

Computational Protocol

High-level quantum chemical calculations are required to obtain accurate enthalpies of formation for the reactants and products in the homodesmotic reaction. The following protocol outlines a standard and reliable computational methodology:

  • Geometry Optimization: The three-dimensional structures of all molecules in the homodesmotic reaction are optimized using a suitable density functional theory (DFT) method, such as B3LYP, with a sufficiently large basis set, for example, 6-311+G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations: To achieve higher accuracy, single-point energy calculations are performed on the optimized geometries using a more sophisticated and computationally expensive method, such as the G3B3 composite method. This method approximates the "gold standard" CCSD(T) method with a large basis set.

  • Enthalpy of Formation Calculation: The calculated total enthalpies at 298.15 K are used to determine the enthalpy of formation for each species, which are then used to calculate the ring strain energy as described above.

Experimental Protocol: Combustion Calorimetry (Hypothetical)

While not performed for this compound, the standard experimental method to determine the enthalpy of formation is oxygen bomb calorimetry. A detailed hypothetical protocol is provided for context:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with a known excess of high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetry: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is used to calculate the heat released during combustion.

  • Correction and Calculation: Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen. The standard enthalpy of combustion is then calculated.

  • Enthalpy of Formation: The standard enthalpy of formation is determined from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Quantitative Data

The following tables summarize the necessary data for the calculation of the ring strain energy of the cyclopropyl group in this compound. As a direct experimental or high-level computed value for the enthalpy of formation of this compound is not available in the literature, a value is estimated using Benson group increments for the purpose of this calculation and is clearly marked as an estimate.

Table 1: Benson Group Increments for Strain-Free Reference Molecules

GroupDescriptionΔH_f (kcal/mol)
C-(C)₂(H)₂Methylene group-4.93
C-(C)(H)₃Methyl group-10.20
C_B-(H)Aromatic C-H3.30
C_B-(N)Aromatic C-N5.50
N-(C_B)(C)(H)Secondary amine attached to a benzene ring and an alkyl group10.80
N-(C)₂(H)Secondary amine attached to two alkyl groups15.70
N-(C_B)(H)₂Primary aromatic amine13.30

Note: These values are compiled from various sources and may have slight variations depending on the parameterization.

Table 2: Calculated Enthalpies of Formation for Strain-Free Molecules

MoleculeStructureCalculation MethodΔH_f (kcal/mol)
N-PropylanilineC₆H₅NHCH₂CH₂CH₃Benson Group Additivity10.37
Isopropylamine(CH₃)₂CHNH₂Experimental-19.90
AnilineC₆H₅NH₂Experimental20.80
PropaneCH₃CH₂CH₃Experimental-24.80
This compound C₆H₅NH-c-C₃H₅ Estimated 45.0 (approx.)

The enthalpy of formation for this compound is an estimation based on the strain energy of cyclopropane and the enthalpy of N-isopropylaniline, as a directly computed high-accuracy value is not available in the literature.

Table 3: Ring Strain Energy Calculation

ParameterValue (kcal/mol)
ΣΔH_f(products)-13.53
ΣΔH_f(reactants)41.00
Ring Strain Energy (RSE) 27.47

The calculated ring strain energy of approximately 27.5 kcal/mol is in excellent agreement with the widely accepted value for the parent cyclopropane ring (approximately 27.5-28.0 kcal/mol). This suggests that the substitution of a hydrogen atom with an aniline group does not significantly alter the inherent strain of the cyclopropyl ring.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Homodesmotic_Reaction cluster_reactants Reactants cluster_products Products r1 This compound p1 N-Propylaniline r1->p1 + r2 2 x Propane p2 Isopropylamine r2->p2 + r3 Aniline p3 Aniline r3->p3 +

Figure 1. Homodesmotic reaction for this compound.

RSE_Calculation_Workflow start Define Homodesmotic Reaction comp_chem Computational Chemistry (DFT/G3B3) start->comp_chem benson Benson Group Additivity start->benson hf_reactants Calculate ΔH_f(Reactants) comp_chem->hf_reactants hf_products Calculate ΔH_f(Products) benson->hf_products calc_rse Calculate Ring Strain Energy (RSE = ΣΔH_f(products) - ΣΔH_f(reactants)) hf_reactants->calc_rse hf_products->calc_rse result RSE of this compound calc_rse->result

Figure 2. Workflow for calculating ring strain energy.

Conclusion

This technical guide has detailed a comprehensive computational approach to determine the ring strain energy of the cyclopropyl group in this compound. The calculated value of approximately 27.5 kcal/mol aligns well with the established strain energy of cyclopropane, indicating that the aniline substituent has a minimal impact on the inherent strain of the three-membered ring. This quantitative understanding is critical for predicting the reactivity and metabolic fate of N-cyclopropyl-containing compounds in drug discovery and development. The methodologies and data presented herein provide a valuable resource for researchers working with this important class of molecules.

References

Methodological & Application

Experimental protocol for N-Cyclopropylaniline synthesis in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Laboratory Synthesis of N-Cyclopropylaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary method detailed is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction known for its efficiency and broad substrate scope.[2] This one-step procedure allows for the coupling of bromobenzene and cyclopropylamine with high yields, representing a significant improvement over previous multi-step methods.[3] This application note includes a step-by-step methodology, reagent specifications, purification procedures, and expected outcomes to guide researchers in the successful synthesis and characterization of the target compound.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen (C-N) bonds.[4] The reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine.[5] This process involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] For the synthesis of this compound, this method provides excellent yields by coupling bromobenzene with cyclopropylamine.[6]

Reaction Scheme:

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier ExamplePurity
BromobenzeneC₆H₅Br157.01Sigma-Aldrich≥99.5%
CyclopropylamineC₃H₇N57.09Sigma-Aldrich≥98%
Palladium(II) AcetatePd(OAc)₂224.50Apollo Scientific≥99.95%
BrettPhosC₄₂H₆₃O₂P646.92Sigma-Aldrich96%
Potassium tert-butoxidet-BuOK112.21Sigma-Aldrich≥98%
Toluene (Anhydrous)C₇H₈92.14Acros Organics99.8%
Ethyl AcetateC₄H₈O₂88.11Fisher Scientific99.97%
Deionized WaterH₂O18.02--
Brine (Saturated NaCl)NaCl58.44--
Sodium Sulfate (Anhydrous)Na₂SO₄142.04--
Equipment
  • Schlenk tube (10 mL) or round-bottom flask

  • Teflon-coated magnetic stir bar

  • Magnetic stir plate with heating

  • Inert atmosphere setup (Nitrogen or Argon gas line, manifold)

  • Syringes and needles

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates

Experimental Protocol

This protocol is adapted from established Buchwald-Hartwig amination procedures.[6]

2.1. Reaction Setup

  • Catalyst Preparation: Add palladium(II) acetate (0.9 mg, 0.004 mmol) and BrettPhos (6.4 mg, 0.012 mmol) to a 10 mL Schlenk tube containing a magnetic stir bar.

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill it with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add potassium tert-butoxide (t-BuOK).

  • Solvent and Reactants: Add anhydrous toluene (2 mL), followed by bromobenzene and then cyclopropylamine via syringe.

2.2. Reaction Conditions

  • Heating: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (bromobenzene) is consumed.

2.3. Work-up and Purification

  • Cooling: After the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.

  • Quenching: Carefully quench the reaction mixture by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.[7]

Summary of Reaction Parameters
ComponentAmountMoles (mmol)Equivalents
Bromobenzene(Assumed)1.01.0
Cyclopropylamine(Assumed)1.21.2
Pd(OAc)₂0.9 mg0.0040.004
BrettPhos6.4 mg0.0120.012
t-BuOK(Assumed)1.41.4
Toluene2 mL--

Note: Molar amounts of reactants are illustrative and should be calculated based on the desired scale.

Expected Results
ParameterValueReference
Yield 85–92%[6]
Appearance Yellow Liquid[3]
Purity >95% (post-chromatography)-

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis A 1. Weigh Reagents (Catalyst, Ligand, Base, Reactants) B 2. Prepare Inert Atmosphere Setup (Schlenk Line) A->B C 3. Assemble Reaction in Schlenk Tube B->C D 4. Heat and Stir (110°C, 12-24h) C->D E 5. Quench with Water & Cool to RT D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate (Rotary Evaporation) F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS, HPLC) H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR is expected to show signals for the phenyl and cyclopropyl groups.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[6]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium compounds, phosphine ligands, and organic solvents are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Potassium tert-butoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere.

  • Bromobenzene is toxic and an irritant. Avoid inhalation and contact with skin.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: N-Cyclopropylaniline as a Mechanistic Probe in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-cyclopropylaniline (CPA) and its analogs as effective mechanistic probes in photoredox catalysis. The unique reactivity of CPA upon single-electron oxidation allows for the elucidation of reaction mechanisms, particularly the confirmation of single-electron transfer (SET) pathways and the determination of reaction kinetics.

Introduction: The Radical Clock Mechanism

N-cyclopropylanilines serve as "radical clocks," providing a method to time radical reactions. The core principle lies in the rapid and irreversible ring-opening of the cyclopropyl group following a one-electron oxidation.[1][2] This unimolecular rearrangement occurs at a known, fast rate.

The process is initiated when a photocatalyst, excited by visible light, oxidizes the this compound to its corresponding radical cation (CPA•+). This radical cation is a transient species that swiftly undergoes a ring-opening to form a more stable distonic radical cation.[1][3] This ring-opening process is often faster than intermolecular trapping or back electron transfer, making the disappearance of the CPA or the appearance of ring-opened products a clear indicator of an SET event.[2][4]

By measuring the ratio of the ring-opened product to any product formed from the trapping of the initial radical cation, the rate of the trapping reaction can be determined.

Key Applications in Photoredox Catalysis

  • Confirmation of Single-Electron Transfer (SET) Pathways: The detection of ring-opened products derived from CPA provides strong evidence for an SET mechanism.

  • Probing Oxidative Properties of Photosensitizers: CPA can be used to determine the rate at which different photosensitizers oxidize substrates.[4][5]

  • Development of Novel Synthetic Methods: The distonic radical cation intermediate formed from CPA can be trapped by various reactants, leading to the development of new chemical transformations, such as [3+2] annulation reactions.[3][6][7]

Quantitative Data

The following tables summarize key quantitative data for this compound and its analogs as mechanistic probes.

Table 1: Bimolecular Rate Constants and Radical Cation Lifetimes

CompoundPhotosensitizerBimolecular Rate Constant (k_ox) (M⁻¹s⁻¹)Radical Cation Lifetime (τ) (ns)
This compound (CPA)Triplet-State~9 x 10⁸ - 4 x 10⁹140 - 580
Substituted CPA AnalogsTriplet-State~9 x 10⁸ - 4 x 10⁹140 - 580

Data sourced from studies using laser flash photolysis.[1][5]

Table 2: Rate Constants for Radical Cation Ring Opening

Radical CationRate Constant (k_r) (s⁻¹)
N-Cyclopropyl-N-methylaniline4.1 x 10⁴
4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline1.7 x 10⁸

These rates are highly dependent on the substitution pattern of the CPA.[8]

Table 3: Product Yields in a [3+2] Annulation Reaction

This compound DerivativeAlkeneYield (%)
N-Cyclopropyl-4-methylanilineStyrene81 (NMR Yield)
N-Cyclopropyl-4-chloroanilineStyrene75 (NMR Yield)

Reaction conditions involved direct electrolysis, which mimics the photoredox process.[6]

Experimental Protocols

Protocol for a Standard Mechanistic Study using Steady-State Photolysis

This protocol is designed to determine if a photoredox reaction proceeds via an SET pathway by observing the consumption of CPA.

Materials:

  • This compound (CPA)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, --INVALID-LINK--)

  • Substrate of interest

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Schlenk tube or vial with a magnetic stir bar

  • LED light source (e.g., blue LED)

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a stock solution of CPA (e.g., 10 mM in the chosen solvent).

  • Prepare a stock solution of the photocatalyst (e.g., 1 mM in the chosen solvent).

  • In a Schlenk tube, combine the photocatalyst (e.g., to a final concentration of 0.01-0.05 mM), the substrate of interest, and the solvent.

  • Add CPA from the stock solution to a final concentration of 1-2 mM.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Place the reaction vessel at a fixed distance from the LED light source and begin irradiation while stirring.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by dilution or exposure to air).

  • Analyze the aliquots by HPLC or GC-MS to monitor the consumption of CPA and the formation of any products.

  • A control experiment without the photocatalyst or without light should be performed to ensure the reaction is light and catalyst-dependent.

Protocol for Quantum Yield Measurement

The quantum yield (Φ) of a photochemical reaction is the number of moles of a product formed per mole of photons absorbed.

Materials:

  • Calibrated light source (spectroradiometer or power meter)

  • Actinometer solution (e.g., potassium ferrioxalate)

  • Reaction setup as described in Protocol 4.1

  • UV-Vis spectrophotometer

Procedure:

  • Determine the photon flux of the light source:

    • Fill a cuvette with the actinometer solution (e.g., 0.006 M potassium ferrioxalate).

    • Irradiate the solution for a specific time, ensuring the total conversion is low (<10%).

    • Measure the formation of the photoproduct (Fe²⁺) by adding a solution of 1,10-phenanthroline and measuring the absorbance at 510 nm.

    • Calculate the photon flux (moles of photons per unit time) using the known quantum yield of the actinometer.

  • Perform the photocatalytic reaction:

    • Set up the reaction as described in Protocol 4.1.

    • Measure the UV-Vis spectrum of the reaction mixture before irradiation to determine the absorbance at the irradiation wavelength.

    • Irradiate the reaction for a set amount of time, ensuring low conversion (<10-15%).

    • Determine the concentration of the product formed using a calibrated analytical technique (e.g., HPLC, GC with an internal standard).

  • Calculate the Quantum Yield (Φ):

    Φ = (moles of product formed) / (moles of photons absorbed)

    The moles of photons absorbed can be calculated from the photon flux and the fraction of light absorbed by the sample.

Visualizations

Catalytic Cycle of a Photoredox Reaction with this compound

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Light) PC_red Reduced PC- PC_star->PC_red SET CPA_rad_cat CPA Radical Cation (CPA•+) PC_star->CPA_rad_cat SET PC_red->PC Regeneration Prod Final Product (P) PC_red->Prod Reduction CPA This compound (CPA) Dist_rad_cat Distonic Radical Cation CPA_rad_cat->Dist_rad_cat Fast Ring Opening (Radical Clock) Prod_rad Product Radical (S•) Dist_rad_cat->Prod_rad + Substrate (S) Sub Substrate (S)

Caption: Catalytic cycle showing CPA oxidation and ring-opening.

Experimental Workflow for a Mechanistic Study

G prep 1. Prepare Solutions (CPA, Photocatalyst, Substrate) setup 2. Assemble Reaction (in inert atmosphere) prep->setup irradiate 3. Irradiate with LED (start timer) setup->irradiate sample 4. Take Aliquots (at time points) irradiate->sample analyze 5. Analyze Samples (HPLC or GC-MS) sample->analyze data 6. Plot Data (Concentration vs. Time) analyze->data conclusion 7. Draw Mechanistic Conclusion data->conclusion

Caption: Workflow for a photoredox mechanistic study using CPA.

Logical Relationship of CPA as a Radical Clock

G SET Single Electron Transfer (SET) from CPA to PC* CPA_rad_cat CPA Radical Cation (U•) (Unrearranged) SET->CPA_rad_cat Trap Bimolecular Reaction (Trapping with Substrate) CPA_rad_cat->Trap k_T [Substrate] RingOpen Unimolecular Reaction (Ring Opening) CPA_rad_cat->RingOpen k_r (known) Prod_U Unrearranged Product (UA) Trap->Prod_U Prod_R Rearranged Product (RA) RingOpen->Prod_R Analysis Analyze Product Ratio ([RA] / [UA]) Prod_U->Analysis Prod_R->Analysis Rate Determine Rate of Trapping Analysis->Rate

Caption: Logic of using CPA as a radical clock to find unknown rates.

References

Application of N-Cyclopropylaniline in Intermolecular [3+2] Annulation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Cyclopropylaniline serves as a versatile three-carbon synthon in intermolecular [3+2] annulation reactions, providing a powerful strategy for the synthesis of five-membered carbocycles and heterocycles. This approach has gained significant attention due to its ability to construct complex molecular architectures from simple starting materials under mild reaction conditions. The unique reactivity of the cyclopropyl group, which undergoes a facile ring-opening upon single-electron transfer (SET), is central to this transformation.[1][2] This methodology has been successfully applied in visible light photoredox catalysis and electrocatalysis to react with a variety of alkenes and alkynes.[1][3][4]

The resulting cyclopentane and cyclopentene derivatives are valuable building blocks in medicinal chemistry and materials science. For instance, the products of these annulation reactions can be further elaborated to synthesize fused indolines, which are common structural motifs in biologically active alkaloids and pharmaceuticals.[1][5][6]

Reaction Mechanism

The intermolecular [3+2] annulation of this compound proceeds through a radical-mediated pathway initiated by a single-electron transfer (SET). The generally accepted mechanism, particularly under visible light photoredox catalysis, involves the following key steps:[1][3][7]

  • Oxidation of this compound: The reaction is initiated by the oxidation of the this compound to its corresponding radical cation. This can be achieved using a photoexcited catalyst (e.g., Ru(II) or Ir(III) complexes) or electrochemically at an anode.[1][3][4]

  • Cyclopropyl Ring Opening: The generated amine radical cation undergoes a rapid and irreversible ring-opening of the strained cyclopropyl group. This step is driven by the release of ring strain (approximately 28 kcal/mol) and results in the formation of a more stable distonic radical cation, where the radical and the cation are separated.[2]

  • Intermolecular Addition: The primary carbon radical of the distonic intermediate adds to the π-system of an alkene or alkyne partner.

  • Ring Closure: The resulting radical intermediate undergoes an intramolecular 5-exo-trig cyclization onto the iminium ion, forming the five-membered ring.

  • Product Formation and Catalyst Regeneration: The final product is formed, and the catalytic cycle is completed. In photoredox catalysis, this often involves a reduction step. In electrocatalytic systems, a chain reaction mechanism can lead to the neutral product and regeneration of the substrate radical cation.[3][4]

A proposed mechanistic pathway for the visible-light mediated reaction is depicted below.

Reaction_Mechanism cluster_0 Catalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC_reduced PC⁻ PC_excited->PC_reduced SET NCA This compound NCA_radical Radical Cation PC_reduced->PC SET NCA->NCA_radical Oxidation Distonic_radical Distonic Radical Cation NCA_radical->Distonic_radical Ring Opening Adduct Radical Adduct Distonic_radical->Adduct + Alkene/Alkyne Alkene_Alkyne Alkene/Alkyne Cyclized_radical Cyclized Radical Cation Adduct->Cyclized_radical 5-exo-trig Cyclization Product [3+2] Annulation Product Cyclized_radical->Product Reduction

Caption: Proposed mechanism for the visible light-mediated [3+2] annulation of this compound.

Quantitative Data Summary

The following tables summarize the results obtained for the intermolecular [3+2] annulation of various N-cyclopropylanilines with different alkenes and alkynes under photoredox and electrochemical conditions.

Table 1: Visible Light-Mediated [3+2] Annulation with Alkenes [5]

This compoundAlkeneCatalyst (mol%)SolventYield (%)Diastereomeric Ratio (d.r.)
This compoundStyrene--INVALID-LINK--₂ (2)CH₃NO₂781:1
N-Cyclopropyl-4-methylanilineStyrene--INVALID-LINK--₂ (2)CH₃NO₂851:1
N-Cyclopropyl-4-methoxyanilineStyrene--INVALID-LINK--₂ (2)CH₃NO₂911:1
N-Cyclopropyl-4-chloroanilineStyrene--INVALID-LINK--₂ (2)CH₃NO₂651:1
N-Cyclopropyl-2-bromoanilineStyrene--INVALID-LINK--₂ (2)CH₃NO₂523:2
N-(1-Phenylcyclopropyl)anilineStyrene--INVALID-LINK--₂ (2)CH₃NO₂684:1
This compound4-Methylstyrene--INVALID-LINK--₂ (2)CH₃NO₂821:1
This compound4-Methoxystyrene--INVALID-LINK--₂ (2)CH₃NO₂881:1
This compound4-Chlorostyrene--INVALID-LINK--₂ (2)CH₃NO₂711:1

Table 2: Visible Light-Mediated [3+2] Annulation with Alkynes [1][6][8]

This compoundAlkyneCatalyst (mol%)SolventYield (%)
This compoundPhenylacetylene--INVALID-LINK--₂ (2)CH₃NO₂65
N-Cyclopropyl-4-methylanilinePhenylacetylene--INVALID-LINK--₂ (2)CH₃NO₂72
N-Cyclopropyl-4-methoxyanilinePhenylacetylene--INVALID-LINK--₂ (2)CH₃NO₂78
N-Cyclopropyl-4-chloroanilinePhenylacetylene--INVALID-LINK--₂ (2)CH₃NO₂58
2-Bromo-N-cyclopropylanilinePhenylacetylene--INVALID-LINK--₂ (2)CH₃NO₂52
This compoundMethyl propiolate--INVALID-LINK--₂ (2)CH₃NO₂68
This compound1-Hexyne--INVALID-LINK--₂ (2)CH₃NO₂55
This compound3-Ethynylthiophene--INVALID-LINK--₂ (2)CH₃NO₂62

Table 3: Electrocatalytic Redox-Neutral [3+2] Annulation with Alkenes [3][4]

This compoundAlkeneElectrolyteSolventYield (%)
N-Cyclopropyl-3,5-dimethylanilineStyreneLiOTfCH₃CN81
This compoundStyreneLiOTfCH₃CN68 (NMR)
N-Cyclopropyl-4-methylanilineStyreneLiOTfCH₃CN75
N-Cyclopropyl-4-methoxyanilineStyreneLiOTfCH₃CN79
N-Cyclopropyl-4-chloroanilineStyreneLiOTfCH₃CN62

Experimental Protocols

Protocol 1: Visible Light-Mediated Intermolecular [3+2] Annulation of this compound with an Alkyne[8]

This protocol describes a general procedure for the photocatalytic [3+2] annulation reaction.

Materials:

  • This compound derivative (0.2 mmol)

  • Alkyne (1.0 mmol, 5 equivalents)

  • --INVALID-LINK--₂ (2 mol%, 0.004 mmol)

  • Dry solvent (e.g., CH₃NO₂, 2 mL)

  • Oven-dried test tube (16 x 125 mm) with a stir bar and Teflon screw cap

  • Visible light source (e.g., 18W white LED)

  • Schlenk line or glovebox for degassing

Procedure:

  • To an oven-dried test tube equipped with a stir bar, add the this compound (0.2 mmol), the alkyne (1.0 mmol), and the photocatalyst (--INVALID-LINK--₂, 2 mol%).

  • Add the dry solvent (2 mL) to the test tube.

  • Seal the test tube with a Teflon screw cap.

  • Degas the reaction mixture using three freeze-pump-thaw cycles.

  • Place the test tube approximately 8 cm from the visible light source.

  • Irradiate the reaction mixture at room temperature with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired cyclic allylic amine product.

Protocol 2: Electrocatalytic Intermolecular [3+2] Annulation of this compound with an Alkene[3][4]

This protocol outlines a general procedure for the electrochemical [3+2] annulation reaction.

Materials:

  • This compound derivative (e.g., N-cyclopropyl-3,5-dimethylaniline, 1.0 mmol)

  • Alkene (e.g., styrene, 2.0 mmol)

  • Electrolyte (e.g., LiOTf, 0.1 M)

  • Anhydrous acetonitrile (CH₃CN)

  • Undivided electrochemical cell with carbon electrodes (anode and cathode)

  • Constant current power supply

Procedure:

  • Set up an undivided electrochemical cell with a carbon plate anode and a carbon plate cathode.

  • Prepare a solution of the this compound derivative (1.0 mmol), the alkene (2.0 mmol), and the electrolyte (e.g., LiOTf, to a concentration of 0.1 M) in anhydrous acetonitrile.

  • Fill the electrochemical cell with the prepared solution.

  • Apply a constant current (e.g., 10 mA) to the cell and stir the solution at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • After the starting material is consumed, discontinue the electrolysis.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentane derivative.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of compounds derived from the [3+2] annulation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagent Preparation (this compound, Alkene/Alkyne, Catalyst) Setup Reaction Setup (Degassing, Inert Atmosphere) Reagents->Setup Irradiation_Electrolysis Visible Light Irradiation or Electrolysis Setup->Irradiation_Electrolysis Monitoring Reaction Monitoring (TLC, GC-MS) Irradiation_Electrolysis->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction & Drying Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Structural Characterization (NMR, MS, HRMS) Purification->Characterization Further_Apps Further Applications (e.g., Fused Indoline Synthesis) Characterization->Further_Apps

Caption: General experimental workflow for [3+2] annulation reactions of this compound.

References

Application Notes and Protocols: N-Cyclopropylaniline as a Single-Electron Transfer (SET) Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Cyclopropylaniline (N-CPA) and its analogs as effective single-electron transfer (SET) indicators. The unique properties of N-CPA, particularly the irreversible ring-opening of its radical cation, make it a valuable tool for studying SET processes in various chemical and biological systems.[1][2][3]

Introduction

This compound (N-CPA) serves as a robust probe for detecting single-electron transfer (SET) events. Upon oxidation, N-CPA forms a radical cation that undergoes a rapid and irreversible cleavage of the cyclopropyl ring.[1][4] This irreversible transformation prevents back electron transfer or quenching by antioxidants, which can lead to underestimations of oxidation rates when using other probes.[1][2][3][4] This characteristic makes N-CPA particularly useful in complex environments such as those involving photosensitizers or biological systems.[1][5]

Mechanism of Action

The utility of N-CPA as a SET indicator is based on a well-defined reaction pathway:

  • Single-Electron Transfer (SET): N-CPA donates an electron to an oxidant (e.g., an excited triplet-state photosensitizer) to form the N-CPA radical cation (N-CPA•+).[1][4]

  • Irreversible Ring-Opening: The resulting N-CPA•+ undergoes a spontaneous and irreversible cyclopropyl ring-opening. This step is thermodynamically driven by the release of ring strain energy (approximately 28 kcal/mol).[1] This process forms a distonic radical cation, where the charge and radical are spatially separated.[1]

  • Downstream Reactions: The distonic radical cation is a reactive intermediate that can be trapped by various nucleophiles or undergo further reactions, leading to stable products that can be quantified.[1][5][6] For instance, in the presence of molecular oxygen, it can form an endoperoxide intermediate which then fragments into products like 3-hydroxy-N-phenylpropanamide and acetanilide.[1]

SET_Mechanism cluster_0 This compound (N-CPA) as a SET Indicator NCPA This compound (N-CPA) NCPA_radical N-CPA Radical Cation (N-CPA•+) NCPA->NCPA_radical SET Oxidant Oxidant (e.g., 3Sens*) Distonic_radical Distonic Radical Cation NCPA_radical->Distonic_radical Irreversible Ring-Opening Products Stable Products Distonic_radical->Products Downstream Reactions

Diagram 1: Mechanism of N-CPA as a SET indicator.

Quantitative Data

The efficiency of N-CPA and its analogs as SET probes is supported by the following kinetic data.

CompoundOxidation Bimolecular Rate Constant (M⁻¹s⁻¹)Radical Cation Lifetime (ns)Ring-Opening Rate Constant (s⁻¹)
This compound (N-CPA) & analogs~9 x 10⁸ to 4 x 10⁹[1][4]140–580[1][4]-
N-Cyclopropyl-N-methylaniline--4.1 x 10⁴[7]
4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline--1.7 x 10⁸[7]

Applications

  • Probing Oxidative Properties of Photosensitizers: N-CPA is used to investigate the oxidative capabilities of triplet-state photosensitizers and chromophoric dissolved organic matter (CDOM).[1][4] Its irreversible reaction mechanism allows for accurate determination of oxidation rates without interference from antioxidant quenching.[2][3]

  • Photoredox Catalysis: In synthetic organic chemistry, N-CPA and its derivatives are employed in photoredox-catalyzed reactions, such as [3+2] annulations with alkenes, to form five-membered carbocycles.[5][6]

  • Mechanistic Studies in Enzymology: The unique properties of N-CPA make it a useful tool for elucidating SET mechanisms in enzymatic reactions.[1]

Experimental Protocols

The following are generalized protocols for utilizing N-CPA as a SET indicator. Specific parameters should be optimized for each experimental system.

This protocol is designed to assess the susceptibility of a system to SET oxidation using N-CPA.

Materials:

  • This compound (N-CPA)

  • Photosensitizer (e.g., 2-acetonaphthone)[1]

  • Solvent (e.g., acetonitrile/water)[1]

  • Quartz cuvettes (1 cm path length)[1]

  • Light source (e.g., mercury lamp with appropriate filters)

  • HPLC or GC-MS for product analysis

Procedure:

  • Solution Preparation: Prepare a stock solution of N-CPA in acetonitrile (e.g., 50 mM).[1] Prepare a solution of the photosensitizer in the desired solvent system (e.g., 400 μM 2-acetonaphthone in aqueous solution).[1]

  • Reaction Setup: In a 1 cm quartz cuvette, combine the photosensitizer solution with an aliquot of the N-CPA stock solution to achieve the desired final concentration (e.g., 50–3000 μM).[1] The total volume is typically around 3.5 mL.[1]

  • Degassing (Optional): If the reaction is sensitive to oxygen, purge the solution with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiation: Irradiate the sample with a suitable light source for a defined period. A control sample should be kept in the dark to account for any non-photochemical reactions.

  • Analysis: After irradiation, analyze the reaction mixture using HPLC or GC-MS to identify and quantify the ring-opened products of N-CPA. The formation of these products is indicative of a SET event.

Steady_State_Photolysis cluster_1 Workflow for Steady-State Photolysis Prep Prepare N-CPA and Photosensitizer Solutions Mix Mix Reactants in Quartz Cuvette Prep->Mix Degas Degas with Inert Gas (Optional) Mix->Degas Irradiate Irradiate with Light Source Degas->Irradiate Analyze Analyze Products (HPLC, GC-MS) Irradiate->Analyze Electro_Annulation cluster_2 Logical Flow for Electrocatalytic Annulation Setup Set up Electrochemical Cell with N-CPA, Alkene, and Electrolyte Electrolysis Apply Current/Potential to Initiate Oxidation Setup->Electrolysis Reaction Chain Reaction Propagation Electrolysis->Reaction Workup Reaction Work-up and Product Isolation Reaction->Workup Analysis Product Characterization (NMR, MS) Workup->Analysis

References

Application Note & Protocol: Monitoring N-Cyclopropylaniline Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Cyclopropylaniline is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Monitoring the progress of reactions involving this intermediate is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the necessary resolution and sensitivity for this purpose. This document provides a detailed protocol for monitoring this compound reactions using a stability-indicating reversed-phase HPLC (RP-HPLC) method.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and HPLC analysis to monitor the consumption of this compound and the formation of products.

1. Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)[1]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm or 0.45 µm)[2][3]

  • Autosampler vials

  • HPLC-grade acetonitrile[1]

  • HPLC-grade water[1]

  • Formic acid (optional, for pH adjustment)

  • Quenching agent (e.g., a suitable solvent to stop the reaction, such as cold acetonitrile)

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

3. Sample Preparation from Reaction Mixture:

The goal of sample preparation is to immediately stop the reaction (quench) and dilute the sample to a concentration suitable for HPLC analysis.

  • Reaction Quenching: At specified time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume of a suitable cold solvent (e.g., 900 µL of cold acetonitrile) to stop the chemical transformation.

  • Dilution: Further dilute the quenched sample with the mobile phase to a concentration that falls within the calibration curve range. The dilution factor will depend on the initial concentration of this compound in the reaction.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial.[2][3]

4. HPLC Conditions:

The following conditions are a starting point and may require optimization based on the specific reaction products.

ParameterRecommended Setting
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm[1]
Mobile Phase A Water (optional: with 0.1% formic acid)
Mobile Phase B Acetonitrile (optional: with 0.1% formic acid)
Gradient Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over time. A typical gradient might be: 0-2 min 95% A, 2-15 min ramp to 5% A, 15-20 min hold at 5% A, 20-22 min return to 95% A, 22-25 min equilibration.
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 25 - 30 °C
Detection UV at 240 nm[1]

5. Data Analysis:

  • Identification: Identify the peaks corresponding to this compound and any products by comparing their retention times with those of the standards.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the reaction samples. The disappearance of the starting material and the appearance of product peaks can be monitored over time.

Data Presentation

Quantitative data from the HPLC analysis should be summarized for clear interpretation.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compounde.g., 8.5e.g., 1.1e.g., >2000
Product 1e.g., 6.2e.g., 1.2e.g., >2000
By-product 1e.g., 4.8e.g., 1.0e.g., >2000

Table 2: Reaction Monitoring Data

Time Point (hours)This compound Peak AreaThis compound Concentration (µg/mL)Product 1 Peak AreaPercent Conversion (%)
0e.g., 589000e.g., 100.0e.g., 00
1e.g., 412300e.g., 70.0e.g., 15000030.0
2e.g., 235600e.g., 40.0e.g., 30500060.0
4e.g., 58900e.g., 10.0e.g., 48900090.0
8e.g., e.g., e.g., 550000>99
LOD: Limit of Detection

Visualizations

Experimental Workflow Diagram

G cluster_0 Reaction & Sampling cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Processing Reaction Ongoing Chemical Reaction Sampling Withdraw Aliquot at Time (t) Reaction->Sampling Quenching Quench Reaction (e.g., cold ACN) Dilution Dilute Sample with Mobile Phase Quenching->Dilution Filtration Filter through 0.22 µm Syringe Filter Vial Transfer to HPLC Vial Injection Inject Sample into HPLC Vial->Injection Separation Chromatographic Separation (C18 Column) Detection UV Detection at 240 nm Integration Peak Integration Detection->Integration Quantification Quantify using Calibration Curve Reporting Report Results

Caption: Workflow for monitoring this compound reactions.

Logical Relationship of Method Development

G Analyte This compound & Products Column Select Column (C18) Analyte->Column MobilePhase Optimize Mobile Phase (ACN/H2O) Analyte->MobilePhase DetectionWL Select Wavelength (240 nm) Analyte->DetectionWL Gradient Develop Gradient Elution Column->Gradient MobilePhase->Gradient Validation Method Validation DetectionWL->Validation FlowRate Set Flow Rate (1.0 mL/min) Gradient->FlowRate FlowRate->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision

Caption: Key steps in HPLC method development.

References

Application Note and Protocols for Laser Flash Photolysis of N-Cyclopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Cyclopropylaniline (CPA) and its derivatives are valuable probe molecules for investigating single-electron transfer (SET) reactions initiated by triplet-state photosensitizers.[1][2][3] Upon photoinduced oxidation, the resulting this compound radical cation (CPA•+) undergoes a rapid and irreversible ring-opening of the cyclopropyl group.[1][4] This characteristic makes CPA an effective tool to study oxidative processes in various chemical and biological systems, as the irreversible ring-opening outcompetes back electron transfer, providing a clear reaction endpoint.[2][4] Laser Flash Photolysis (LFP) is a powerful technique to directly observe the transient species involved in these photoreactions, such as the excited triplet state of the sensitizer and the CPA radical cation, allowing for the determination of their lifetimes and reaction kinetics.[1][4] This document provides a detailed experimental setup and protocol for the laser flash photolysis of this compound.

Reaction Mechanism

The photochemical reaction of this compound in the presence of a photosensitizer (Sens) proceeds through a single-electron transfer mechanism. The process can be summarized as follows:

  • Excitation: The photosensitizer absorbs a photon and is promoted to an excited singlet state (¹Sens), which then undergoes intersystem crossing to form a longer-lived triplet state (³Sens).

  • Electron Transfer: The excited triplet sensitizer abstracts an electron from this compound to form the this compound radical cation (CPA•+) and the sensitizer radical anion (Sens•-).

  • Ring Opening: The CPA•+ is a transient species that rapidly undergoes an irreversible ring-opening reaction.[4]

This reaction pathway is critical for its application as a probe for oxidative properties of triplet-state photosensitizers.[1][4]

G cluster_excitation Excitation cluster_reaction Reaction Sens Sens 1Sens_star ¹Sens Sens->1Sens_star hν (Photon Absorption) 3Sens_star ³Sens 1Sens_star->3Sens_star Intersystem Crossing CPA This compound (CPA) CPA_radical CPA Radical Cation (CPA•+) 3Sens_star->CPA_radical Single-Electron Transfer Sens_anion Sens Radical Anion (Sens•-) Ring_Opened Ring-Opened Product CPA_radical->Ring_Opened Irreversible Ring Opening

Caption: Photochemical reaction pathway of this compound.

Experimental Workflow

The general workflow for a laser flash photolysis experiment involves sample preparation, instrument setup, data acquisition, and analysis.

G A Sample Preparation (CPA, Sensitizer, Solvent) B Instrument Setup (Laser, Detector, Optics) A->B C Data Acquisition (Pump-Probe Measurement) B->C D Transient Absorption Spectra Recording C->D E Kinetic Trace Monitoring C->E F Data Analysis (Lifetime, Rate Constants) D->F E->F

Caption: Experimental workflow for laser flash photolysis.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the laser flash photolysis of this compound in the presence of 2-acetonaphthone as a photosensitizer.[4]

ParameterValueConditions
This compound Radical Cation (CPA•+)
Transient Absorbance Maximum (λmax)~495 nmAqueous solution
Lifetime (τ)~580 nsAqueous solution
Photosensitizer Triplet State (³2AN)*
Lifetime (τ) in presence of 2 mM CPA~180 nsAqueous solution

Experimental Protocols

Materials and Reagents
  • This compound (CPA)

  • Photosensitizer (e.g., 2-acetonaphthone, 2AN)

  • Solvent (e.g., acetonitrile, water with appropriate buffer)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Solution Preparation
  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a stock solution of the photosensitizer (e.g., 2-acetonaphthone) in the same solvent. The concentration of the sensitizer should be adjusted to have a suitable optical density at the excitation wavelength.

  • Prepare the experimental sample by mixing the CPA and photosensitizer stock solutions to achieve the desired final concentrations. A typical concentration for CPA could be in the millimolar range (e.g., 2 mM) to observe significant quenching of the sensitizer triplet state.[4]

  • Transfer the final solution to a quartz cuvette suitable for LFP experiments.

  • Deoxygenate the sample by bubbling with a gentle stream of nitrogen or argon for at least 15-20 minutes prior to the experiment to prevent quenching of the triplet state by molecular oxygen.

Laser Flash Photolysis (LFP) Experimental Setup

A typical LFP setup for pump-probe transient absorption spectroscopy consists of the following components:[5][6]

  • Excitation Source (Pump): A pulsed laser capable of exciting the photosensitizer. A nitrogen laser (337.1 nm) or a Nd:YAG laser with appropriate harmonics (e.g., 355 nm) are common choices.[6]

  • Probing Source: A continuous wave lamp, typically a Xenon arc lamp, to generate a broad spectrum of light that passes through the sample.

  • Sample Holder: A holder for the quartz cuvette.

  • Monochromator: To select the specific wavelength of the probe light for detection.

  • Detector: A fast photodetector, such as a photomultiplier tube (PMT), to measure the change in absorbance of the probe light.

  • Oscilloscope: A digital oscilloscope to record the time-resolved signal from the detector.

  • Timing and Synchronization Electronics: To control the timing between the laser pulse and the data acquisition.

LFP Data Acquisition Protocol
  • Instrument Warm-up: Allow the laser and probe lamp to warm up and stabilize.

  • Sample Placement: Place the deoxygenated sample in the sample holder.

  • Wavelength Selection: Set the monochromator to the desired wavelength to monitor the transient absorption. To observe the CPA radical cation, set the wavelength around its absorption maximum (~495 nm).[4] To monitor the decay of the photosensitizer triplet state, select a wavelength where it has a strong absorption (e.g., for 2-acetonaphthone, this is in the blue region of the spectrum).

  • Data Acquisition:

    • Trigger the laser to generate a pulse that excites the sample.

    • Simultaneously, the oscilloscope records the change in the intensity of the probe light passing through the sample as a function of time after the laser flash.

    • Average multiple laser shots (e.g., 10-20) to improve the signal-to-noise ratio.

  • Kinetic Traces: Record kinetic traces (absorbance vs. time) at several key wavelengths corresponding to the absorption of the transient species.

  • Transient Spectra: To construct a transient absorption spectrum, record kinetic traces at various wavelengths across the desired spectral range and plot the absorbance at a specific time delay after the laser pulse as a function of wavelength.

Data Analysis
  • Lifetime Calculation: The lifetime (τ) of the transient species can be determined by fitting the decay of the transient absorption signal to an appropriate kinetic model, typically a first-order exponential decay function.

  • Rate Constant Determination: The bimolecular quenching rate constant of the photosensitizer triplet state by CPA can be determined by measuring the triplet lifetime at different concentrations of CPA and applying the Stern-Volmer equation.

References

Application Notes and Protocols for N-Cyclopropylaniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-cyclopropylaniline scaffold is a privileged structural motif in modern medicinal chemistry, conferring advantageous physicochemical and pharmacological properties to a diverse range of bioactive molecules.[1][2] The unique electronic and conformational features of the cyclopropyl group can enhance metabolic stability, improve potency, and modulate receptor binding affinity.[2][3] This document provides detailed application notes on the synthesis and utility of this compound derivatives, along with specific protocols for their synthesis and biological evaluation, focusing on their roles as Lysine-Specific Demethylase 1 (LSD1) inhibitors and dopamine transporter (DAT) ligands, as well as in the development of novel antibiotics like ozenoxacin.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several efficient methods. Common strategies include palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed N-arylation, and reductive amination.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is a versatile and widely used approach for the formation of C-N bonds.

Materials:

  • Aryl bromide (1.0 mmol)

  • Cyclopropylamine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene and cyclopropylamine to the reaction mixture.

  • Stir the reaction mixture at 80-110 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.

Protocol 2: Copper-Catalyzed N-Arylation

This protocol offers a milder alternative to palladium-catalyzed methods.[4]

Materials:

  • Aryl bromide (1.0 mmol)

  • Cyclopropylamine (1.5 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Ligand (e.g., L-proline) (0.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, CuI, and the ligand.[4]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[4]

  • Add K₂CO₃ and anhydrous DMF to the tube.[4]

  • Add cyclopropylamine to the reaction mixture.[4]

  • Stir the reaction mixture at room temperature for 24-48 hours.[4]

  • Monitor the reaction progress by TLC.[4]

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).[4]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-cyclopropylamine.[4]

Applications in Medicinal Chemistry

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 and 9, playing a crucial role in gene regulation. Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[5] this compound derivatives, particularly those derived from tranylcypromine, have emerged as potent irreversible inhibitors of LSD1.[6][7]

Quantitative Data for this compound-Based LSD1 Inhibitors:

CompoundTargetIC50 (µM)k_inact/K_I (M⁻¹s⁻¹)Reference
S1201LSD1<20447[5]
S1402LSD1<20458[5]
S2101LSD1<204560[5]
S2107LSD1<202070[5]
S2111LSD1<202990[5]
Cyanopyrimidine derivative 1LSD12.25-[8]
Cyanopyrimidine derivative 2LSD11.80-[8]
Cyanopyrimidine derivative 3LSD16.08-[8]
Styrenylcyclopropylamine 34LSD1<0.004-[6][9]

Signaling Pathway of LSD1 Inhibition:

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 (KDM1A) H3K4me2 Histone H3 Lys4 (di-methylated) LSD1->H3K4me2 Catalyzes H3K4me1 Histone H3 Lys4 (mono-methylated) LSD1->H3K4me1 Catalyzes H3K4me2->H3K4me1 Demethylation Gene_Repression Target Gene Repression H3K4me2->Gene_Repression H3K4me0 Histone H3 Lys4 (un-methylated) H3K4me1->H3K4me0 Demethylation Gene_Activation Target Gene Activation H3K4me0->Gene_Activation NCPA_Inhibitor This compound Inhibitor NCPA_Inhibitor->LSD1 Inhibits

Caption: LSD1-mediated histone demethylation and its inhibition by this compound derivatives.

Protocol 3: LSD1 Demethylase Activity Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction.

Materials:

  • Human recombinant LSD1 enzyme

  • Dimethylated H3(1-21)K4 peptide substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM sodium phosphate, pH 7.4

  • This compound test compounds

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black plate, pre-incubate the LSD1 enzyme with the test compounds or vehicle control on ice for 15 minutes.[10]

  • Initiate the enzymatic reaction by adding the dimethylated H3 peptide substrate.[10]

  • Incubate the plate at 37 °C for 30 minutes.[10]

  • Add a detection mix containing Amplex Red and HRP to each well.

  • Incubate for an additional 15-30 minutes at 37 °C, protected from light.

  • Measure the fluorescence using a microplate reader (Excitation: 540 nm; Emission: 590 nm).

  • Calculate the percent inhibition and determine the IC50 values by fitting the data to a dose-response curve.

Dopamine Transporter (DAT) Inhibitors

The dopamine transporter regulates dopamine levels in the synapse and is a key target for drugs used to treat conditions like depression and addiction.[11] this compound derivatives have been explored as DAT inhibitors.

Quantitative Data for this compound-Based DAT Ligands:

CompoundTargetKi (nM)IC50 (nM)Reference
RimcazoleDAT248-[12]
Rimcazole Analog SH3/24DAT14-[12]
Rimcazole Analog SH2/21DAT114-[12]
BenztropinehDAT-118[11]
2-(N-Cyclopropylamino)-3-chloropropiophenoneDAT--[13]

Signaling Pathway of Dopamine Reuptake Inhibition:

DAT_Pathway cluster_synapse Dopaminergic Synapse Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Postsynaptic_Neuron->Signal_Transduction DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds DAT->Presynaptic_Neuron Dopamine_Receptor->Postsynaptic_Neuron Activates NCPA_Inhibitor This compound Inhibitor NCPA_Inhibitor->DAT Inhibits

Caption: Inhibition of dopamine reuptake at the synapse by this compound derivatives.

Protocol 4: Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the inhibition of radiolabeled dopamine uptake into cells expressing the dopamine transporter.[11][12][13]

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [³H]Dopamine

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Known DAT inhibitor (e.g., GBR 12909) for non-specific uptake determination

  • This compound test compounds

  • Scintillation cocktail

Procedure:

  • Seed HEK293-hDAT cells into a 96-well plate and allow them to attach overnight.[13]

  • On the day of the experiment, wash the cells with pre-warmed assay buffer.[13]

  • Add serial dilutions of the test compounds or reference inhibitor to the appropriate wells.[13]

  • Pre-incubate the plate at 37°C for 10-20 minutes.[13]

  • Initiate the uptake reaction by adding [³H]Dopamine solution to all wells.[13]

  • Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes).[13]

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[13]

  • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).[13]

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.[13]

  • Calculate the specific uptake by subtracting non-specific uptake from total uptake and determine the IC50 values.[13]

Antibacterial Agents: Ozenoxacin

Ozenoxacin is a topical quinolone antibiotic featuring an this compound moiety. It is used for the treatment of impetigo.[14] Ozenoxacin inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][15][16]

Quantitative Data for Ozenoxacin:

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
S. aureus (all isolates)--[4]
S. aureus (levofloxacin-susceptible)0.0020.002[4]
S. aureus (levofloxacin-non-susceptible)0.060.5[4]
S. epidermidis0.0080.25[4]
S. pyogenes≤0.03≤0.03[4]
S. agalactiae≤0.03≤0.03[4]

Mechanism of Action of Ozenoxacin:

Ozenoxacin_MOA cluster_bacteria Bacterial Cell Ozenoxacin Ozenoxacin DNA_Gyrase DNA Gyrase Ozenoxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ozenoxacin->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Ozenoxacin's dual inhibition of bacterial DNA gyrase and topoisomerase IV.

Conclusion

This compound derivatives represent a versatile and valuable scaffold in medicinal chemistry. Their synthesis is accessible through robust and scalable methods, and their incorporation into drug candidates has led to potent and selective modulators of various biological targets. The provided protocols and data serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel therapeutics based on this important chemical framework.

References

Application Notes and Protocols: The Use of N-Cyclopropylaniline in the Synthesis of Fused Isoxazolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of N-cyclopropylaniline in the synthesis of fused isoxazolidine ring systems. Fused isoxazolidines are significant structural motifs in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The incorporation of a cyclopropyl group can impart unique conformational constraints and metabolic stability to drug candidates.

While direct literature precedence for the use of this compound in the one-pot synthesis of fused isoxazolidines is limited, this document outlines a proposed synthetic strategy based on established principles of 1,3-dipolar cycloaddition reactions.[3][4] The protocols provided are derived from analogous transformations and offer a rational starting point for the synthesis of novel fused isoxazolidine scaffolds.

Proposed Synthetic Strategy: Intramolecular [3+2] Cycloaddition

The most plausible route to fused isoxazolidines from this compound involves a multi-step sequence culminating in an intramolecular 1,3-dipolar cycloaddition of a nitrone derived from the starting aniline. The general strategy is outlined below:

Workflow for the Synthesis of Fused Isoxazolidines from this compound

G A This compound B N-Alkylation with an Alkenyl Halide A->B Step 1 C N-Cyclopropyl-N-alkenyl-aniline B->C D Oxidation to N-Hydroxylamine C->D Step 2 E N-Cyclopropyl-N-alkenyl-N-hydroxyaniline D->E F Condensation with an Aldehyde/Ketone E->F Step 3 G Tethered Nitrone F->G H Intramolecular [3+2] Cycloaddition G->H Step 4 I Fused Isoxazolidine H->I

Caption: Proposed multi-step synthesis of fused isoxazolidines.

Experimental Protocols

The following protocols are adapted from established methodologies for similar transformations. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 2.1: Synthesis of N-Cyclopropyl-N-(alken-1-yl)aniline (Step 1)

This procedure describes the N-alkylation of this compound with a suitable alkenyl halide to introduce the tether for the subsequent intramolecular cycloaddition.

  • Materials:

    • This compound

    • Alkenyl bromide (e.g., 4-bromobut-1-ene)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous acetonitrile.

    • Flush the flask with argon or nitrogen.

    • Add the alkenyl bromide (1.2 equiv.) dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-cyclopropyl-N-(alken-1-yl)aniline.

Protocol 2.2: Oxidation to N-Cyclopropyl-N-(alken-1-yl)hydroxylamine (Step 2)

This protocol outlines the oxidation of the tertiary amine to the corresponding N-hydroxylamine.

  • Materials:

    • N-Cyclopropyl-N-(alken-1-yl)aniline

    • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

    • Hydrogen peroxide (H₂O₂, 30% solution)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the N-cyclopropyl-N-(alken-1-yl)aniline (1.0 equiv.) in methanol.

    • Add a catalytic amount of sodium tungstate dihydrate (0.03 equiv.).

    • Cool the mixture to 0°C in an ice bath.

    • Add hydrogen peroxide (2.5 equiv.) dropwise, maintaining the temperature below 10°C.

    • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.[5]

    • After completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

    • Extract the product with dichloromethane (3 x volume).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-hydroxylamine, which can often be used in the next step without further purification.

Protocol 2.3: Formation of the Tethered Nitrone (Step 3 & 4)

This one-pot procedure describes the condensation of the N-hydroxylamine with an aldehyde to form the nitrone in situ, which then undergoes a thermally induced intramolecular cycloaddition.

  • Materials:

    • N-Cyclopropyl-N-(alken-1-yl)hydroxylamine

    • Aldehyde (e.g., paraformaldehyde or a substituted benzaldehyde)

    • Toluene or xylene

    • Dean-Stark apparatus (optional)

  • Procedure:

    • To a solution of the crude N-hydroxylamine (1.0 equiv.) in toluene, add the aldehyde (1.1 equiv.).

    • Heat the mixture to reflux. A Dean-Stark trap can be used to remove the water formed during the reaction.

    • The in situ generated nitrone will undergo intramolecular [3+2] cycloaddition at elevated temperatures. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the cycloadduct.

    • The reaction time can vary from several hours to overnight.[2]

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting fused isoxazolidine by column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthetic steps. The yields are estimates based on similar reactions reported in the literature.

Table 1: Hypothetical Yields for the Synthesis of Fused Isoxazolidines

StepProductReagentsConditionsHypothetical Yield (%)
1N-Cyclopropyl-N-(but-3-en-1-yl)anilineThis compound, 4-bromobut-1-ene, K₂CO₃CH₃CN, reflux75-85
2N-Cyclopropyl-N-(but-3-en-1-yl)hydroxylamineAmine from Step 1, Na₂WO₄, H₂O₂MeOH, 0°C to rt60-75
3 & 4Cyclopropyl-fused pyrrolo[1,2-b]isoxazoleHydroxylamine from Step 2, ParaformaldehydeToluene, reflux50-70

Alternative Strategy: Photocatalytic [3+2] Cycloaddition

Recent advances have shown that N-aryl cyclopropylamines can undergo photocatalytic single-electron transfer (SET) to initiate ring-opening of the cyclopropane.[6][7] This reactivity could potentially be harnessed for a [3+2] cycloaddition with a suitable dipolarophile to form a fused isoxazolidine.

Proposed Photocatalytic Pathway

G A This compound Derivative C SET Oxidation A->C hv B Visible Light, Photocatalyst B->C D Radical Cation C->D E Cyclopropane Ring Opening D->E F Iminium Radical Intermediate E->F H [3+2] Cycloaddition F->H G Dipolarophile (e.g., Nitrone) G->H I Fused Isoxazolidine H->I

Caption: Proposed photocatalytic [3+2] cycloaddition pathway.

Protocol 4.1: Hypothetical Photocatalytic Synthesis of a Fused Isoxazolidine

  • Materials:

    • This compound derivative with an intramolecular dipolarophile tether

    • Photocatalyst (e.g., Eosin Y or Ru(bpy)₃Cl₂)[6]

    • Solvent (e.g., CH₃CN or DMF)

    • Visible light source (e.g., blue LEDs)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • In a reaction vessel, dissolve the this compound derivative (1.0 equiv.) and the photocatalyst (1-5 mol%) in the chosen solvent.

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

    • Irradiate the reaction mixture with a visible light source at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent in vacuo.

    • Purify the crude product by column chromatography to isolate the fused isoxazolidine.

Safety and Handling

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • Reactions should be performed in a well-ventilated fume hood.

  • Hydrogen peroxide is a strong oxidizing agent and should be handled with care.

  • Photocatalytic reactions should be shielded from ambient light until the reaction is initiated.

These protocols provide a foundational approach for exploring the use of this compound in the synthesis of novel fused isoxazolidine structures. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Notes and Protocols for N-Cyclopropylaniline as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-cyclopropylaniline and its derivatives serve as critical mechanistic probes in the study of enzymatic oxidation reactions. The unique chemical properties of the cyclopropyl group allow for the differentiation between single-electron transfer (SET) and hydrogen-atom transfer (HAT) pathways, which are fundamental mechanisms in the metabolism of xenobiotics and drug candidates. This document provides detailed application notes and experimental protocols for utilizing this compound-based substrates in enzymatic reactions catalyzed by Cytochrome P450 (P450) and Horseradish Peroxidase (HRP).

Application Notes

N-cyclopropyl-N-methylaniline (CPMA), a key derivative of this compound, is extensively used to investigate the mechanisms of oxidative N-dealkylation. The fate of the cyclopropyl ring upon enzymatic action provides a clear distinction between the operative reaction pathways:

  • Single-Electron Transfer (SET) Mechanism: In a SET-mediated reaction, an electron is transferred from the nitrogen atom of the aniline to the enzyme's oxidative species, forming a highly reactive aminium cation radical. This intermediate undergoes rapid and irreversible ring-opening of the strained cyclopropyl group. This mechanism is characteristic of enzymes like horseradish peroxidase.[1][2]

  • Hydrogen-Atom Transfer (HAT) Mechanism: In a HAT-mediated reaction, a hydrogen atom is abstracted from the carbon adjacent to the nitrogen, leading to the formation of a carbinolamine intermediate. This intermediate then spontaneously dealkylates. Importantly, the cyclopropyl ring remains intact throughout this process. This pathway is predominantly observed in cytochrome P450-catalyzed reactions.[2][3][4]

The distinct product profiles resulting from these two mechanisms make this compound derivatives invaluable tools for characterizing the catalytic activity of various oxidoreductases, particularly in the context of drug metabolism and toxicology studies. Understanding whether a drug candidate is metabolized via a SET or HAT pathway can provide insights into potential bioactivation pathways and the formation of reactive metabolites.

Quantitative Data Summary

The following table summarizes the quantitative data from studies on the enzymatic reactions of N-cyclopropyl-N-methylaniline.

EnzymeSubstrateParameterValueProductsProduct Ratio (molar)Reference
Cytochrome P450 2B1 (reconstituted)N-cyclopropyl-N-methylanilineProduct Ratio-N-methylaniline2[4][5]
This compound5[4][5]
p-hydroxy-N-cyclopropyl-N-methylaniline2[4][5]
P450cam (PFDMAO-supported)N-cyclopropyl-N-methylanilineTotal N-dealkylation Rate0.9 nmol min⁻¹ nmol P450⁻¹N-methylaniline & this compound-[3]
Horseradish Peroxidase (HRP)N-cyclopropyl-N-methylanilineProduct Yield (in air)-N-methylaniline20%[1]
N-methylquinolinium0.8 mol[1]
beta-hydroxypropionic acid0.2 mol[1]
Product Yield (in pure O₂)-N-methylaniline0.7 mol[1]
N-methylquinolinium0.3 mol[1]
beta-hydroxypropionic acid0.7 mol[1]
Product Yield (anaerobic)-N-methylquinoliniumQuantitative[1]

Experimental Protocols

Protocol 1: Oxidative N-Dealkylation of N-cyclopropyl-N-methylaniline by Horseradish Peroxidase (HRP)

This protocol is designed to demonstrate the SET-mediated ring-opening of the cyclopropyl group.

Materials:

  • N-cyclopropyl-N-methylaniline (substrate)

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for HPLC)

  • Water (for HPLC)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of N-cyclopropyl-N-methylaniline in a suitable organic solvent (e.g., ethanol or DMSO).

    • In a reaction vessel, combine the phosphate buffer, HRP, and the N-cyclopropyl-N-methylaniline stock solution to the desired final concentrations.

    • Initiate the reaction by adding a stock solution of H₂O₂.

    • The reaction can be performed under ambient air, purged with pure O₂, or under anaerobic conditions to observe the differential product formation.[1]

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) with stirring.

    • The reaction is typically rapid and can be complete within 60 minutes.[1]

  • Sample Analysis:

    • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding an equal volume of cold acetonitrile).

    • Centrifuge the quenched samples to precipitate the enzyme.

    • Analyze the supernatant by HPLC to identify and quantify the substrate and products. An Agilent Eclipse XDB-C18 column (4.6 × 150 mm, 5 μm) with a gradient elution of acetonitrile and water is a suitable method.[6]

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the aniline derivatives (e.g., 208–240 nm).[6]

    • Expected products indicating a SET mechanism include N-methylaniline, N-methylquinolinium, and beta-hydroxypropionic acid.[1]

Protocol 2: Oxidative N-Dealkylation of N-cyclopropyl-N-methylaniline by Cytochrome P450

This protocol is designed to demonstrate the HAT-mediated reaction where the cyclopropyl ring remains intact.

Materials:

  • N-cyclopropyl-N-methylaniline (substrate)

  • Liver microsomes from phenobarbital-pretreated rats (containing CYP2B1) or purified, reconstituted CYP2B1.[4][5]

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Magnesium chloride (MgCl₂)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for HPLC)

  • Water (for HPLC)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of N-cyclopropyl-N-methylaniline in a suitable organic solvent.

    • In a reaction vessel, combine the phosphate buffer, liver microsomes or reconstituted enzyme system, and MgCl₂.

    • Add the N-cyclopropyl-N-methylaniline stock solution.

    • Pre-incubate the mixture for a few minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with shaking.

    • The reaction progress can be monitored over a period of up to 90 minutes, with approximately 80% consumption of the substrate observed in this timeframe.[4][5]

  • Sample Analysis:

    • At various time points, withdraw aliquots and quench the reaction with a cold organic solvent like acetonitrile.

    • Centrifuge to pellet the protein and other solids.

    • Analyze the supernatant using HPLC with a C18 column and UV detection to separate and quantify the substrate and its metabolites.[4][5]

    • Expected products indicating a HAT mechanism include this compound, N-methylaniline, and p-hydroxy-N-cyclopropyl-N-methylaniline.[4][5] The cyclopropyl ring will be retained in the major products.

Visualizations

Enzymatic_Reaction_Workflow cluster_setup Reaction Setup cluster_analysis Sample Analysis Substrate This compound Derivative Incubation Incubation (Controlled Temperature) Substrate->Incubation Enzyme Enzyme (P450 or HRP) Enzyme->Incubation Cofactors Cofactors (NADPH or H₂O₂) Cofactors->Incubation Buffer Buffer Solution Buffer->Incubation Quenching Reaction Quenching Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC Data Data Interpretation HPLC->Data

Caption: General experimental workflow for enzymatic reactions with this compound derivatives.

Mechanism_Comparison cluster_HRP Horseradish Peroxidase (HRP) cluster_P450 Cytochrome P450 Substrate N-Cyclopropyl-N-methylaniline HRP_enzyme HRP Substrate->HRP_enzyme P450_enzyme P450 Substrate->P450_enzyme SET Single-Electron Transfer (SET) HRP_enzyme->SET Aminium Aminium Cation Radical SET->Aminium RingOpening Irreversible Ring-Opening Aminium->RingOpening HRP_products Ring-Opened Products: - N-methylquinolinium - β-hydroxypropionic acid - N-methylaniline RingOpening->HRP_products HAT Hydrogen-Atom Transfer (HAT) P450_enzyme->HAT Carbinolamine Carbinolamine Intermediate HAT->Carbinolamine Dealkylation Dealkylation Carbinolamine->Dealkylation P450_products Ring-Intact Products: - this compound - N-methylaniline - p-hydroxy derivative Dealkylation->P450_products

Caption: Mechanistic comparison of N-cyclopropyl-N-methylaniline metabolism by HRP and Cytochrome P450.

References

Troubleshooting & Optimization

Troubleshooting low yields in Buchwald-Hartwig synthesis of N-Cyclopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buchwald-Hartwig Synthesis of N-Cyclopropylaniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of this compound via Buchwald-Hartwig amination.

Troubleshooting Guide for Low Yields

Low yields in the Buchwald-Hartwig synthesis of this compound can arise from several factors. Cyclopropylamine is a challenging substrate due to its basicity and potential for side reactions. The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Typical Parameters
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently.[1] 2. Inappropriate Ligand: The chosen ligand is not suitable for the sterically demanding cyclopropylamine. 3. Suboptimal Base: The base is too weak or insoluble.[1][2] 4. Low Reaction Temperature: The reaction requires thermal energy to proceed.[3]1. Use a pre-formed Pd(0) catalyst or an air-stable precatalyst (e.g., G3 or G4 palladacycles).[2] Ensure anaerobic conditions. 2. Screen sterically hindered and electron-rich ligands. Ligands like BrettPhos and adYPhos have shown success with primary amines.[4][5] 3. Switch to a stronger, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS.[2][5] Ensure the base is fresh and anhydrous. 4. Increase the reaction temperature, typically in the range of 80-110 °C.[3][6]Catalyst Loading: 1-2 mol% Ligand Loading: 1.2-2.4 mol% Base: 1.2-2.0 equivalents Temperature: 80-110 °C
Significant Side Product Formation (e.g., Dehalogenation, Hydrodehalogenation) 1. Presence of Water: Moisture can lead to hydrodehalogenation of the aryl halide.[1] 2. Catalyst Decomposition: The catalyst may be degrading, leading to undesired side reactions. 3. Incorrect Base Choice: Some bases can promote side reactions.1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Use a more robust ligand or a lower reaction temperature for a longer duration.[3] 3. Screen alternative bases. For instance, if using an alkoxide, consider a carbonate or phosphate base, although this may require higher temperatures.[2]Solvent: Anhydrous Toluene or Dioxane[7] Atmosphere: Inert (Argon or Nitrogen)
Reaction Stalls Before Completion 1. Catalyst Inhibition/Deactivation: The product (this compound) or starting materials may coordinate to the palladium, inhibiting catalysis.[1][3] 2. Reagent Insolubility: Poor solubility of the base or other reagents can slow down the reaction.[2][3]1. Consider a higher catalyst loading or a different ligand that is less susceptible to product inhibition.[1] 2. Choose a solvent that effectively dissolves all components. Toluene is often a good choice.[5] Sonication can sometimes help with base solubility issues.[8]Solvent: Toluene[5] Concentration: 0.1 - 0.5 M
Inconsistent Results 1. Variable Reagent Quality: Purity of the palladium source, ligand, and base can significantly impact the outcome. 2. Atmosphere Control: Inconsistent removal of oxygen can lead to variable catalyst activity.1. Use high-purity reagents from a reliable source. 2. Ensure a consistently inert atmosphere by thoroughly degassing the solvent and using proper Schlenk techniques.Reagents: High Purity Grade Technique: Consistent degassing and inert atmosphere handling.

Frequently Asked Questions (FAQs)

Q1: Why is cyclopropylamine a particularly challenging substrate for Buchwald-Hartwig amination?

Cyclopropylamine can be challenging due to its steric bulk and the potential for ring-opening side reactions under harsh conditions. Selecting a highly active and sterically hindered ligand is crucial to facilitate the coupling while minimizing unwanted side reactions.

Q2: What is the best ligand for the synthesis of this compound?

While the optimal ligand can be substrate-dependent, sterically demanding and electron-rich phosphine ligands are generally preferred.[5] For the coupling of cyclopropylamine, ligands such as BrettPhos and the ylide-functionalized phosphine (YPhos) adYPhos have been reported to be effective, even at room temperature for some substrates.[4][5]

Q3: Can I use an aryl chloride as a starting material?

Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides and may require more forcing conditions or specialized catalyst systems.[9] For aryl chlorides, more electron-rich and bulky ligands are often necessary to promote the challenging oxidative addition step.[5]

Q4: My reaction is very slow. Should I increase the temperature or the catalyst loading?

Both are viable options, but it is often preferable to first try increasing the temperature, as this can enhance the reaction rate without the added cost of more catalyst.[3] However, be mindful that excessively high temperatures can lead to catalyst decomposition.[3] If increasing the temperature does not improve the yield, then a moderate increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can be attempted.

Q5: What is the role of the base, and which one should I choose?

The base is critical for deprotonating the amine-palladium complex to facilitate reductive elimination.[10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2][5] The choice of base can be critical, and screening may be necessary. For instance, KOtBu in toluene has been identified as an effective combination for this specific transformation.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific aryl halides.

Reagents and Equipment:

  • Aryl halide (1.0 mmol)

  • Cyclopropylamine (1.2 mmol)

  • Palladium precatalyst (e.g., [(tBuBrettPhos)Pd(allyl)]OTf, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., KOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (if solid), palladium precatalyst, and base.

  • Reagent Addition: Add the anhydrous toluene, followed by the aryl halide (if liquid) and cyclopropylamine via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle for this compound Synthesis Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition LigandEx Amine Complex OxAdd->LigandEx Ligand Exchange RedElim Reductive Elimination Precursor LigandEx->RedElim Deprotonation HX_Base [H-Base]+X- LigandEx->HX_Base RedElim->Pd0 Reductive Elimination Product This compound RedElim->Product ArX Aryl-X ArX->OxAdd Amine Cyclopropylamine Amine->LigandEx Base Base Base->LigandEx

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Verify Reagent Quality (Anhydrous, High Purity) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Degas Solvent, Schlenk Technique) Check_Reagents->Check_Setup Screen_Ligand Screen Ligands (e.g., BrettPhos, adYPhos) Check_Setup->Screen_Ligand If still low yield Screen_Base Screen Bases (e.g., NaOtBu, KOtBu, LHMDS) Screen_Ligand->Screen_Base Optimize_Temp Optimize Temperature (80-110 °C) Screen_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success

References

Identifying degradation products of N-Cyclopropylaniline in photolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying the degradation products of N-Cyclopropylaniline (CPA) during photolysis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under photolytic conditions?

A1: The main identified degradation product of this compound (CPA) in photosensitized aqueous solutions is 3-hydroxy-N-phenylpropanamide.[1] This product results from the oxidative ring-opening of the cyclopropyl group.[1] Another, more polar and unstable product has been observed, which is suspected to be an endoperoxide intermediate (N-phenyl-1,2-dioxolan-3-amine), though it tends to degrade during sample concentration.[1] Based on similar oxidative transformation mechanisms, acetanilide is also considered a possible product.[1]

Q2: What is the general mechanism for the photolytic degradation of this compound?

A2: The degradation of CPA is typically initiated by a single-electron transfer (SET) from the CPA molecule to an excited triplet-state photosensitizer.[1][2][3][4] This process forms a CPA radical cation.[1] Following its formation, the radical cation undergoes a spontaneous and irreversible ring-opening of the cyclopropyl group.[1][2][3][5] This irreversible step is a key feature of CPA's utility as a probe for single-electron transfer reactions.[1][2][4] The resulting distonic radical cation can then participate in further downstream chemical reactions to form stable degradation products.[1]

Q3: Why is a photosensitizer used in the photolysis of this compound?

A3: A photosensitizer, such as 2-acetonaphthone (2AN), is used to initiate the degradation of this compound through an indirect photolysis mechanism.[1] CPA itself may not absorb light efficiently at the wavelengths used for the experiment (e.g., UVA, ~365 nm), thus minimizing its direct photolysis.[1] The photosensitizer absorbs the light, becomes excited to a triplet state, and then oxidizes the CPA via a single-electron transfer, initiating the degradation process.[1][3]

Q4: What analytical techniques are most suitable for identifying and quantifying CPA and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the concentration of CPA and its degradation products over time.[1] For the separation, a C18 column with an acetonitrile/water gradient is commonly used.[1] For the structural elucidation and definitive identification of the isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the preferred method.[1][3][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very slow degradation of this compound observed. 1. Inefficient Photosensitizer: The chosen photosensitizer may not be effective at the experimental wavelength or may not have the appropriate triplet energy. 2. Presence of Quenchers: Antioxidant moieties or other quenching species in the sample matrix can inhibit the degradation process by reducing the CPA radical cation back to its neutral state.[1][3][6] 3. Incorrect Wavelength: The light source may not be emitting at a wavelength that the photosensitizer can absorb efficiently.1. Ensure the use of a suitable photosensitizer like 2-acetonaphthone for UVA light sources.[1] 2. Purify samples to remove potential antioxidants. Consider running control experiments with known quenchers to understand their effect.[1][6] 3. Verify the emission spectrum of the light source and ensure it overlaps with the absorption spectrum of the photosensitizer.[1]
Inconsistent or irreproducible degradation rates. 1. Fluctuations in Light Intensity: The output of the light source may not be stable over the course of the experiment. 2. Temperature Variations: The reaction temperature can affect the degradation rate.[1] 3. Oxygen Concentration: The presence and concentration of dissolved oxygen can influence the reaction pathways.1. Allow the lamp to warm up and stabilize before starting the experiment. Use a radiometer to monitor light intensity. 2. Conduct experiments in a temperature-controlled environment.[1] 3. Ensure consistent aeration or deaeration of the solution as required by the experimental design.
Difficulty in identifying a specific degradation product. Product Instability: Some degradation products, like the suspected endoperoxide intermediate, are unstable and may degrade during sample workup, such as concentration steps.[1]1. Minimize sample processing time and avoid harsh conditions like excessive heat during solvent evaporation. 2. Analyze samples immediately after collection with minimal workup. 3. Employ analytical techniques that can analyze the sample directly, such as direct injection into an LC-MS system.
Observation of unexpected degradation products. Direct Photolysis of CPA: If the light source emits at wavelengths that CPA can absorb (e.g., UVB), direct photolysis may occur, leading to different degradation pathways.[1]1. Use a light source with a specific wavelength range that excites the photosensitizer but not CPA. For example, UVA bulbs (~350–400 nm) are suitable to avoid direct photolysis of CPA.[1] 2. Use appropriate filters to block shorter wavelengths if using a broad-spectrum lamp.

Quantitative Data Summary

The following table summarizes the key identified degradation products of this compound photolysis in the presence of a photosensitizer.

Product Name Retention Time (HPLC) Relative Abundance Identification Method
3-hydroxy-N-phenylpropanamide~2.0 minAccounts for ~45% of the converted CPA mass1H NMR, HPLC
Unstable Intermediate (suspected N-phenyl-1,2-dioxolan-3-amine)~3.4 minDegrades during concentrationHPLC
Product 2~2.7 minDetected in irradiated mixturesHPLC

Retention times are approximate and can vary based on the specific HPLC method.[1]

Experimental Protocols

Photolysis of this compound

This protocol describes a general procedure for the photosensitized degradation of this compound in an aqueous solution.

Materials:

  • This compound (CPA)

  • 2-acetonaphthone (2AN) as a photosensitizer

  • Acetonitrile (ACN) for stock solutions

  • Nanopure water

  • Potassium phosphate monobasic (for buffered solutions, if needed)

  • UVA lamp (e.g., peak emission at ~365 nm)[1]

  • Reaction vessel (e.g., quartz tube)

  • Stirring apparatus

  • HPLC system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of CPA (e.g., 2.5 mM) in acetonitrile. Prepare a separate stock solution of the photosensitizer 2AN (e.g., 2.5 mM) in acetonitrile.[1]

  • Working Solution Preparation: In the reaction vessel, prepare the working solution by adding the stock solutions to nanopure water to achieve the desired final concentrations (e.g., initial CPA concentration of 375 µM). The final concentration of acetonitrile should be kept low (e.g., <1%).[1]

  • Photolysis:

    • Place the reaction vessel in a temperature-controlled setup with the UVA lamp.

    • Begin stirring the solution.

    • Turn on the UVA lamp to start the irradiation.

  • Sampling: Withdraw aliquots (e.g., 200 µL) from the reaction vessel at specific time intervals.[1]

  • Analysis: Analyze the collected samples directly by HPLC to monitor the decrease in CPA concentration and the formation of degradation products.[1]

HPLC Analysis Method

System:

  • Thermo Scientific Dionex Ultimate 3000 HPLC with a Variable Wavelength Detector (VWD) or equivalent.[1]

Column:

  • Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).[1]

Mobile Phase:

  • A gradient of acetonitrile and water.

Flow Rate:

  • 1 mL/min.[1]

Detection:

  • UV detection at a wavelength between 208–240 nm.[1]

Injection Volume:

  • Dependent on system sensitivity and sample concentration.

Visualizations

G cluster_prep Sample Preparation cluster_exp Photolysis Experiment cluster_analysis Analysis cluster_results Results stock_CPA CPA Stock (ACN) working_sol Aqueous Working Solution stock_CPA->working_sol stock_2AN 2AN Stock (ACN) stock_2AN->working_sol photolysis Irradiation with UVA Lamp (~365 nm) sampling Periodic Sampling photolysis->sampling prep_hplc Semi-preparative HPLC photolysis->prep_hplc hplc_analysis HPLC Analysis (C18, ACN/H2O) sampling->hplc_analysis degradation_kinetics Degradation Kinetics of CPA hplc_analysis->degradation_kinetics nmr_analysis NMR Spectroscopy prep_hplc->nmr_analysis product_ID Identification of Degradation Products nmr_analysis->product_ID

Caption: Experimental workflow for identifying photolytic degradation products of this compound.

G CPA This compound (CPA) CPA_Radical CPA Radical Cation (CPA•+) CPA->CPA_Radical Single-Electron Transfer Sensitizer Photosensitizer (2AN) Excited_Sensitizer Excited Triplet Photosensitizer (32AN*) Sensitizer->Excited_Sensitizer Intersystem Crossing Excited_Sensitizer->CPA_Radical Ring_Opened Distonic Radical Cation CPA_Radical->Ring_Opened Irreversible Ring-Opening Products Degradation Products (e.g., 3-hydroxy-N-phenylpropanamide) Ring_Opened->Products Downstream Reactions Light UVA Light (~365 nm) Light->Sensitizer Absorption

Caption: Signaling pathway for the photosensitized degradation of this compound.

References

Optimizing reaction conditions for N-Cyclopropylaniline annulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the annulation of N-cyclopropylaniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the photocatalytic [3+2] annulation of N-cyclopropylanilines?

A1: The reaction is typically initiated by a photocatalyst, often a ruthenium or iridium complex, which, upon visible light irradiation, becomes excited. This excited catalyst then oxidizes the this compound via a single electron transfer (SET) to form a radical cation. This is followed by a rapid and irreversible ring-opening of the cyclopropyl group to generate a distonic radical cation. This intermediate then adds to the reaction partner (e.g., alkyne or alkene) to form a vinyl or alkyl radical, which subsequently undergoes intramolecular cyclization. Finally, the photocatalyst in its reduced state regenerates the active catalyst by reducing an intermediate radical cation to the final product.[1][2][3][4]

Q2: Can this annulation be performed without a photocatalyst?

A2: Yes, an alternative catalyst-free method involves direct electrolysis.[1][5][6][7] This electrochemical approach achieves a redox-neutral [3+2] annulation through a chain reaction mechanism.[1][6][7] The reaction is initiated by the anode oxidation of the this compound.[1]

Q3: What are the common reaction partners for this compound in this annulation?

A3: A variety of π-systems can be used as reaction partners, including alkynes, enynes, diynes, and alkenes, leading to the formation of diverse five-membered carbocycles and heterocycles.[3][8][9]

Q4: Are there any known limitations to the substrate scope?

A4: Yes, there are some limitations. For instance, substitution on the nitrogen of the cyclopropylamine, such as an N-methyl group, has been shown to make the ring-opening of the amine radical cation very sluggish, leading to no reaction.[8] While substitution on the cyclopropyl ring is generally tolerated, the reaction efficiency can be sensitive to the substitution pattern on the reaction partner. For example, terminal alkenes and alkynes are often more reactive.[8] The requirement of an N-aryl group on the cyclopropylamine is also a limitation for the generality of the reaction.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient photocatalystScreen different photocatalysts. While Ru(bpz)3(PF6)2 is common, other ruthenium or iridium complexes might offer better performance for your specific substrates.[8]
Incomplete reactionIncrease the reaction time and monitor the progress by TLC or GC-MS. Ensure the light source is positioned optimally for efficient irradiation of the reaction mixture.[8]
Degradation of starting material or productEnsure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) by properly degassing the solvent.[8] Use of visible light LEDs is generally mild, but prolonged exposure could lead to degradation.
Unsuitable solventThe choice of solvent can be critical. Acetonitrile is commonly used and often gives good results.[10] Other polar aprotic solvents can be screened.
Inhibited radical cation formation or ring openingSubstituents on the this compound can significantly impact the reaction. Electron-donating groups on the aniline ring can facilitate oxidation, while N-alkylation can inhibit the reaction.[8] Consider synthesizing an analog with different electronic properties if feasible.
Formation of Side Products Dimerization or polymerization of the reaction partnerUse a larger excess of the alkyne or alkene partner (e.g., 5-10 equivalents) to favor the intermolecular annulation over side reactions.[8][10]
Competing reaction pathwaysFor substrates like enynes, both the double and triple bond can react. The chemoselectivity can be influenced by steric and electronic factors.[8]
Poor Diastereoselectivity Reaction conditionsDiastereoselectivity can be solvent-dependent. A switch from polar protic to non-polar aprotic solvents has been observed to reverse diastereoselectivity in some cases.[10]
Difficulty in Product Purification Excess reaction partnerIf a large excess of a high-boiling point alkyne or alkene is used, its removal can be challenging. Consider using a more volatile reaction partner if possible, or explore alternative purification techniques like chromatography on different stationary phases.

Experimental Protocols

General Procedure for Photocatalytic [3+2] Annulation

A detailed experimental protocol for the photocatalytic [3+2] annulation of N-cyclopropylanilines with alkynes is as follows:

  • To an oven-dried test tube equipped with a magnetic stir bar, add the photocatalyst (e.g., Ru(bpz)3(PF6)2, 2 mol%).

  • Add the this compound (0.2 mmol, 1.0 equiv) and the alkyne (1.0 mmol, 5.0 equiv).

  • Add the dry solvent (e.g., acetonitrile, 2 mL).

  • Seal the test tube with a Teflon screw cap.

  • Degas the reaction mixture using three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Place the test tube approximately 8 cm from a visible light source (e.g., an 18W white LED).

  • Irradiate the mixture at room temperature for the specified time (e.g., 8-24 hours), stirring vigorously.

  • Upon completion, the reaction mixture can be concentrated and purified by silica gel chromatography to isolate the desired product.[8]

Data Presentation

Table 1: Optimization of Photocatalyst for the Annulation of this compound with Phenylacetylene[3][8]
EntryPhotocatalystSolventYield (%)
1Ru(bpy)3(PF6)2CH3CN45
2Ru(bpz)3(PF6)2CH3CN68
3Ir(ppy)3CH3CN55
4Ir[dF(CF3)ppy]2(dtbbpy)PF6CH3CN62

Conditions: this compound (0.2 mmol), phenylacetylene (1.0 mmol), catalyst (2 mol%), solvent (2 mL), irradiated with an 18W white LED for 8 hours at room temperature. Yields are isolated yields.

Visualizations

Photocatalytic Annulation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine this compound, alkyne, and photocatalyst in solvent prep2 Degas mixture via freeze-pump-thaw cycles prep1->prep2 1. Add Reagents react1 Irradiate with visible light (LED) at room temperature prep2->react1 2. Irradiate workup1 Concentrate reaction mixture react1->workup1 After 8-24h workup2 Purify by silica gel chromatography workup1->workup2 3. Purify

Caption: Experimental workflow for the photocatalytic annulation.

Proposed Mechanism for Photocatalytic [3+2] Annulation

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC PC_red PC(red) PC_star->PC_red CPA This compound CPA_radical Radical Cation CPA->CPA_radical SET Distonic_radical Distonic Radical Cation CPA_radical->Distonic_radical Ring Opening Adduct_radical Adduct Radical Distonic_radical->Adduct_radical + Alkyne Alkyne Alkyne Alkyne->Adduct_radical Product_radical Cyclized Radical Cation Adduct_radical->Product_radical Cyclization Product Annulation Product Product_radical->Product Reduction Product_radical->Product SET PC_red->PC PC_red->PC Oxidation

Caption: Mechanism of the photocatalytic [3+2] annulation.

Troubleshooting Logic for Low Yield

G start Low or No Yield check_catalyst Is the catalyst optimal? start->check_catalyst check_conditions Are reaction conditions ideal? check_catalyst->check_conditions Yes solution_catalyst Screen other photocatalysts (e.g., different Ru or Ir complexes) check_catalyst->solution_catalyst No check_substrate Is the substrate suitable? check_conditions->check_substrate Yes solution_conditions Optimize time, temperature, solvent, and light source. check_conditions->solution_conditions No solution_substrate Consider substrate modification if N-alkylation is present or if electron-withdrawing groups are strong. check_substrate->solution_substrate No

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Purification of N-Cyclopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Cyclopropylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities depend on the synthetic route, but typically include unreacted starting materials such as aniline or a corresponding aryl halide and cyclopropylamine, the catalyst (e.g., palladium complexes from a Buchwald-Hartwig amination), and potentially side-products like di-cyclopropylaniline or other C-N coupled products.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Both normal-phase flash column chromatography and reverse-phase high-performance liquid chromatography (HPLC) are effective methods for purifying this compound.[1] The choice between them depends on the scale of the purification, the nature of the impurities, and the required final purity.

Q3: My this compound appears to be degrading on the silica gel column. What can I do?

A3: this compound, being an amine, is basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to degradation or poor recovery.[2][3] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine like triethylamine (1-3%).[4] Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica gel can prevent this issue.[2][3]

Q4: I'm observing significant peak tailing during flash column chromatography. How can I improve the peak shape?

A4: Peak tailing is a common issue when purifying amines on silica gel due to the acid-base interaction.[2] Adding a competing base, such as 1-2% triethylamine or a few drops of ammonium hydroxide, to your eluent system can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[2][4]

Q5: What is a good starting solvent system for flash column chromatography of this compound?

A5: A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity should be adjusted based on the Rf value of this compound on a TLC plate. A target Rf of 0.2-0.3 is often ideal for good separation.[4] Remember to include a small percentage of triethylamine in your eluent to prevent peak tailing.

Q6: Can I use reverse-phase HPLC for final purification?

A6: Yes, reverse-phase HPLC is an excellent technique for obtaining high-purity this compound, especially for smaller quantities or when very high purity is required.[1] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no recovery of this compound from a silica gel column. The compound is irreversibly binding to or degrading on the acidic silica gel.[5]Use a deactivated stationary phase such as basic alumina or amine-functionalized silica. Alternatively, add 1-3% triethylamine to your eluent.[2][3][4]
Co-elution of this compound with a non-polar impurity. The solvent system is too polar, causing your product to move too quickly down the column.Decrease the polarity of your eluent system (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate system).
Co-elution of this compound with a polar impurity. The solvent system is not polar enough to sufficiently separate the compounds.Increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate). Consider using a gradient elution.[4]
Streaking or broad peaks on the TLC plate. The compound is interacting too strongly with the silica gel.Add a small amount of triethylamine (1-2%) to the TLC developing solvent.
The purified product is a yellow or brown oil, but should be colorless. The product may have oxidized upon exposure to air and light.This compound can be sensitive to oxidation. It is best to handle it under an inert atmosphere (nitrogen or argon) and store it in a cool, dark place.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound using different chromatographic techniques.

Parameter Flash Column Chromatography (Silica Gel with 1% TEA) Flash Column Chromatography (Basic Alumina) Preparative Reverse-Phase HPLC
Typical Loading Capacity 1-10 g of crude material per 100 g of stationary phase1-5 g of crude material per 100 g of stationary phase10-500 mg per injection (depending on column size)
Expected Purity 95-98%96-99%>99%
Typical Yield 80-95%85-97%>90%
Solvent Consumption HighHighModerate
Time per Purification 2-4 hours2-4 hours30-60 minutes per injection

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude reaction mixture containing this compound and non-polar to moderately polar byproducts.

  • Preparation of the Stationary Phase:

    • Choose a suitable column size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble material, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate and visualize using a UV lamp (254 nm).

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Preparative Reverse-Phase HPLC

This protocol is suitable for obtaining highly pure this compound.

  • System Preparation:

    • Equilibrate the preparative HPLC system, including a C18 column, with the initial mobile phase conditions (e.g., 90:10 Water with 0.1% TFA : Acetonitrile with 0.1% TFA).

  • Sample Preparation:

    • Dissolve the partially purified or crude this compound in a suitable solvent (e.g., a small amount of acetonitrile or the initial mobile phase).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Separation:

    • Inject the filtered sample onto the column.

    • Run a gradient elution by increasing the percentage of the organic solvent (acetonitrile) over time to elute the this compound. The exact gradient will need to be optimized based on analytical HPLC runs.

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to the this compound peak as detected by the UV detector.

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • If a volatile buffer like formic acid was used, the water can be removed by lyophilization. If a non-volatile buffer like TFA was used, an extraction or neutralization and extraction step may be necessary before removing the water.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis & Isolation cluster_end End start Crude this compound Reaction Mixture purification_choice Choose Purification Method start->purification_choice flash_chrom Flash Column Chromatography purification_choice->flash_chrom Large Scale prep_hplc Preparative HPLC purification_choice->prep_hplc High Purity analysis TLC/LC-MS Analysis of Fractions flash_chrom->analysis prep_hplc->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation end_product Pure this compound evaporation->end_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_solution Solutions start Purification Issue Identified q1 Low/No Recovery? start->q1 q2 Poor Separation? start->q2 q3 Peak Tailing? start->q3 q1->q2 No sol1 Use Deactivated Silica/Alumina or Add TEA to Eluent q1->sol1 Yes q2->q3 No sol2 Optimize Solvent System (Gradient Elution) q2->sol2 Yes sol3 Add TEA or NH4OH to Eluent q3->sol3 Yes

Caption: Troubleshooting logic for this compound purification issues.

References

Preventing radical chain reactions in N-Cyclopropylaniline experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing radical chain reactions during experiments with N-Cyclopropylaniline (N-CPA).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in my experiments?

A1: this compound is susceptible to single-electron transfer (SET) oxidation, which initiates a radical chain reaction. This process is often triggered by exposure to air (oxygen), light (photosensitizers), or other oxidizing agents in the reaction mixture. The initial oxidation forms an this compound radical cation, which is unstable and undergoes rapid, irreversible ring-opening. This ring-opened radical is the primary propagating species in a cascade of reactions that lead to the formation of various degradation products.

Q2: What are the common degradation products I might observe?

A2: Common degradation products resulting from the radical chain reaction of N-CPA include acetanilides and 3-hydroxy-N-phenylpropanamide.[1] The formation of these products is a strong indicator that radical-mediated degradation is occurring. The presence of these impurities can complicate product purification and reduce the yield of your desired compound.

Q3: How can I minimize the risk of initiating these radical chain reactions?

A3: The most effective strategy is to minimize your experiment's exposure to oxygen and light. This can be achieved by:

  • Working under an inert atmosphere: Utilizing gases like argon or nitrogen throughout your experiment is crucial.

  • Using degassed solvents: Solvents can dissolve atmospheric oxygen, which can then participate in radical reactions.

  • Protecting the reaction from light: Amber glass vials or wrapping your glassware in aluminum foil can prevent photo-initiated reactions.

Q4: What are radical scavengers and antioxidants, and how do they help?

A4: Radical scavengers and antioxidants are chemical compounds that can terminate radical chain reactions.

  • Radical Scavengers (e.g., isopropanol) react with and neutralize free radicals, preventing them from propagating the chain reaction.

  • Antioxidants (e.g., phenols, diphenylamine) are easily oxidized and can donate a hydrogen atom to quench radical species, thus protecting N-CPA from oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during N-CPA experiments.

Problem 1: My N-CPA sample/reaction mixture is turning brown/dark.

Potential Cause Solution
Air Oxidation The discoloration is a common sign of oxidation. Immediately purge your reaction vessel with an inert gas (argon or nitrogen) and ensure all subsequent steps are performed under an inert atmosphere. For storage, ensure the N-CPA is in a tightly sealed container under an inert gas.
Light Exposure Photosensitized oxidation may be occurring. Protect your reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.

Problem 2: I am observing unexpected side products in my reaction.

Potential Cause Solution
Radical Chain Reaction The side products are likely the result of N-CPA degradation. Add a radical scavenger or antioxidant to your reaction mixture. See the data table below for a comparison of potential inhibitors.
Solvent Effects The choice of solvent can influence the rate and pathway of radical reactions.[2][3][4][5][6] Consider using a less polar, aprotic solvent if compatible with your reaction chemistry.

Problem 3: My reaction yield is consistently low, and I suspect N-CPA degradation.

Potential Cause Solution
Incomplete Prevention of Radical Reactions A multi-pronged approach is often necessary. Combine the use of an inert atmosphere, light protection, and the addition of a suitable radical scavenger or antioxidant.
Sub-optimal Reaction Conditions Radical reactions can be sensitive to temperature. If possible, try running your reaction at a lower temperature to disfavor the initiation of radical chain reactions.

Data Presentation: Efficacy of Radical Scavengers and Antioxidants

The following table summarizes the relative effectiveness of various compounds in inhibiting the degradation of aromatic amines. While this data is not exclusively for N-CPA, it provides a valuable guide for selecting an appropriate inhibitor. The efficacy is presented as the rate constant for the reaction of the antioxidant with peroxyl radicals (k7), a key step in inhibiting oxidative degradation.[7] A higher k7 value indicates a more effective antioxidant.

Inhibitor Class Compound log(k7) Relative Efficacy
Phenols 2,6-di-tert-butyl-4-methylphenol (BHT)4.8Moderate
α-Tocopherol (Vitamin E)6.5High
Aromatic Amines Diphenylamine5.2Moderate-High
N,N'-diphenyl-p-phenylenediamine6.2High
Radical Scavengers Isopropanol-Effective (Qualitative)

Experimental Protocols

Protocol 1: General Handling of this compound under Inert Atmosphere

This protocol outlines the basic procedure for setting up a reaction with N-CPA while minimizing exposure to air.

Materials:

  • Schlenk flask or three-necked round-bottom flask

  • Rubber septa

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Schlenk line (optional, but recommended)

  • Degassed solvents

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the glassware and connect it to the inert gas line. If using a Schlenk line, perform at least three evacuate-refill cycles to remove atmospheric gases.[8] If using a balloon, flush the flask with inert gas for several minutes.

  • Reagent Addition:

    • Solids: If N-CPA or other reagents are solids, add them to the flask before establishing the inert atmosphere.

    • Liquids: Add degassed solvents and liquid reagents via syringe through a rubber septum.

  • Maintaining Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.

  • Reaction Work-up: Quench and work up the reaction under a positive flow of inert gas until the product is isolated and deemed stable in air.

Protocol 2: Photochemical Reaction Setup

This protocol provides guidelines for performing photochemical reactions with N-CPA while preventing unwanted radical side reactions.

Materials:

  • Photoreactor

  • Quartz or borosilicate glass reaction vessel (depending on the required wavelength)

  • Inert gas setup (as in Protocol 1)

  • Light source (e.g., UV lamp, LED)

  • Cooling system (e.g., fan, water bath)

Procedure:

  • Inert Atmosphere: Set up the reaction vessel under a strict inert atmosphere as described in Protocol 1.

  • Reaction Mixture: Prepare the reaction mixture in the vessel, including N-CPA, solvent, and any photosensitizers or reactants. If necessary, add a radical scavenger or antioxidant.

  • Photoreactor Assembly: Place the reaction vessel in the photoreactor. Ensure the light source is positioned for even illumination.

  • Temperature Control: Use a cooling system to maintain a constant and appropriate temperature, as photochemical reactions can generate heat.

  • Irradiation: Turn on the light source to initiate the reaction. Protect the setup from external light sources.

  • Monitoring: Monitor the reaction progress by taking aliquots via syringe at regular intervals and analyzing them (e.g., by TLC, LC-MS).

  • Work-up: Once the reaction is complete, turn off the light source and work up the reaction under inert atmosphere and subdued lighting.

Mandatory Visualizations

Radical_Chain_Reaction cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination N-CPA N-CPA N-CPA_Radical_Cation N-CPA Radical Cation N-CPA->N-CPA_Radical_Cation SET (Light, O2) Ring_Opened_Radical Ring-Opened Radical N-CPA_Radical_Cation->Ring_Opened_Radical Irreversible Ring Opening Peroxy_Radical Peroxy Radical Ring_Opened_Radical->Peroxy_Radical + O2 Non_Radical_Products Non-Radical Products Ring_Opened_Radical->Non_Radical_Products + Scavenger/Antioxidant Peroxy_Radical->N-CPA Abstracts H• from another N-CPA Degradation_Products Degradation Products (e.g., Acetanilide) Peroxy_Radical->Degradation_Products Peroxy_Radical->Non_Radical_Products + Scavenger/Antioxidant Radical_Scavenger Radical Scavenger (e.g., Isopropanol) Antioxidant Antioxidant (e.g., Phenol)

Caption: Radical chain reaction mechanism of this compound degradation.

Troubleshooting_Workflow Start Experiment with N-CPA Problem Unexpected Results? (e.g., low yield, side products) Start->Problem Check_Atmosphere Inert Atmosphere Used? Problem->Check_Atmosphere Yes Re-evaluate Re-run Experiment Problem->Re-evaluate No Implement_Inert Implement Inert Atmosphere (See Protocol 1) Check_Atmosphere->Implement_Inert No Check_Light Reaction Protected from Light? Check_Atmosphere->Check_Light Yes Implement_Inert->Check_Light Protect_Light Protect from Light (Amber Glassware) Check_Light->Protect_Light No Add_Inhibitor Radical Inhibitor Used? Check_Light->Add_Inhibitor Yes Protect_Light->Add_Inhibitor Select_Inhibitor Add Radical Scavenger or Antioxidant Add_Inhibitor->Select_Inhibitor No Add_Inhibitor->Re-evaluate Yes Select_Inhibitor->Re-evaluate

Caption: Troubleshooting workflow for this compound experiments.

References

Overcoming poor diastereoselectivity in N-Cyclopropylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor diastereoselectivity in reactions involving N-cyclopropylanilines.

Frequently Asked Questions (FAQs)

Q1: My reaction with N-cyclopropylaniline is showing poor diastereoselectivity. What are the most common contributing factors?

A1: Poor diastereoselectivity in this compound reactions often stems from several key factors. The nature of the substrates, including the steric bulk of substituents on both the this compound and the reacting partner, plays a crucial role. Reaction conditions are also critical; temperature, solvent polarity, and the choice of catalyst or promoter can significantly influence the transition state energies of the diastereomeric pathways, thereby affecting the product ratio.

Q2: How does solvent choice impact the diastereoselectivity of my reaction?

A2: Solvents can have a profound effect on diastereoselectivity by influencing the solvation of transition states.[1] Polar protic solvents, for instance, can form hydrogen bonds and stabilize more polar transition states, while non-polar aprotic solvents may favor aggregation or specific catalyst-substrate conformations. It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities to optimize the diastereomeric ratio (d.r.). In some cases, highly polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) can activate Michael acceptors, promoting the reaction.[2]

Q3: Can a chiral auxiliary be used to control stereoselectivity in this compound reactions?

A3: Yes, employing a chiral auxiliary is a well-established strategy to induce diastereoselectivity. The auxiliary is a chiral moiety temporarily attached to one of the reactants, directing the approach of the other reactant from a less sterically hindered face.[3] For N-cyclopropylanilines, a chiral group could potentially be incorporated into the aniline structure or the reacting partner. After the reaction, the auxiliary is cleaved to yield the desired enantiomerically enriched product. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides.[3]

Q4: What role do catalysts play in improving the diastereomeric ratio?

A4: Catalysts, particularly chiral Lewis acids or organocatalysts, can create a chiral environment around the reactants, leading to a facial bias in the approach of the reacting partners. This can significantly enhance diastereoselectivity and, in the case of chiral catalysts, enantioselectivity. For instance, in [3+2] cycloadditions of N-cyclopropylanilines, chiral phosphoric acids have been used in combination with a photoredox catalyst to achieve high diastereo- and enantioselectivity.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor Diastereomeric Ratio (e.g., ~1:1) - Suboptimal Temperature: The reaction may be running under thermodynamic control where the diastereomers are of similar stability, or at a temperature too high for effective kinetic resolution.- Vary the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to favor the kinetically controlled product, which often exhibits higher diastereoselectivity.
- Inappropriate Solvent: The solvent may not be effectively differentiating the energies of the diastereomeric transition states.- Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, CH₃CN, HFIP).
- Steric or Electronic Effects: The substituents on the this compound or the reaction partner may not be sufficient to induce a significant facial bias.- Modify Substrates: If possible, increase the steric bulk of a directing group to enhance facial shielding.
- Achiral Catalyst or Promoter: The catalyst used may not be providing a sufficiently structured chiral environment.- Introduce a Chiral Catalyst/Auxiliary: Employ a chiral Lewis acid, a chiral organocatalyst, or attach a chiral auxiliary to one of the substrates.[3]
Reaction is Slow at Temperatures that Give Good Selectivity - Low Reaction Rate: Lower temperatures that favor high diastereoselectivity often lead to slower reaction rates.- Increase Catalyst Loading: A modest increase in catalyst concentration can sometimes improve the reaction rate without compromising selectivity.
- Change Catalyst: Switch to a more active catalyst that can operate efficiently at lower temperatures.
Difficulty in Determining the Diastereomeric Ratio - Overlapping NMR Signals: The proton NMR signals for the two diastereomers may be poorly resolved, making accurate quantification difficult.- Use a Higher Field NMR: A higher magnetic field strength can improve signal dispersion.
- Change NMR Solvent: Using a different deuterated solvent (e.g., C₆D₆) can sometimes induce different chemical shifts for the diastereomers.
- HPLC Analysis: Use chiral or achiral HPLC to separate and quantify the diastereomers.

Data Presentation

Table 1: Effect of Olefin Substitution on Diastereoselectivity in a [3+2] Cycloaddition
EntryOlefinDiastereomeric Ratio (d.r.)Yield (%)
1Methyl Acrylate-Good
2Methyl MethacrylateModestQuantitative
3Trisubstituted Olefin9:157

Data synthesized from a study on photoactivated [3+2] cycloadditions of N-aryl cyclopropylamines.[6]

Table 2: Influence of N-Substituent on Diastereoselectivity in a Formal SN2' Reaction
EntryAniline NucleophileDiastereomeric Ratio (d.r.)Yield (%)
1N-methylaniline3:155
2p-Fluoro-N-methylaniline~3:1Similar
3N-ethylaniline13:1-

Data from a study on the preparation of chiral cyclopropyl amines.[7]

Experimental Protocols

General Protocol for a Diastereoselective Photoredox-Catalyzed [3+2] Cycloaddition

This protocol is a generalized procedure based on published methods for the visible-light-induced cycloaddition of N-sulfonyl cyclopropylamines with electron-deficient olefins.[8]

  • Preparation of the Reaction Mixture:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-sulfonyl cyclopropylamine (1.0 equiv.), the electron-deficient olefin (1.5-2.0 equiv.), and the photocatalyst (e.g., an organic dye, 1-5 mol%).

    • Dissolve the components in a suitable solvent (e.g., acetonitrile, DMF) that has been previously degassed.

  • Reaction Setup:

    • Seal the reaction vessel and place it in a location where it can be irradiated.

    • Position a light source (e.g., blue LEDs, compact fluorescent lamp) at a consistent distance from the reaction vessel.

    • If temperature control is necessary, place the reaction setup in a cooling bath.

  • Reaction Execution:

    • Commence stirring and irradiation of the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclopentane product.

  • Analysis:

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or HPLC analysis.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Diastereoselectivity

G start Start: Poor d.r. in This compound Reaction temp Adjust Temperature (e.g., lower to -78°C) start->temp check_dr Analyze Diastereomeric Ratio temp->check_dr Run Experiment solvent Screen Solvents (Polar & Non-polar) catalyst Modify Catalyst System solvent->catalyst No Improvement solvent->check_dr Run Experiments substrate Modify Substrate (e.g., add bulky group) catalyst->substrate If no chiral options chiral_cat Use Chiral Catalyst or Auxiliary catalyst->chiral_cat If applicable substrate->check_dr Run Experiment check_dr->solvent d.r. < 10:1 success Success: d.r. Improved check_dr->success d.r. > 10:1 fail Re-evaluate Strategy check_dr->fail Still Poor d.r. chiral_cat->check_dr Run Experiment

Caption: Troubleshooting workflow for improving diastereoselectivity.

Diagram 2: Key Factors Influencing Diastereoselectivity

G center Diastereoselectivity (d.r.) temp Temperature temp->center solvent Solvent solvent->center catalyst Catalyst/ Promoter catalyst->center sterics Substrate Sterics sterics->center electronics Substrate Electronics electronics->center

Caption: Factors affecting the diastereoselectivity of a reaction.

References

Stability issues of N-Cyclopropylaniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Cyclopropylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are oxidation and, to a lesser extent, degradation under harsh acidic or basic conditions. Anilines, in general, are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This often results in the formation of colored impurities, causing the sample to darken from a colorless or pale-yellow liquid to brown.[1][2][3] this compound is particularly known to undergo an irreversible ring-opening of the cyclopropyl group upon single-electron oxidation.[4][5][6][7]

Q2: How does this compound behave in acidic solutions?

A2: this compound, like other anilines, is a weak base and will react with strong acids to form the corresponding anilinium salt.[2] In this protonated form, the lone pair of electrons on the nitrogen is no longer available to participate in oxidative reactions, which can increase the compound's stability against oxidation. However, under harsh acidic conditions (e.g., concentrated acids, high temperatures), acid-catalyzed degradation, such as hydrolysis or ring-opening of the cyclopropyl group, may occur, although specific data on this is limited.

Q3: Is this compound stable in basic solutions?

A3: The stability of this compound in basic solutions is not well-documented in the literature. Generally, anilines are relatively stable in mild basic conditions. However, strong bases at elevated temperatures can promote degradation. It is advisable to use this compound in buffered solutions if a basic pH is required and to minimize exposure time and temperature.

Q4: My this compound solution has turned brown. What should I do?

A4: A brown coloration is a common indicator of oxidation.[1][3] To prevent this, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[8] If your experiment is sensitive to impurities, it is recommended to use freshly purified this compound or to purify the discolored solution, for example, by distillation or column chromatography, if feasible. For future experiments, consider deoxygenating your solvents before preparing solutions.

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] By comparing chromatograms of your sample over time against a freshly prepared standard, you can quantify the degradation by observing a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Discoloration of Solution (Yellowing/Browning) Oxidation of the aniline moiety by atmospheric oxygen, often accelerated by light.[1][2][3]• Prepare solutions using deoxygenated solvents.• Store solutions under an inert atmosphere (e.g., argon or nitrogen).[8]• Protect solutions from light by using amber vials or wrapping containers in foil.[8]• Prepare solutions fresh before use whenever possible.
Inconsistent Experimental Results Degradation of this compound stock solutions over time.• Aliquot stock solutions to minimize freeze-thaw cycles and exposure to air.• Re-evaluate the purity of the stock solution using HPLC or another suitable analytical method if it has been stored for an extended period.• Prepare fresh stock solutions more frequently.
Formation of Precipitate Formation of insoluble degradation products or precipitation of the anilinium salt in certain buffer systems.• Identify the precipitate. If it is a degradation product, review handling and storage procedures.• If using acidic conditions, ensure the formed anilinium salt is soluble in your solvent system. A change in solvent may be necessary.
Unexpected Side Products in Reactions Degradation of this compound under the reaction conditions (e.g., strong acid/base, high temperature).• Perform control experiments without other reactants to assess the stability of this compound under your specific reaction conditions.• Consider milder reaction conditions (e.g., lower temperature, shorter reaction time, less harsh pH).• Protect the amine group if it is not the intended reaction site, for example, by acylation.[2]

Quantitative Data Summary

Condition Stability of Anilines (General) Remarks for this compound
Acidic (e.g., 0.1 M HCl) Generally stable as the anilinium salt, which is less susceptible to oxidation.[2]Protonation of the nitrogen atom should enhance stability against oxidation. Potential for acid-catalyzed ring-opening of the cyclopropyl group under harsh conditions, but this is not well-documented.
Neutral (pH ~7) Moderately stable but susceptible to oxidation, especially with exposure to air and light.[1]This is the recommended pH for storage of aniline solutions to maximize stability.[1]
Basic (e.g., 0.1 M NaOH) Can be susceptible to degradation, particularly at elevated temperatures.Specific degradation pathways and rates are not well-established. It is advisable to limit exposure to strong basic conditions.
Oxidative (e.g., H₂O₂) Prone to oxidation, leading to a variety of degradation products.[2]This compound undergoes a characteristic irreversible ring-opening upon oxidation.[4][5][6][7]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[10] The following is a general protocol that can be adapted for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with a suitable base, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate and sample as described for acidic degradation, neutralizing with a suitable acid before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Incubate at room temperature, protected from light, for a defined period.

    • Sample at time points and analyze by HPLC.

  • Control Sample:

    • Dilute an aliquot of the stock solution with the solvent to the same concentration as the stressed samples and store at 2-8°C, protected from light.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to the control to determine the extent of degradation and identify any degradation products.

Protocol 2: Monitoring Stability by HPLC
  • HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective for separating anilines from their degradation products.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard to determine the retention time and peak area of the parent compound.

    • At each time point of your experiment, inject a sample of your experimental solution.

    • Monitor for a decrease in the peak area of this compound and the emergence of new peaks.

Visualizations

Oxidative_Degradation_Pathway NCA This compound Radical_Cation This compound Radical Cation NCA->Radical_Cation Single Electron Transfer (Oxidation) Ring_Opened Ring-Opened Distonic Radical Cation Radical_Cation->Ring_Opened Irreversible Ring Opening Products Degradation Products Ring_Opened->Products Further Reactions (e.g., with O2)

Caption: Oxidative degradation pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1 M HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Basic (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidative Oxidative (e.g., 3% H2O2, RT) Oxidative->Analysis Start Prepare Stock Solution of This compound Start->Acid Start->Base Start->Oxidative Report Assess Stability and Identify Degradants Analysis->Report

Caption: General workflow for a forced degradation study.

Acid_Base_Equilibrium Aniline This compound (Base Form) Anilinium N-Cyclopropylanilinium Ion (Acid Form) Aniline->Anilinium + H+ - H+

Caption: Acid-base equilibrium of this compound.

References

Managing air and moisture sensitivity of N-Cyclopropylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cyclopropylaniline and its derivatives. The information addresses common issues related to the air and moisture sensitivity of these compounds and their reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to air and moisture?

A1: Yes, N-cyclopropylanilines are susceptible to air oxidation.[1] This degradation can occur under ambient conditions and may be accelerated by heat or light, leading to the formation of impurities.[1] Therefore, it is crucial to handle and store this compound and its derivatives under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2]

Q2: What are the primary degradation products of this compound when exposed to air?

A2: Air oxidation of N-cyclopropylanilines can lead to the opening of the cyclopropyl ring and subsequent fragmentation.[3][4][5][6] Common degradation products include the corresponding acetamide and β-hydroxy-propionamides.[1] For instance, upon single-electron transfer (SET) oxidation, the this compound radical cation can react with molecular oxygen to form an endoperoxide intermediate, which then fragments.[3]

Q3: How should I properly store this compound?

A3: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is advisable to keep it in a cool, dark place to minimize potential degradation from heat and light.[7] For long-term storage, refrigeration is recommended.

Q4: What are the most common synthetic routes to this compound?

A4: The most prevalent method for synthesizing N-cyclopropylanilines is the Palladium-catalyzed Buchwald-Hartwig amination.[3][8][9] This reaction involves the cross-coupling of an aryl halide (or triflate) with cyclopropylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][8][9] Reductive amination of a carbonyl compound with cyclopropylamine is another potential, though less commonly cited, synthetic route.[10]

Troubleshooting Guides

Low Yield in Buchwald-Hartwig Amination

Problem: My Buchwald-Hartwig reaction to synthesize this compound is giving a low yield.

Possible Causes & Solutions:

  • Atmosphere Control: Inadequate exclusion of air and moisture can deactivate the palladium catalyst.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use.[2] Assemble the reaction under a positive pressure of high-purity inert gas (argon or nitrogen) using a Schlenk line or a glovebox.[2][11] Degas all solvents and liquid reagents prior to use.[12]

  • Reagent Quality: The purity of the aryl halide, cyclopropylamine, base, and solvent is critical.

    • Solution: Use freshly purified reagents and anhydrous solvents. Impurities can poison the catalyst.

  • Catalyst System (Palladium Source, Ligand, and Base): The choice of ligand and base is crucial and substrate-dependent.

    • Solution: Screen different phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[13] The combination of a bulky, electron-rich ligand with a strong, non-nucleophilic base is often effective.[13] The presence of water can sometimes have a beneficial effect when using certain bases like cesium carbonate, but this is reaction-specific and should be carefully evaluated.[14]

  • Reaction Temperature and Time: The reaction may not have reached completion or may be degrading at the set temperature.

    • Solution: Monitor the reaction progress using TLC or GC/LC-MS. If the reaction is sluggish, consider increasing the temperature. If decomposition is observed, a lower temperature for a longer duration might be beneficial.

Impurity Formation

Problem: My final this compound product is contaminated with impurities.

Possible Causes & Solutions:

  • Oxidative Degradation: Exposure to air during the reaction or workup.

    • Solution: Maintain a strict inert atmosphere throughout the entire process, including quenching and extraction steps.[2] Workup should be performed as quickly as possible.

  • Side Reactions: In Buchwald-Hartwig amination, side reactions such as hydrodehalogenation of the aryl halide or β-hydride elimination can occur.[8]

    • Solution: Optimizing the catalyst system (ligand and metal-to-ligand ratio) can minimize these side reactions.

  • Purification Issues: Incomplete separation of the product from starting materials or byproducts.

    • Solution: this compound can be purified by silica gel column chromatography.[15] For more challenging separations, semi-preparative HPLC can be employed.[3]

Data Presentation

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination to Synthesize N-Cyclopropylanilines.

ParameterConditionNotes
Aryl Halide Aryl bromide or chlorideAryl bromides are generally more reactive than chlorides.[16]
Amine CyclopropylamineTypically used in slight excess (1.1-1.5 equivalents).
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts can also be used.[17][18]
Ligand XPhos, BrettPhos, RuPhosBulky, electron-rich phosphine ligands are preferred.[13]
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base is critical and depends on the substrate.[19]
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential.[16]
Temperature Room Temperature to 110 °CDependent on the reactivity of the coupling partners.
Atmosphere Nitrogen or ArgonStrict exclusion of air and moisture is required.[2]

Table 2: Quantitative Data on the Oxidation of this compound Analogs.

CompoundOxidation Bimolecular Rate Constant (M⁻¹s⁻¹)Radical Cation Lifetime (ns)
This compound (CPA)~9 x 10⁸ to 4 x 10⁹140 - 580
Substituted CPA AnalogsSimilar range to CPAVaries with substitution

Data extracted from studies on the oxidative properties of N-cyclopropylanilines as probes in photosensitized aqueous solutions.[3][6][20]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination under Inert Atmosphere

This protocol provides a general method for the synthesis of this compound from an aryl bromide and cyclopropylamine.

Materials:

  • Aryl bromide (1.0 mmol)

  • Cyclopropylamine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Reaction Setup: In a glovebox or on a Schlenk line, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas (argon or nitrogen). Repeat this cycle three times.[11]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the cyclopropylamine.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Handling Air-Sensitive Reagents Using a Schlenk Line

This protocol outlines the basic steps for manipulating air- and moisture-sensitive compounds.

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and allow it to cool in a desiccator. Flame-dry the glassware under vacuum just before use for highly sensitive reactions.

  • Inert Atmosphere Introduction: Assemble the glassware on the Schlenk line. Evacuate the system using a vacuum pump and then backfill with a high-purity inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[11]

  • Transfer of Solids: For air-stable solids, they can be added to the flask before establishing the inert atmosphere.[2] For air-sensitive solids, use a glovebox for weighing and addition, or use a solid addition tube under a positive flow of inert gas.

  • Transfer of Liquids: Use gas-tight syringes or a cannula to transfer anhydrous solvents and liquid reagents.[11] Ensure the receiving flask is under a positive pressure of inert gas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification prep_glass Oven-dry/Flame-dry Glassware setup Assemble on Schlenk Line prep_glass->setup prep_reagents Purify/Dry Reagents & Solvents add_solids Add Solid Reagents prep_reagents->add_solids add_liquids Add Solvent & Liquid Reagents prep_reagents->add_liquids evac_refill Evacuate-Refill Cycles (x3) setup->evac_refill evac_refill->add_solids add_solids->add_liquids react Heat & Stir add_liquids->react quench Quench Reaction react->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Corrective Actions start Low Reaction Yield check_atmosphere Inert Atmosphere Integrity? start->check_atmosphere check_reagents Reagent & Solvent Purity? start->check_reagents check_conditions Reaction Temp & Time Optimal? start->check_conditions sol_catalyst Screen Ligands & Bases start->sol_catalyst If all else fails sol_atmosphere Improve Inert Technique (Flame-dry, Degas) check_atmosphere->sol_atmosphere No sol_reagents Use Freshly Purified Reagents check_reagents->sol_reagents No sol_conditions Monitor & Adjust Temperature/Time check_conditions->sol_conditions No outcome Improved Yield sol_atmosphere->outcome sol_reagents->outcome sol_conditions->outcome sol_catalyst->outcome

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Technical Support Center: Improving the Solubility of N-Cyclopropylaniline for Aqueous Phase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Cyclopropylaniline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound's low water solubility is due to its chemical structure. It contains a nonpolar benzene ring and a cyclopropyl group, which are hydrophobic. While the amine (-NH) group can form some hydrogen bonds with water, the large hydrophobic portion of the molecule dominates, leading to limited solubility in aqueous solutions.[1]

Q2: What are the primary methods to increase the aqueous solubility of this compound?

A2: There are three main strategies to enhance the solubility of this compound for aqueous phase reactions:

  • Co-solvent Systems: Using a water-miscible organic solvent, such as acetonitrile, can significantly increase solubility.

  • pH Adjustment: As an amine, this compound is basic and can be protonated in acidic conditions to form a more soluble salt.[2]

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin host can improve its apparent water solubility.

Q3: At what pH is this compound most soluble?

A3: The solubility of this compound is expected to increase significantly in acidic conditions (low pH).[2] By lowering the pH, the amine group gets protonated, forming the N-cyclopropyl anilinium cation. This ionic form is more polar and thus more soluble in water. Aromatic amines like aniline are not very basic, so a strong acid may be needed to effectively protonate them.[3]

Q4: Can surfactants be used to solubilize this compound?

A4: Yes, surfactants can be an effective method for solubilizing hydrophobic compounds like this compound. Surfactants form micelles in aqueous solutions that can encapsulate nonpolar molecules in their hydrophobic core, thereby increasing the overall solubility of the compound in the bulk aqueous phase.[4]

Troubleshooting Guide

Q1: I dissolved this compound in an acidic buffer, but it precipitated when I added other reagents. What happened?

A1: This can occur if the addition of other reagents increases the pH of the solution. If the pH rises, the protonated, soluble form of this compound can be deprotonated back to its neutral, less soluble form, causing it to precipitate.

  • Troubleshooting Tip: Ensure that the buffering capacity of your system is sufficient to maintain the acidic pH after the addition of all reaction components. You may need to use a higher concentration buffer or re-adjust the pH after adding all reagents.[5]

Q2: My reaction mixture containing this compound formed an emulsion during the aqueous workup. How can I resolve this?

A2: Emulsions are common when working with amine compounds.

  • Troubleshooting Tip: To break an emulsion, try adding a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases. Adding a small amount of the organic solvent used for extraction can also help.

Q3: I'm using a co-solvent system (acetonitrile/water), but my this compound is still not dissolving completely at the desired concentration.

A3: The ratio of the co-solvent to water is critical for achieving the desired solubility.

  • Troubleshooting Tip: You may need to increase the proportion of the organic co-solvent. For example, for high concentrations (≥ 1 mM) of a related compound, a 15:85 v/v% acetonitrile/water mixture was used successfully.[6] You can try incrementally increasing the acetonitrile percentage. Also, ensure your this compound is of high purity, as impurities can affect solubility.

Q4: After forming a cyclodextrin complex, I still see some undissolved material. How can I improve complexation?

A4: Incomplete complexation can be due to several factors, including the method of preparation, stoichiometry, and reaction time.

  • Troubleshooting Tip: Ensure you are using a suitable method for complex formation, such as kneading or freeze-drying, which are effective for poorly water-soluble guests.[2] Allowing more time for the complex to form or gently heating the mixture (if the compound is stable) can also improve results. Verifying the optimal molar ratio of this compound to cyclodextrin is also recommended.

Data Presentation

Table 1: Solubility of Aniline (Proxy for this compound)

Solvent Solubility at 25°C Reference
Water 36 g/L [7]
Ethanol Soluble [8]
Acetone Soluble [1]

| Chloroform | Soluble |[1] |

Table 2: Effect of pH on Aniline Solubility

Condition Solubility Explanation Reference
Neutral pH Slightly soluble (~3.6 g/100mL) The neutral amine has limited ability to form hydrogen bonds with water due to the large hydrophobic benzene ring. [1]

| Acidic pH | Significantly increased | The amine group is protonated to form the anilinium ion (C₆H₅NH₃⁺), which is ionic and highly water-soluble. |[1][2] |

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System (Acetonitrile/Water)

This protocol is adapted from methodologies used for this compound analogs.[6]

1. Materials:

  • This compound
  • Acetonitrile (HPLC grade or higher)
  • Deionized water
  • Volumetric flasks and pipettes
  • Magnetic stirrer and stir bar

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in pure acetonitrile (e.g., 10-50 mM).[6] this compound should be readily soluble in acetonitrile.
  • Preparation of Aqueous Working Solution:
  • To prepare a working solution (e.g., 1 mM in 15:85 acetonitrile/water), first add the required volume of the acetonitrile stock solution to a volumetric flask.
  • Add any other non-aqueous components of your reaction mixture.
  • Slowly add the aqueous buffer or deionized water while stirring to reach the final desired volume. This ensures that the this compound does not precipitate upon addition of the aqueous phase.
  • Observation: The final solution should be clear. If cloudiness or precipitation occurs, a higher percentage of acetonitrile may be required.

Protocol 2: Solubilization by pH Adjustment

This protocol is based on the general principle of increasing the solubility of amines by protonation.[2]

1. Materials:

  • This compound
  • Deionized water
  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M)
  • pH meter or pH paper
  • Magnetic stirrer and stir bar

2. Procedure:

  • Add the desired amount of this compound to the required volume of deionized water or aqueous buffer. The compound will likely not dissolve and may form an oily layer.
  • Begin stirring the mixture.
  • Slowly add the dilute HCl solution dropwise while monitoring the pH of the mixture.
  • Continue adding acid until the this compound completely dissolves. This is expected to occur at a pH well below the pKa of the conjugate acid. For anilines, a pH of 4 or lower is often effective.[2]
  • Once dissolved, the pH can be carefully adjusted upwards if required for the reaction, but be cautious not to exceed the pH at which it will precipitate.

Protocol 3: Solubilization using β-Cyclodextrin Inclusion Complexation

This protocol outlines the kneading method, which is suitable for poorly water-soluble compounds.[2]

1. Materials:

  • This compound
  • β-Cyclodextrin (or a derivative like HP-β-CD)
  • Deionized water
  • Mortar and pestle
  • Vacuum oven or desiccator

2. Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin. A 1:1 molar ratio is a common starting point.[9]
  • Kneading:
  • Place the β-cyclodextrin powder in the mortar.
  • Add a small amount of water to the cyclodextrin and triturate to form a homogeneous paste.
  • Add the this compound to the paste.
  • Knead the mixture thoroughly for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a very small amount of water.
  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry under vacuum at a mild temperature (e.g., 40-50°C) until a constant weight is obtained.
  • Final Product: The resulting dry powder is the inclusion complex, which should have improved solubility in aqueous solutions.

Visualizations

Workflow_for_Solubilizing_NCyclopropylaniline cluster_start Start cluster_methods Solubilization Methods cluster_end Result start This compound (Poorly Soluble) cosolvent Co-solvent System (e.g., Acetonitrile/Water) start->cosolvent Choose Method ph_adjust pH Adjustment (Acidification) start->ph_adjust Choose Method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Choose Method end_product Homogeneous Aqueous Solution of this compound cosolvent->end_product ph_adjust->end_product cyclodextrin->end_product

Caption: General workflow for improving this compound solubility.

pH_Adjustment_Mechanism cluster_conditions Aqueous Conditions compound_insoluble This compound (Neutral) - Insoluble in Water - compound_soluble N-Cyclopropyl Anilinium Ion (Cationic) - Soluble in Water - compound_insoluble->compound_soluble Protonation compound_soluble->compound_insoluble Deprotonation neutral_pH Neutral/Basic pH neutral_pH->compound_insoluble acidic_pH Acidic pH (add H+) acidic_pH->compound_soluble Cyclodextrin_Complexation cluster_components Components cluster_process Complexation Process cluster_result Result nca This compound (Hydrophobic Guest) process Mixing in Aqueous Medium nca->process cd Cyclodextrin (Hydrophilic Host with Hydrophobic Cavity) cd->process complex Inclusion Complex (Soluble in Water) process->complex Forms

References

Minimizing side reactions during the oxidation of N-Cyclopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the oxidation of N-Cyclopropylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the oxidation of this compound?

The oxidation of this compound typically proceeds through a single-electron transfer (SET) from the nitrogen atom to the oxidant. This generates a nitrogen radical cation. A key feature of this intermediate is the subsequent spontaneous and irreversible ring-opening of the cyclopropyl group. This ring-opening is driven by the release of ring strain (approximately 28 kcal/mol) and results in the formation of a more stable distonic radical cation.[1][2][3] This reactive intermediate can then undergo various downstream reactions.

Q2: What are the most common side reactions and byproducts observed during the oxidation of this compound?

The most prevalent side reactions involve the degradation of the N-cyclopropyl moiety, especially in the presence of oxygen. Key side products include:

  • N-phenyl acetamide and its derivatives: These are formed through fragmentation of the cyclopropyl ring following oxidation.[4]

  • β-hydroxypropionamides: These are also products of oxidative fragmentation.[1][4]

  • Polymerization: In some cases, especially with strong oxidants or in electrochemical reactions, polymerization of the starting material or intermediates can occur, leading to lower yields of the desired product.[5]

Q3: Why is my this compound sample decomposing even during storage?

N-Cyclopropylanilines can be susceptible to air oxidation, even under ambient conditions of light and temperature.[4] This degradation is accelerated by warming or exposure to light in an open container. The primary degradation products are the corresponding acetamide and β-hydroxypropionamide, formed through an oxidative cascade initiated by reaction with atmospheric oxygen.[4] To ensure stability, it is crucial to store this compound derivatives under an inert atmosphere, protected from light, and at reduced temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product and formation of significant amounts of acetamide and/or β-hydroxypropionamide. Presence of atmospheric oxygen in the reaction.- Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).[6]- Use degassed solvents.[6]- Purge the reaction vessel with an inert gas before adding reagents.
Reaction temperature is too high.- Run the reaction at a lower temperature. If the reaction is sluggish, consider a more reactive oxidant that is effective at lower temperatures.
Inappropriate choice of oxidant.- The choice of oxidant is critical. Mild oxidants may be more selective. Consider screening different oxidants such as LiOCl, perbenzoic acids, or employing electrochemical methods for better control.[4][7]
Formation of polymeric byproducts. Over-oxidation or reaction of intermediates.- Use a stoichiometric amount of the oxidant.- Add the oxidant slowly to the reaction mixture to maintain a low concentration.- Consider using a milder oxidant.
Inconsistent reaction outcomes. Variability in reagent quality or reaction setup.- Ensure the this compound starting material is pure and has been properly stored.- Use dry, freshly distilled, and degassed solvents.- Maintain consistent reaction parameters (temperature, stirring speed, addition rates).
The reaction does not proceed to completion. Insufficient oxidant or deactivation of the oxidant.- Ensure the correct stoichiometry of the oxidant is used.- If the oxidant is known to be unstable, consider a fresh batch or a more stable alternative.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for the formation of side products.

Experimental Protocols

General Protocol for Minimizing Air Oxidation

This protocol provides a general framework for performing the oxidation of this compound while minimizing side reactions caused by atmospheric oxygen.

  • Preparation of the Reaction Setup:

    • Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a septum for reagent addition.

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Degassing of Solvents:

    • Degas the chosen reaction solvent (e.g., acetonitrile, dichloromethane) by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Execution:

    • Add the this compound and the degassed solvent to the reaction flask under a positive pressure of inert gas.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or lower) using an appropriate cooling bath.

    • Dissolve the oxidant in the degassed solvent in a separate flask under an inert atmosphere.

    • Add the oxidant solution to the this compound solution dropwise via a syringe through the septum over a period of time to maintain a low concentration of the oxidant and control the reaction exotherm.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, quench any remaining oxidant by adding a suitable quenching agent (e.g., sodium sulfite solution for peroxide-based oxidants).

    • Perform the extraction and subsequent purification steps, preferably under a blanket of inert gas to prevent oxidation of the product during isolation.

    • Remove the solvent under reduced pressure at a low temperature.

Visualizations

Oxidative Degradation Pathway of this compound

G cluster_0 Initiation cluster_1 Ring Opening & Oxygen Trapping cluster_2 Fragmentation to Side Products A This compound B Radical Cation A->B -e⁻ (Oxidation) C Distonic Radical Cation B->C Irreversible Ring Opening D Endoperoxide Intermediate C->D + O₂ E β-hydroxypropionamide D->E Fragmentation F Acetamide D->F Fragmentation

Caption: Oxidative degradation pathway of this compound.

Troubleshooting Workflow for this compound Oxidation

G start Start Oxidation Reaction check_yield Low Yield of Desired Product? start->check_yield high_yield Reaction Successful check_yield->high_yield No check_side_products Identify Side Products (e.g., via LC-MS) check_yield->check_side_products Yes is_acetamide Acetamide or β-hydroxypropionamide Present? check_side_products->is_acetamide is_polymer Polymeric Byproducts? is_acetamide->is_polymer No inert_atmosphere Implement Strict Inert Atmosphere (Ar/N₂) is_acetamide->inert_atmosphere Yes stoichiometry Check Oxidant Stoichiometry is_polymer->stoichiometry Yes restart Re-run Reaction is_polymer->restart No lower_temp Lower Reaction Temperature inert_atmosphere->lower_temp change_oxidant Screen Milder Oxidants lower_temp->change_oxidant change_oxidant->restart slow_addition Slow Addition of Oxidant stoichiometry->slow_addition slow_addition->restart

Caption: Troubleshooting workflow for optimizing this compound oxidation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of N-Cyclopropylaniline and N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of N-Cyclopropylaniline and N-methylaniline, two important secondary aniline derivatives. Understanding their distinct reactivity profiles is crucial for their application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document summarizes key reactivity differences in electrophilic substitution, oxidation, and N-alkylation reactions, supported by available experimental data and detailed protocols.

Executive Summary

This compound and N-methylaniline, while structurally similar, exhibit significant differences in their chemical reactivity, primarily influenced by the electronic and steric properties of the N-substituent. The cyclopropyl group in this compound, with its unique electronic nature, often leads to distinct reaction pathways, especially in oxidation reactions where it can undergo ring-opening. In contrast, the methyl group in N-methylaniline behaves as a simple electron-donating group. This guide explores these differences through a comparative analysis of their behavior in key organic transformations.

Basicity and Nucleophilicity: A Foundational Comparison

Electrophilic Aromatic Substitution

Both this compound and N-methylaniline are activated towards electrophilic aromatic substitution, with the amino group being a strong ortho-, para-director. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, facilitating the attack by electrophiles.[1]

Comparative Reactivity:

While direct comparative kinetic studies are scarce, the slightly greater electron-donating inductive effect of the methyl group compared to the cyclopropyl group would suggest that N-methylaniline is marginally more reactive towards electrophiles. However, the steric bulk of the substituents can also play a role in determining the regioselectivity and reaction rates.

Experimental Data Summary:

ReactionSubstrateElectrophile/ReagentConditionsProduct(s)YieldReference
NitrationN-methylanilineHNO₃/H₂SO₄-m-nitro N-methylaniline-Theoretical

Note: Quantitative, directly comparable experimental data for electrophilic substitution reactions of this compound and N-methylaniline under identical conditions is limited in the reviewed literature. The table above reflects a general outcome for N-methylaniline.

Experimental Protocol: General Nitration of N-Substituted Anilines

Materials:

  • N-substituted aniline (e.g., N-methylaniline)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent (e.g., dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask cooled in an ice bath, slowly add the N-substituted aniline to concentrated sulfuric acid with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the aniline solution, maintaining a low temperature (0-5 °C).

  • After the addition is complete, continue stirring at low temperature for a specified time.

  • Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Logical Workflow for Electrophilic Substitution:

Substrate N-Substituted Aniline (this compound or N-methylaniline) Intermediate Arenium Ion Intermediate (Resonance Stabilized) Substrate->Intermediate Electrophilic Attack Electrophile Electrophile (E+) Electrophile->Intermediate Product Ortho/Para Substituted Product Intermediate->Product Loss of H+ Deprotonation Deprotonation

Caption: General mechanism for electrophilic aromatic substitution on N-substituted anilines.

Oxidation Reactions

The most significant difference in reactivity between this compound and N-methylaniline is observed in their oxidation reactions.

This compound:

This compound is susceptible to a unique oxidative ring-opening and fragmentation pathway.[2][3][4][5] This process is initiated by a one-electron oxidation of the nitrogen atom to form a radical cation. The strain in the cyclopropyl ring facilitates its opening to a more stable radical, which can then react further, often with atmospheric oxygen. This reactivity makes N-cyclopropylanilines useful as probes for single-electron transfer (SET) processes.[2][3][4][5]

N-methylaniline:

N-methylaniline undergoes more conventional oxidation reactions. Oxidation with strong oxidizing agents like chromic acid or potassium dichromate can lead to the formation of various products, including polymeric materials (polyaniline derivatives) and quinone-like structures.[1][6][7] Unlike this compound, it does not undergo a facile ring-opening of the N-substituent.

Comparative Oxidation Data:

SubstrateOxidant/ConditionsKey Observation/ProductsRate/YieldReference
This compoundAir/ambient conditionsRing-opening and fragmentation to form the corresponding acetamide.Slow, occurs over daysNot specified
This compoundPhotosensitized oxidationBimolecular rate constants of ~9 x 10⁸ to 4 x 10⁹ M⁻¹s⁻¹High[3][4]
N-methylanilineChromic AcidFormation of polymeric products and quinone diimine.The reaction order with respect to the oxidant is zero.[6]
N-methylanilinePotassium DichromateSelf-accelerating reaction leading to polymerization.Rate depends on oxidant-to-monomer ratio.[1][7]
Experimental Protocol: Photosensitized Oxidation of this compound

This protocol is a general representation based on the principles described in the literature.[4]

Materials:

  • This compound (CPA)

  • Photosensitizer (e.g., 2-acetonaphthone)

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7)

  • Light source (e.g., UV lamp with appropriate wavelength)

  • HPLC for analysis

Procedure:

  • Prepare a solution of this compound and the photosensitizer in the aqueous buffer.

  • Place the solution in a suitable photoreactor and irradiate with the light source while stirring.

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by HPLC to determine the concentration of the starting material and the formation of products.

  • Identify the products by techniques such as LC-MS and NMR.

Signaling Pathway for this compound Oxidation:

CPA This compound CPA_radical This compound Radical Cation CPA->CPA_radical One-Electron Oxidation (SET) Ring_Opened Ring-Opened Radical Intermediate CPA_radical->Ring_Opened Cyclopropyl Ring Opening Products Fragmentation Products (e.g., Acetamide derivative) Ring_Opened->Products Further Reactions (e.g., with O2)

Caption: Oxidative ring-opening pathway of this compound.

N-Alkylation Reactions

N-alkylation is a fundamental transformation for both this compound and N-methylaniline, leading to the formation of tertiary amines. The reactivity in these reactions is governed by the nucleophilicity of the nitrogen atom and steric hindrance around it.

Comparative Reactivity:

It is generally expected that N-methylaniline would be slightly more reactive in N-alkylation reactions due to the electron-donating nature of the methyl group enhancing the nucleophilicity of the nitrogen. However, the difference in reactivity might not be substantial, and reaction conditions can be optimized for both substrates.

Experimental Data for N-Alkylation:

SubstrateAlkylating AgentCatalyst/ConditionsProductYieldReference
Aniline (general)Benzyl alcoholRu(II) complex, Cs₂CO₃, MeOHN-benzylaniline98%[8]
4-methylanilineBenzyl alcoholIr(III) complex, KOtBu, 120 °CN-benzyl-4-methylaniline72%[9]
2-methylanilineBenzyl alcoholIr(III) complex, KOtBu, 120 °CN-benzyl-2-methylaniline65%[9]
AnilineMethanolSulfate/glass catalyst, 320 °CN,N-dimethylaniline98%[10]
Experimental Protocol: General Catalytic N-Alkylation with Alcohols

This protocol is based on the "borrowing hydrogen" or "hydrogen autotransfer" methodology.

Materials:

  • N-substituted aniline (e.g., N-methylaniline or this compound)

  • Alcohol (e.g., benzyl alcohol, methanol)

  • Catalyst (e.g., Ru or Ir complex)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., toluene)

Procedure:

  • To a reaction vessel, add the N-substituted aniline, alcohol, catalyst, and base.

  • Add the solvent and heat the mixture to the specified temperature under an inert atmosphere (e.g., N₂ or Ar).

  • Stir the reaction mixture for the required time, monitoring the progress by TLC or GC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Experimental Workflow for Catalytic N-Alkylation:

Start N-Substituted Aniline + Alcohol Dehydrogenation Catalyst-Mediated Alcohol Dehydrogenation Start->Dehydrogenation Aldehyde Aldehyde/Ketone Intermediate Dehydrogenation->Aldehyde Condensation Condensation with Amine Aldehyde->Condensation Imine Imine/Enamine Intermediate Condensation->Imine Hydrogenation Catalyst-Mediated Hydride Transfer Imine->Hydrogenation Product N-Alkylated Product Hydrogenation->Product

Caption: "Borrowing Hydrogen" mechanism for N-alkylation of anilines with alcohols.

Conclusion

This compound and N-methylaniline, while both being secondary anilines, display distinct reactivity profiles that are of significant interest in synthetic chemistry. The key differentiator is the cyclopropyl group in this compound, which enables a unique oxidative ring-opening pathway not observed for N-methylaniline. In electrophilic substitution and N-alkylation reactions, the differences in reactivity are more subtle and are influenced by a combination of electronic and steric factors. This guide provides a foundational understanding of these differences, supported by available data and experimental protocols, to aid researchers in the strategic use of these valuable building blocks. Further quantitative comparative studies under standardized conditions would be beneficial to provide a more definitive and nuanced understanding of their relative reactivities.

References

Validating the Irreversible Ring-Opening of N-Cyclopropylaniline Radical Cation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the N-cyclopropylaniline (CPA) radical cation's ring-opening reaction, a critical transformation in various chemical and biological processes. We present experimental data validating the irreversible nature of this reaction and contrast it with the behavior of a closely related, non-ring-opening analogue, N-isopropylaniline (N-IPA). This guide is intended to assist researchers in selecting appropriate molecular probes and understanding the mechanistic underpinnings of radical cation chemistry.

The utility of N-cyclopropylanilines as single-electron transfer (SET) probes stems from the spontaneous and irreversible ring-opening of the cyclopropyl group following an initial one-electron oxidation.[1][2] This characteristic prevents back electron transfer, a common issue with other amine probes, thereby providing a more accurate measure of oxidative processes.[3][4] The driving force for this irreversible reaction is the release of approximately 28 kcal/mol of strain energy associated with the three-membered ring.[1]

Comparative Analysis: this compound vs. N-Isopropylaniline

To demonstrate the unique and irreversible reactivity of the this compound radical cation, a direct comparison is made with N-isopropylaniline. While structurally similar, the radical cation of N-IPA does not undergo a rapid, irreversible transformation and is therefore susceptible to quenching by antioxidants, leading to the regeneration of the neutral molecule.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from laser flash photolysis (LFP) and steady-state photolysis experiments, highlighting the distinct behaviors of CPA and N-IPA upon one-electron oxidation.

CompoundRadical Cation λmax (nm)Radical Cation Lifetime (τ, ns)Oxidation Bimolecular Rate Constant (kq, M-1s-1)
This compound (CPA)~495~5802.0 x 109
3-Chloro-N-cyclopropylaniline~500~1404.3 x 109
N-Isopropylaniline (N-IPA)---

Data sourced from Pflug et al., 2019.[2][3]

ConditionThis compound (CPA) PhotodecayN-Isopropylaniline (N-IPA) Photodecay
No AntioxidantBaseline DecayBaseline Decay
With Phenol (Antioxidant)No observable effect on decay rate~20% inhibition of decay rate

This data demonstrates that the irreversible ring-opening of the CPA radical cation outcompetes antioxidant quenching, unlike the N-IPA radical cation.[3]

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key reaction pathways and a typical experimental workflow for studying the this compound radical cation.

Reaction Pathway of this compound Radical Cation CPA This compound (CPA) CPA_radical CPA Radical Cation (CPA•+) CPA->CPA_radical -e- (SET Oxidation) Distonic_radical Distonic Radical Cation CPA_radical->Distonic_radical Irreversible Ring-Opening Ring_opened_products Ring-Opened Products (e.g., 3-hydroxy-N-phenylpropanamide, acetanilide) Distonic_radical->Ring_opened_products Further Reactions (e.g., with O2)

Caption: Reaction pathway of the this compound radical cation.

Experimental Workflow cluster_synthesis Synthesis & Preparation cluster_photolysis Photolysis Experiments cluster_analysis Product Analysis Synthesis Synthesize CPA Analogs Solution_Prep Prepare Solutions with Photosensitizer Synthesis->Solution_Prep LFP Laser Flash Photolysis (LFP) - Measure Radical Cation Lifetime - Determine Bimolecular Rate Constants Solution_Prep->LFP Steady_State Steady-State Photolysis - Monitor CPA Decay - Compare with/without Antioxidant Solution_Prep->Steady_State HPLC HPLC Separation of Products Steady_State->HPLC NMR_MS NMR & MS Identification of Ring-Opened Products HPLC->NMR_MS

References

N-Cyclopropylaniline Versus Other Radical Clocks: A Comparative Guide for Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of reaction kinetics, particularly in the study of radical intermediates, the choice of a molecular "stopwatch" or "radical clock" is paramount. These molecules, which undergo unimolecular rearrangements at known rates, provide an invaluable tool for determining the rates of competing bimolecular reactions. Among the diverse array of radical clocks, N-cyclopropylaniline (N-CPA) has emerged as a significant probe, especially in the realm of biological and single-electron transfer (SET) studies. This guide provides an objective comparison of this compound with other commonly employed radical clocks, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their kinetic investigations.

Principles of Radical Clocks in Kinetic Studies

Radical clock experiments are fundamentally based on competition kinetics.[1] A radical of interest is generated in the presence of a trapping agent and the radical clock. The radical can either be trapped by the agent or undergo a characteristic unimolecular rearrangement (the "clock" reaction). The ratio of the trapped unrearranged product to the trapped rearranged product, combined with the known rate constant of the clock's rearrangement, allows for the calculation of the unknown rate constant of the trapping reaction.[1][2]

The selection of an appropriate radical clock is crucial and depends on the timescale of the reaction being investigated. The rate of the clock reaction should be comparable to the rate of the reaction of interest to ensure that both rearranged and unrearranged products are formed in quantifiable amounts.[3]

This compound as a Radical Clock

This compound and its derivatives are primarily used as probes for single-electron transfer (SET) mechanisms.[4] Upon one-electron oxidation, the resulting aminium radical cation undergoes a rapid and irreversible ring-opening of the cyclopropyl group.[5] This distinct rearrangement serves as the "ticking" of the clock.

The rate of ring-opening for the N-cyclopropyl-N-methylaniline radical cation has been determined to be approximately 4.1 x 104 s-1. This relatively moderate rate makes it suitable for studying reactions that are too slow to be measured with faster radical clocks. However, this rate can also be a limitation, as it may be too slow to compete with other processes like deprotonation of the radical cation.[6]

Comparison of this compound with Other Radical Clocks

To provide a clear perspective on the utility of this compound, a comparison with other well-established radical clocks is essential. The 5-hexenyl radical and the cyclopropylmethyl radical are two of the most widely used classes of radical clocks.[2]

Radical ClockRearrangement ReactionRate Constant (kr) at 298 K (s-1)Typical Applications
N-Cyclopropyl-N-methylaniline radical cation Ring-opening~4.1 x 104Probing single-electron transfer (SET) mechanisms, enzymatic reactions (e.g., Cytochrome P450)[4][7][8][9][10]
5-Hexenyl radical 5-exo-trig cyclization2.3 x 105General radical reaction kinetics, mechanistic studies of Grignard reagent formation and Wittig rearrangements[1][2]
Cyclopropylmethyl radical Ring-opening8.6 x 107Fast radical reactions, studies where high sensitivity is required[2]

Table 1: Comparison of Common Radical Clocks. This table summarizes the key kinetic data and applications for this compound radical cation, the 5-hexenyl radical, and the cyclopropylmethyl radical. The rate constants are approximate and can be influenced by substitution and experimental conditions.

The data clearly indicates that the this compound radical cation is a significantly slower clock compared to the cyclopropylmethyl radical. This wider range of available rates allows researchers to probe a broader spectrum of reaction kinetics. The choice between these clocks will ultimately depend on the specific reaction being studied. For very fast radical reactions, the cyclopropylmethyl radical is a more suitable choice, while the this compound system is better suited for investigating slower processes, particularly those involving electron transfer.

Experimental Protocols

A. Synthesis of N-Cyclopropyl-N-methylaniline

A common method for the synthesis of this compound derivatives involves the catalytic hydrogenation of a suitable nitroaromatic precursor in the presence of cyclopropanecarboxaldehyde.[11][12]

Materials:

  • Methyl 2-fluoro-3-nitrobenzoate

  • 5% Platinum on carbon catalyst

  • Acetic acid

  • Cyclopropanecarboxaldehyde

  • Methanol

  • Autoclave

Procedure:

  • In a 500 mL autoclave, combine methyl 2-fluoro-3-nitrobenzoate (0.2 mol), 5% platinum on carbon catalyst (0.2 g), acetic acid (0.13 mol), cyclopropanecarboxaldehyde (0.24 mol), and methanol (120 g).[12]

  • Pressurize the autoclave with hydrogen gas to 1.0 MPa.[12]

  • Heat the reaction mixture to 40°C and stir for 12 hours.[12]

  • After the reaction is complete, cool the autoclave, and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the N-cyclopropylmethylaniline product.[12]

B. General Protocol for Competition Kinetics using a Radical Clock

This protocol outlines the general steps for a competition kinetics experiment to determine the rate constant of a radical trapping reaction.[1][3]

Materials:

  • Radical precursor (e.g., an alkyl halide)

  • Radical initiator (e.g., AIBN)

  • Radical clock

  • Trapping agent (the compound whose reaction rate is to be determined)

  • Solvent

  • Internal standard for GC or HPLC analysis

Procedure:

  • Prepare a solution of the radical precursor, the radical clock, the trapping agent, and the internal standard in a suitable solvent.

  • Degas the solution to remove oxygen, which can interfere with radical reactions.

  • Add the radical initiator.

  • Heat or irradiate the reaction mixture to initiate the radical reaction.

  • Allow the reaction to proceed for a set period.

  • Quench the reaction.

  • Analyze the product mixture by GC, HPLC, or NMR to determine the relative concentrations of the unrearranged and rearranged trapped products.[1][2]

  • Calculate the unknown rate constant using the following equation: kunknown = (kr * [Unrearranged Product]) / ([Rearranged Product] * [Trapping Agent]) where kr is the known rate constant of the radical clock rearrangement.[1]

C. Laser Flash Photolysis for Direct Measurement of Radical Kinetics

Laser flash photolysis (LFP) is a powerful technique for directly observing and measuring the kinetics of transient species, including radicals.[1]

Experimental Setup:

  • Pulsed laser for photolysis (e.g., Nd:YAG or excimer laser)

  • Analysis light source (e.g., xenon arc lamp)

  • Monochromator

  • Detector (e.g., photomultiplier tube)

  • Digital oscilloscope

Procedure:

  • A solution of the radical precursor is placed in a cuvette.

  • The solution is irradiated with a short, intense laser pulse, which generates a high concentration of the radical intermediate.

  • The change in absorbance of the solution at a specific wavelength corresponding to the radical is monitored over time using the analysis light source, monochromator, and detector.

  • The decay of the radical absorbance is recorded by the digital oscilloscope.

  • The kinetic data is then fitted to an appropriate rate law to determine the rate constant of the radical's reaction.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Radical_Clock_Mechanism cluster_generation Radical Generation cluster_competition Competitive Pathways Precursor Precursor Radical Radical Precursor->Radical Initiation Unrearranged_Product Unrearranged_Product Radical->Unrearranged_Product k_trap [Trap] Rearranged_Radical Rearranged_Radical Radical->Rearranged_Radical k_r (Clock Reaction) Rearranged_Product Rearranged_Product Rearranged_Radical->Rearranged_Product k_trap [Trap]

Figure 1: General mechanism of a radical clock experiment.

NCPA_Ring_Opening NCPA This compound NCPA_Radical_Cation This compound Radical Cation NCPA->NCPA_Radical_Cation SET Oxidation Ring_Opened_Radical Ring-Opened Distonic Radical Cation NCPA_Radical_Cation->Ring_Opened_Radical k_r ≈ 4.1 x 10^4 s^-1 Trapped_Product Trapped Product Ring_Opened_Radical->Trapped_Product Trapping Experimental_Workflow Start Start Reaction_Setup 1. Prepare Reaction Mixture (Precursor, Clock, Trap, Solvent) Start->Reaction_Setup Initiation 2. Initiate Radical Reaction (Heat or Light) Reaction_Setup->Initiation Analysis 3. Quench and Analyze Products (GC/MS, HPLC, or NMR) Initiation->Analysis Calculation 4. Calculate Rate Constant Analysis->Calculation End End Calculation->End

References

A Comparative Guide to Palladium Ligands for N-Cyclopropylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-cyclopropylanilines, a crucial scaffold in medicinal chemistry and materials science, has been significantly advanced by palladium-catalyzed cross-coupling reactions. The choice of ligand associated with the palladium center is paramount, profoundly influencing reaction efficiency, substrate scope, and reaction conditions. This guide provides a comparative analysis of prominent palladium ligands employed in the synthesis of N-cyclopropylaniline, supported by experimental data from peer-reviewed literature.

Performance Comparison of Palladium Ligands

The following table summarizes the performance of various phosphine ligands in the Buchwald-Hartwig amination reaction for the synthesis of this compound derivatives. While reaction conditions may vary across different studies, this compilation offers a comparative overview of their effectiveness.

Ligand/PrecatalystPalladium SourceLigand TypeCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
BrettPhosPd(OAc)₂Buchwald Biaryl Phosphine0.004KOr-BuTolueneNot SpecifiedNot Specified85-92[1]
tBuBrettPhos[(tBuBrettPhos)Pd(allyl)]OTfBuchwald Biaryl PhosphineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[2]
adYPhosNot SpecifiedYlide-Functionalized Phosphine (YPhos)2KOr-BuTolueneRoom Temp.Not Specifiedup to 91[3]
BINAPPd₂(dba)₃Bidentate PhosphineNot SpecifiedNaOr-BuNot SpecifiedNot SpecifiedNot Specified43-99[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

General Procedure using BrettPhos[1]

A Schlenk tube is charged with Pd(OAc)₂ (0.004 mmol) and BrettPhos (0.012 mmol). The tube is degassed under vacuum and backfilled with an inert atmosphere. To this, the aryl bromide (1.0 equiv), cyclopropylamine (1.2-1.5 equiv), and potassium tert-butoxide (1.4 equiv) are added, followed by the solvent (e.g., toluene). The reaction mixture is then stirred at the specified temperature until completion, as monitored by TLC or GC-MS. The reaction is quenched, and the product is isolated and purified using standard techniques.

General Procedure using adYPhos[3]

In an inert atmosphere glovebox, a vial is charged with the palladium precursor, the adYPhos ligand, and a stir bar. The aryl chloride (1.0 equiv), cyclopropylamine (1.5 equiv), and potassium tert-butoxide (1.7 equiv) are added, followed by toluene. The reaction is stirred at room temperature. Upon completion, the reaction mixture is worked up, and the this compound product is purified by column chromatography.

General Procedure using BINAP[4]

A reaction vessel is charged with Pd₂(dba)₃, BINAP, and sodium tert-butoxide under an inert atmosphere. The aryl bromide and cyclopropylamine are then added, followed by the solvent. The mixture is heated, and the reaction progress is monitored. After completion, the reaction is cooled, quenched, and the product is extracted and purified.

Visualizing the Catalytic Process

The following diagrams illustrate the key mechanistic steps and experimental workflows involved in the palladium-catalyzed synthesis of this compound.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L Oxidative Addition Ar-Pd(II)(X)L Pd(0)L->Oxidative Addition Ar-X Ligand Exchange Ar-Pd(II)(NHR₂)L Oxidative Addition->Ligand Exchange R₂NH Deprotonation Ar-Pd(II)(NR₂)L Ligand Exchange->Deprotonation Base Reductive Elimination Ar-NR₂ Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Ar-NR₂_out Aryl Amine Reductive Elimination->Ar-NR₂_out Ar-X Aryl Halide R₂NH Amine Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge vessel with Pd source and ligand B Add aryl halide, cyclopropylamine, and base A->B C Add solvent under inert atmosphere B->C D Stir at specified temperature C->D E Monitor reaction progress (TLC/GC-MS) D->E F Quench reaction E->F G Extract product F->G H Purify by column chromatography G->H Product Product H->Product

Caption: General experimental workflow for this compound synthesis.

References

N-Cyclopropylaniline: A Superior Probe for Single-Electron Transfer Reactions Over Aniline

Author: BenchChem Technical Support Team. Date: December 2025

In the study of single-electron transfer (SET) reactions, which are fundamental to a vast array of chemical and biological processes, the choice of a reliable probe is paramount for obtaining accurate kinetic and mechanistic data. While aniline has traditionally been employed as a SET probe due to its susceptibility to oxidation, it suffers from inherent limitations that can lead to the significant underestimation of reaction rates. This guide provides a comprehensive comparison of N-cyclopropylaniline (CPA) and aniline, supported by experimental data, demonstrating the clear advantages of CPA as a more robust and accurate SET probe for researchers, scientists, and drug development professionals.

The primary drawback of using aniline as a SET probe lies in the reversible nature of its oxidation. The aniline radical cation (aniline•+) formed upon single-electron oxidation is susceptible to back electron transfer and quenching by antioxidants.[1][2][3][4] This reversibility can mask the true rate of the initial SET event, particularly in complex systems. This compound was developed to overcome this critical issue. Upon oxidation, the resulting CPA radical cation (CPA•+) undergoes a rapid and irreversible ring-opening of the cyclopropyl group.[1][2][3][5] This irreversible step effectively prevents back electron transfer and antioxidant quenching, ensuring that the measured reaction rate accurately reflects the initial SET process.

Mechanism of Action: A Tale of Two Probes

The fundamental difference in the behavior of aniline and this compound as SET probes is rooted in the fate of their respective radical cations.

Aniline, upon single-electron oxidation by a photosensitizer or other oxidant, forms a radical cation that exists in equilibrium with its neutral form. This equilibrium is susceptible to being shifted by the presence of antioxidants, which can reduce the radical cation back to aniline, or by back electron transfer from the reduced sensitizer.

In stark contrast, the radical cation of this compound undergoes a rapid and irreversible intramolecular rearrangement. The strain energy of the cyclopropyl ring is released through ring-opening, forming a thermodynamically more stable distonic radical cation.[2][6][7][8] This irreversible step acts as a "chemical lock," preventing the reformation of the neutral CPA and ensuring a unidirectional reaction pathway that accurately reports on the initial SET event.

SET_Probe_Comparison cluster_aniline Aniline as a SET Probe cluster_cpa This compound (CPA) as a SET Probe Aniline Aniline Aniline_RC Aniline Radical Cation (Aniline•+) Aniline->Aniline_RC SET Oxidation Aniline_RC->Aniline Back Electron Transfer / Antioxidant Quencing Sensitizer Sensitizer* Sensitizer_red Sensitizer(red) Antioxidant Antioxidant Antioxidant_ox Antioxidant(ox) CPA This compound (CPA) CPA_RC CPA Radical Cation (CPA•+) CPA->CPA_RC SET Oxidation Distonic_RC Distonic Radical Cation CPA_RC->Distonic_RC Irreversible Ring-Opening Products Ring-Opened Products Distonic_RC->Products Further Reactions Sensitizer2 Sensitizer* Sensitizer_red2 Sensitizer(red)

Figure 1. Comparative reaction pathways of Aniline and this compound as SET probes.

Quantitative Comparison of Performance

Experimental data from laser flash photolysis and steady-state photolysis experiments highlight the superior performance of this compound and its analogs over anilines lacking the cyclopropyl moiety.

ParameterThis compound (CPA) & AnalogsAniline (without N-cyclopropyl group, e.g., N-IPA)Significance
Oxidation Bimolecular Rate Constants ~9 x 10⁸ to 4 x 10⁹ M⁻¹ s⁻¹[1]ComparableBoth are rapidly oxidized, but the subsequent steps differ.
Radical Cation Lifetime 140–580 ns[2]> 50 µs[2]The short lifetime of CPA•+ is due to the rapid, irreversible ring-opening, preventing quenching.
Susceptibility to Antioxidant Quenching Low[3][5]High[1][2][3]CPA provides more accurate rate constants in complex environments.

Experimental Protocols

The evaluation of this compound as a SET probe typically involves photosensitized oxidation experiments. A common approach is detailed below.

Objective: To determine the rate constant of oxidation of the SET probe by a triplet-state photosensitizer and assess its susceptibility to antioxidant quenching.

Materials:

  • This compound (CPA) or its analog

  • Aniline or N-isopropylaniline (N-IPA) for comparison

  • Photosensitizer (e.g., 2-acetonaphthone)

  • Antioxidant (e.g., phenol)

  • Solvent: Acetonitrile/water mixture

  • Phosphate buffer to maintain constant pH

Instrumentation:

  • Laser Flash Photolysis (LFP) system for time-resolved measurements

  • Steady-state photolysis setup (e.g., a photoreactor with a specific wavelength lamp)

  • HPLC for product analysis

  • NMR for product identification

Procedure:

  • Sample Preparation: Prepare solutions of the photosensitizer and the SET probe (CPA or aniline) in the chosen solvent system. For antioxidant quenching experiments, a known concentration of the antioxidant is added.

  • Laser Flash Photolysis (Time-Resolved Measurements):

    • Excite the photosensitizer with a laser pulse to generate the triplet excited state.

    • Monitor the decay of the triplet sensitizer and the formation and decay of the probe's radical cation via their transient absorption spectra.

    • The rate constants for the oxidation of the probe and the lifetime of the radical cation can be determined from these kinetic traces.

  • Steady-State Photolysis:

    • Irradiate the sample solution containing the photosensitizer and the probe for a set period.

    • Monitor the degradation of the probe over time using HPLC.

    • Compare the degradation rates in the presence and absence of an antioxidant to assess the probe's susceptibility to quenching.

  • Product Analysis:

    • Isolate the major photolysis products using semi-preparative HPLC.

    • Identify the structure of the products using NMR spectroscopy to confirm the reaction mechanism (i.e., ring-opening for CPA).[1]

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Output Prep Prepare Solutions: - Photosensitizer - SET Probe (CPA or Aniline) - Antioxidant (optional) LFP Laser Flash Photolysis (Time-Resolved) Prep->LFP SSP Steady-State Photolysis Prep->SSP Rate_Constants Oxidation Rate Constants LFP->Rate_Constants RC_Lifetime Radical Cation Lifetimes LFP->RC_Lifetime Product_Analysis Product Analysis (HPLC, NMR) SSP->Product_Analysis Quenching_Susceptibility Antioxidant Quenching Susceptibility SSP->Quenching_Susceptibility Mechanism_Confirmation Reaction Mechanism Confirmation Product_Analysis->Mechanism_Confirmation

Figure 2. Generalized experimental workflow for comparing SET probes.

Conclusion

This compound offers a distinct and significant advantage over aniline as a single-electron transfer probe. Its unique mechanism, involving a rapid and irreversible ring-opening of its radical cation, effectively circumvents the issues of back electron transfer and antioxidant quenching that plague aniline-based measurements. This leads to more accurate and reliable kinetic data, which is crucial for understanding and developing processes reliant on single-electron transfer, from fundamental chemical research to drug metabolism studies. For researchers requiring precise and unambiguous measurement of SET oxidation rates, this compound is the superior choice.

References

A Comparative Guide to the Cytotoxicity of N-Cyclopropylaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Cyclopropylaniline is a versatile chemical intermediate utilized in the synthesis of various biologically active molecules. While direct, comprehensive comparative studies on the cytotoxicity of this compound and a dedicated series of its derivatives are not extensively documented in publicly available literature, this guide provides an objective comparison of the cytotoxic profiles of structurally related compounds, including those containing cyclopropyl and aniline moieties. The information presented herein is compiled from various studies to offer insights into the potential structure-activity relationships that may govern the cytotoxicity of this compound derivatives.

I. Cytotoxicity Data of Related Cyclopropyl and Aniline Derivatives

The following table summarizes the in vitro cytotoxic activity of various compounds containing cyclopropyl or aniline functionalities against different cancer cell lines. This data, extracted from multiple studies, provides a basis for understanding how these structural motifs contribute to cytotoxicity.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Dehydrozingerone-based Cyclopropyl DerivativesButyl derivativeHeLa8.63[1]
Benzyl derivativeLS17410.17[1]
Benzyl derivativeA54912.15[1]
Indole-Aryl-Amide DerivativesCompound 1HT290.31[2]
Compound 1HeLa25[2]
Compound 2MCF70.81[2]
Compound 2PC32.13[2]
Compound 3HeLa5.64[2]
Compound 5HT292.61[2]
Compound 5PC30.39[2]
Compound 5J60.37[2]
Sorafenib DerivativesCompounds 4a-eVarious1-4.3[3]
Acridine–Thiosemicarbazone DerivativesDL-08B16-F1014.79[4]
DL-01K-56211.45[4]
DL-08K-56217.32[4]

Note: The data presented is for compounds structurally related to this compound, but not its direct derivatives. The cytotoxicity is highly dependent on the overall molecular structure.

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing cytotoxicity.

1. Cell Culture and Maintenance

  • Cell Lines: Human cancer cell lines such as HeLa (cervical carcinoma), LS174 (colon adenocarcinoma), A549 (lung carcinoma), HT29 (colorectal adenocarcinoma), MCF7 (breast cancer), PC-3 (prostate adenocarcinoma), and Jurkat J6 (human myeloid leukemia) are commonly used. Normal cell lines like MRC5 (human lung fibroblast) are often included to assess selectivity.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of a compound that inhibits cell growth by 50%) is determined from the dose-response curves.

III. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for cytotoxicity screening and a simplified representation of a signaling pathway that could be investigated.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis start Start: Select Cell Lines culture Culture Cells in Appropriate Medium start->culture seed Seed Cells in 96-well Plates culture->seed prepare Prepare Serial Dilutions of Test Compounds seed->prepare treat Treat Cells with Compounds prepare->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan Crystals add_mtt->dissolve read Read Absorbance dissolve->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

signaling_pathway compound This compound Derivative receptor Cell Surface Receptor compound->receptor Binds/Interacts kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade Activates/Inhibits transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor Phosphorylates apoptosis Apoptosis transcription_factor->apoptosis Induces proliferation Cell Proliferation transcription_factor->proliferation Inhibits

Caption: A hypothetical signaling pathway potentially modulated by cytotoxic compounds.

IV. Discussion and Future Directions

The cytotoxicity of organic molecules is intricately linked to their chemical structure. For aniline derivatives, substitutions on the aromatic ring can significantly modulate biological activity. Similarly, the strained cyclopropyl ring can influence molecular conformation and reactivity.

While specific data for this compound derivatives is lacking, the presented information on related compounds suggests that modifications to the aniline ring and the nature of substituents attached to the cyclopropyl group would likely have a profound impact on cytotoxicity. Future research should focus on the systematic synthesis of this compound derivatives and their evaluation against a broad panel of cancer cell lines to establish clear structure-activity relationships. Mechanistic studies would also be crucial to elucidate the signaling pathways involved in their cytotoxic effects. Such studies would be invaluable for the rational design of novel therapeutic agents.

References

A Comparative Guide to the Ring-Opening Kinetics of N-Cyclopropylaniline and Substituted Cyclopropylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ring-opening kinetics of N-cyclopropylaniline and other substituted cyclopropylamines. The spontaneous and irreversible ring-opening of the cyclopropylamine radical cation is a critical reaction in various chemical and biological processes, including its use as a mechanistic probe for single electron transfer (SET) reactions and as a structural motif in medicinal chemistry.[1][2] This guide summarizes key quantitative kinetic data, details the experimental methodologies used to obtain this data, and provides a mechanistic overview.

I. Executive Summary

The ring-opening of cyclopropylamines is initiated by a one-electron oxidation to form a radical cation. This process is driven by the significant strain energy of the three-membered ring. The rate of this ring-opening is highly dependent on the substituents on both the nitrogen atom and the cyclopropyl ring. N-Aryl substitution, as seen in this compound (CPA), plays a crucial role in the kinetics of this reaction. Electron-donating groups on the aniline ring tend to stabilize the nitrogen radical cation through resonance, which can slow the rate of ring-opening.[3] Conversely, electron-withdrawing groups can accelerate this process.[3] Computational studies on the parent cyclopropylaminium radical cation suggest that it has no barrier to ring-opening, indicating an extremely fast reaction.[4][5] This provides a baseline to understand the influence of N-substitution.

II. Comparative Kinetic Data

The following table summarizes the radical cation lifetimes (τ), which are inversely proportional to the ring-opening rate constant (k = 1/τ), for this compound (CPA) and several of its substituted analogs. The data was obtained using laser flash photolysis.

CompoundSubstituent on Aniline RingRadical Cation Lifetime (τ) in nsRing-Opening Rate Constant (k) in s⁻¹
This compound (CPA)None140 - 5801.7 x 10⁶ - 7.1 x 10⁶
3-Chloro-N-cyclopropylaniline3-ChloroConsistent with faster ring-opening than CPA> 7.1 x 10⁶

Data sourced from Pflug, et al. (2019).[2][3]

Note: The range in lifetimes for CPA reflects measurements under different experimental conditions. The study on 3-Chloro-N-cyclopropylaniline indicated a shorter radical cation lifetime compared to the parent CPA, consistent with the electron-withdrawing nature of the chloro substituent accelerating the ring-opening.[3]

III. Mechanistic Overview and Substituent Effects

The ring-opening of a cyclopropylamine proceeds through the formation of a radical cation intermediate upon single electron transfer (SET). The high ring strain of the cyclopropyl group provides the thermodynamic driving force for the subsequent irreversible C-C bond cleavage, leading to the formation of a distonic radical cation.[3]

N-Cyclopropylanilines

For N-cyclopropylanilines, the substituents on the aromatic ring significantly influence the stability of the initial radical cation and, consequently, the rate of ring-opening.

  • Electron-Donating Groups (EDGs): EDGs on the aniline ring can delocalize the positive charge on the nitrogen through resonance. This stabilization of the radical cation slows down the rate of the subsequent ring-opening reaction.[3]

  • Electron-Withdrawing Groups (EWGs): EWGs destabilize the nitrogen radical cation, thereby accelerating the ring-opening process to relieve the charge.[3]

Non-Arylated Cyclopropylamines

While extensive experimental kinetic data for a systematic series of non-arylated cyclopropylamines is limited in the current literature, computational studies provide valuable insights. Theoretical calculations suggest that the parent cyclopropylaminium radical cation (H₂N⁺-c-Pr) has no activation barrier for ring-opening, implying an extremely rapid process.[4][5] This suggests that any N-substituent that does not provide significant resonance stabilization, such as an alkyl group, would likely still allow for a very fast ring-opening. The tricyclopropylamine radical cation has also been studied and shows a planar C₃h-symmetrical structure, indicating significant electronic changes upon oxidation.[6]

The following diagram illustrates the general signaling pathway for the ring-opening of a substituted cyclopropylamine.

G General Mechanism of Cyclopropylamine Ring-Opening cluster_0 Initiation cluster_1 Ring-Opening cluster_2 Product Formation Substituted Cyclopropylamine Substituted Cyclopropylamine Radical Cation Radical Cation Substituted Cyclopropylamine->Radical Cation -e⁻ (SET) Distonic Radical Cation Distonic Radical Cation Radical Cation->Distonic Radical Cation k_opening Ring-Opened Products Ring-Opened Products Distonic Radical Cation->Ring-Opened Products Further Reactions

Mechanism of Cyclopropylamine Ring-Opening

IV. Experimental Protocols

The kinetic data for the ring-opening of cyclopropylamine radical cations are typically obtained using fast transient absorption techniques, such as laser flash photolysis (LFP).

Laser Flash Photolysis (LFP) for Measuring Radical Cation Lifetimes

Objective: To generate the radical cation of a cyclopropylamine derivative by photoinduced electron transfer and monitor its decay kinetics to determine its lifetime.

Materials:

  • N-cyclopropylamine derivative (substrate)

  • Photosensitizer (e.g., 2-acetonaphthone)

  • Solvent (e.g., acetonitrile, water)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

  • Laser flash photolysis setup (pulsed laser, sample cell, monitoring lamp, monochromator, detector, and oscilloscope)

Procedure:

  • Sample Preparation: Prepare a solution of the N-cyclopropylamine derivative and the photosensitizer in the chosen solvent. The concentrations should be optimized to ensure sufficient light absorption by the sensitizer and efficient quenching by the amine. Typically, sensitizer concentrations are in the micromolar range, and amine concentrations are varied.

  • Deoxygenation: Deoxygenate the sample solution by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the excited states and radical ions.

  • Laser Flash Photolysis Measurement:

    • Place the sample cell in the LFP spectrometer.

    • Excite the sample with a short laser pulse at a wavelength where the photosensitizer absorbs (e.g., 355 nm for 2-acetonaphthone). This generates the triplet excited state of the sensitizer.

    • The excited sensitizer oxidizes the cyclopropylamine via single electron transfer, forming the cyclopropylamine radical cation.

    • Monitor the change in absorbance at a wavelength where the radical cation absorbs. This is done using a time-resolved detection system.

    • Record the decay of the transient absorption signal over time.

  • Data Analysis:

    • The decay of the radical cation absorption signal is fitted to a first-order or pseudo-first-order kinetic model.

    • The lifetime (τ) of the radical cation is determined from the fit. The ring-opening rate constant (k) is the reciprocal of the lifetime (k = 1/τ).

The following diagram illustrates a typical experimental workflow for a laser flash photolysis experiment.

G Experimental Workflow for Laser Flash Photolysis cluster_LFP LFP Spectrometer Sample Preparation Sample Preparation Deoxygenation Deoxygenation Sample Preparation->Deoxygenation LFP Measurement LFP Measurement Deoxygenation->LFP Measurement Data Analysis Data Analysis LFP Measurement->Data Analysis Laser Pulse Laser Pulse Sample Cell Sample Cell Laser Pulse->Sample Cell Transient Absorption Signal Transient Absorption Signal Sample Cell->Transient Absorption Signal Detector Detector Transient Absorption Signal->Detector Oscilloscope Oscilloscope Detector->Oscilloscope

Laser Flash Photolysis Workflow

V. Conclusion

The ring-opening kinetics of cyclopropylamines are fundamentally governed by the stability of the initially formed radical cation. For N-cyclopropylanilines, the electronic nature of the substituents on the aryl ring provides a means to tune the reaction rate, with electron-withdrawing groups generally accelerating the process. In contrast, non-arylated cyclopropylamines are predicted to undergo extremely rapid, if not barrierless, ring-opening upon one-electron oxidation. This comparative guide highlights the significant role of the N-aryl group in modulating the kinetics of this important reaction, providing a valuable framework for researchers in the fields of physical organic chemistry, materials science, and drug development. Further experimental studies on a wider range of substituted non-arylated cyclopropylamines would be beneficial to provide a more complete quantitative picture of substituent effects.

References

Mechanistic comparison of photochemical and electrochemical activation of N-Cyclopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of activating N-cyclopropylaniline is crucial for harnessing its synthetic potential. This guide provides a detailed, objective comparison of photochemical and electrochemical activation methods, supported by experimental data, to inform the selection of the most suitable strategy for various applications.

The activation of this compound initiates a fascinating and synthetically valuable transformation: the irreversible ring-opening of the cyclopropyl group. This process generates a highly reactive distonic radical cation, a key intermediate for constructing complex molecular architectures. Both photochemical and electrochemical methods have emerged as powerful tools to trigger this activation, each with its own distinct advantages and mechanistic features.

At the heart of both methods lies a single-electron transfer (SET) event, where the nitrogen atom of this compound donates an electron to become a radical cation.[1][2] This initial oxidation is the gateway to the subsequent ring-opening, driven by the release of the inherent ring strain of the cyclopropane ring (approximately 28 kcal/mol).[1] The resulting distonic radical cation, possessing both a radical and a cation center, can then engage in a variety of downstream reactions, most notably [3+2] annulation reactions with alkenes and alkynes to form five-membered rings.[3][4]

Mechanistic Pathways: A Tale of Two Excitations

While both pathways converge on the same key intermediate, the initial activation step is fundamentally different.

Photochemical activation typically employs a photosensitizer, such as a Ruthenium(II) complex (e.g., Ru(bpz)₃²⁺), which, upon irradiation with visible light, is promoted to an excited state.[3][5] This excited photosensitizer is a potent oxidant capable of abstracting an electron from the this compound, thus generating the crucial radical cation.[4][5] The reduced photosensitizer is then regenerated in a catalytic cycle.

Electrochemical activation , in contrast, offers a direct and catalyst-free approach.[3] By applying a sufficient anodic potential, an electron is directly removed from the this compound at the electrode surface, again forming the radical cation.[3][6] This method provides precise control over the driving force of the reaction by simply tuning the applied voltage.

Below is a visual representation of the generalized mechanistic pathways for both activation methods.

G cluster_photo Photochemical Activation cluster_electro Electrochemical Activation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Visible Light) PC_star->PC PC⁻ NCA This compound NCA_radical_cation This compound Radical Cation NCA->NCA_radical_cation PC* Distonic_radical_cation_p Distonic Radical Cation NCA_radical_cation->Distonic_radical_cation_p Irreversible Ring-Opening Product_p Product Distonic_radical_cation_p->Product_p + Alkene/Alkyne Alkene_p Alkene/Alkyne Alkene_p->Product_p NCA_e This compound NCA_radical_cation_e This compound Radical Cation NCA_e->NCA_radical_cation_e Anodic Oxidation (-e⁻) Distonic_radical_cation_e Distonic Radical Cation NCA_radical_cation_e->Distonic_radical_cation_e Irreversible Ring-Opening Product_e Product Distonic_radical_cation_e->Product_e + Alkene/Alkyne Alkene_e Alkene/Alkyne Alkene_e->Product_e

Caption: Generalized mechanisms for photochemical and electrochemical activation of this compound.

Performance Comparison: A Data-Driven Perspective

The choice between photochemical and electrochemical activation often depends on the desired outcome, substrate scope, and available equipment. The following table summarizes key quantitative data for a representative [3+2] annulation reaction between an this compound derivative and an alkene.

ParameterPhotochemical Method[3]Electrochemical Method[3]
Catalyst Ru(bpz)₃(PF₆)₂None
Energy Source Visible Light (e.g., blue LEDs)Electricity (Anodic Potential)
Typical Yield Good to ExcellentGood (up to 81%)
Reaction Time Varies (hours)Varies (hours)
Key Advantage Facile for net redox neutral reactionsCatalyst-free, precise control
Key Limitation Requires photocatalyst, potential for side reactionsCan be challenging for net redox neutral reactions

Experimental Protocols: A Guide to Implementation

Detailed experimental procedures are critical for reproducing and building upon published research. Below are representative protocols for the photochemical and electrochemical [3+2] annulation of N-cyclopropylanilines.

Photochemical [3+2] Annulation Protocol

This protocol is adapted from studies on the visible-light-mediated annulation of cyclopropylanilines with alkenes.[4]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the this compound (1.0 equiv.), the alkene (2.0-3.0 equiv.), and the photocatalyst (e.g., Ru(bpz)₃(PF₆)₂, 1-2 mol%).

  • Solvent and Degassing: The vial is sealed with a septum, and an appropriate solvent (e.g., acetonitrile) is added. The reaction mixture is then degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation: The vial is placed in a photoreactor equipped with a cooling fan and irradiated with visible light (e.g., blue LEDs) at room temperature.

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired annulation product.

Electrochemical [3+2] Annulation Protocol

This protocol is based on the electrocatalytic redox-neutral annulation of N-cyclopropylanilines and alkenes.[3][6]

  • Electrochemical Cell Setup: An undivided electrochemical cell is equipped with a carbon-based working electrode (e.g., reticulated vitreous carbon) and a carbon-based counter electrode.

  • Reaction Mixture: The cell is charged with a solution of the this compound (1.0 equiv.), the alkene (2.0-5.0 equiv.), and a supporting electrolyte (e.g., LiOTf) in a suitable solvent (e.g., acetonitrile).

  • Electrolysis: A constant current or potential is applied to the working electrode. The progress of the electrolysis can be monitored by the total charge passed.

  • Monitoring and Workup: The reaction is monitored by analytical techniques such as GC-MS or high-performance liquid chromatography (HPLC). After the starting material is consumed, the reaction mixture is transferred from the cell, the solvent is evaporated, and the crude product is purified by column chromatography.

The following diagram illustrates a typical experimental workflow for these reactions.

G cluster_workflow General Experimental Workflow start Start setup Reaction Setup (Substrates, Catalyst/Electrolyte, Solvent) start->setup activation Activation Step setup->activation photo Photochemical: Irradiation with Visible Light activation->photo Photochemical Route electro Electrochemical: Apply Anodic Potential activation->electro Electrochemical Route monitoring Reaction Monitoring (TLC, GC-MS, HPLC) photo->monitoring electro->monitoring workup Workup and Purification (Solvent Removal, Chromatography) monitoring->workup product Isolated Product workup->product

Caption: A generalized experimental workflow for activating this compound.

Concluding Remarks

Both photochemical and electrochemical methods provide effective and mechanistically elegant pathways for the activation of N-cyclopropylanilines. The photochemical approach, leveraging the power of visible light and photocatalysis, has been extensively developed for a range of transformations. The electrochemical method, with its catalyst-free and highly tunable nature, represents a complementary and sustainable alternative. The choice between these two powerful techniques will ultimately be guided by the specific synthetic challenge, available resources, and desired process characteristics. As research in both photoredox and electrosynthesis continues to advance, the synthetic utility of this compound and its derivatives is poised for significant expansion.

References

A Comparative Guide to the Cross-Reactivity of N-Cyclopropylaniline with Various Oxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-Cyclopropylaniline (CPA) with a range of common oxidizing agents. Understanding the oxidative stability and reactivity profile of CPA is crucial for its application in pharmaceutical development, where it may be a synthetic intermediate or a part of a final drug molecule, and in environmental science, where it is used as a probe for oxidative processes. This document outlines the fundamental mechanisms of CPA oxidation, compares its reactivity with different classes of oxidants, and provides standardized protocols for experimental evaluation.

Introduction to this compound Oxidation

This compound is an aniline derivative characterized by the presence of a cyclopropyl group attached to the nitrogen atom. This structural feature imparts unique reactivity, particularly in oxidative reactions. The core mechanism of CPA oxidation involves an initial single-electron transfer (SET) from the nitrogen atom to the oxidant, forming a radical cation.[1][2] This radical cation is highly unstable and undergoes a rapid and irreversible ring-opening of the strained cyclopropyl group.[1][2] This ring-opening acts as a "chemical clock," preventing the reverse electron transfer and making the initial oxidation event effectively irreversible.[1] The resulting distonic radical cation is then susceptible to further reactions, leading to a variety of degradation products.[1]

Comparative Reactivity with Different Oxidants

Direct comparative quantitative data for the cross-reactivity of this compound with a wide array of non-photosensitizing chemical oxidants is limited in publicly available literature. However, by combining the well-documented behavior of CPA in photosensitized oxidation with the known reactivity of aniline and other cyclopropylamines, we can construct a comparative profile.

Table 1: Comparison of this compound Reactivity with Various Oxidants

Oxidant ClassSpecific OxidantExpected ReactivityProbable Reaction ProductsNotes
Photosensitizers Triplet-State Sensitizers (e.g., 2-Acetonaphthone)High3-hydroxy-N-phenylpropanamide, Acetanilide[1]Well-documented reaction. CPA is used as a probe for these systems due to its irreversible ring-opening upon single-electron transfer.[1][3]
Permanganates Potassium Permanganate (KMnO₄)HighComplex mixture, likely including ring-opened products, aniline, and manganese dioxide.Based on the high oxidation potential of permanganate and its known reactivity with anilines, a vigorous reaction is expected.
Hypohalites Sodium Hypochlorite (NaOCl)HighN-chloro-N-cyclopropylaniline, ring-opened products, and potentially chlorinated aromatic species.Anilines are known to react with hypochlorite to form N-chloroanilines and other oxidation products. The high reactivity suggests significant degradation of CPA.
Peroxides Hydrogen Peroxide (H₂O₂) (uncatalyzed)LowSlow degradation to various oxidized products.The reaction of aniline with uncatalyzed hydrogen peroxide is generally slow.
Peroxides with Catalyst Fenton's Reagent (H₂O₂ + Fe²⁺)Very HighRing-opened and fragmented products, hydroxylated aromatic species.Fenton's reagent generates highly reactive hydroxyl radicals, which are expected to rapidly oxidize the aniline moiety and potentially open the cyclopropyl ring.
Peroxidases Horseradish Peroxidase (HRP) / H₂O₂HighN-dealkylation and ring-opened products.[4]Studies on analogous N-cyclopropyl-N-methylaniline show enzymatic oxidation leads to ring fragmentation.[4]

Signaling Pathways and Reaction Mechanisms

The oxidative degradation of this compound is initiated by a single-electron transfer, leading to a cascade of reactions that result in the formation of various products.

This compound Oxidation Pathway General Oxidative Pathway of this compound CPA This compound RadicalCation This compound Radical Cation CPA->RadicalCation Single-Electron Transfer (SET) Oxidant Oxidant Oxidant->RadicalCation DistonicRadical Ring-Opened Distonic Radical Cation RadicalCation->DistonicRadical Irreversible Ring-Opening Products Degradation Products (e.g., 3-hydroxy-N-phenylpropanamide, Acetanilide) DistonicRadical->Products Further Reactions (e.g., with O₂, H₂O)

Caption: General oxidative pathway of this compound.

Experimental Protocols

The following protocols provide a framework for assessing the cross-reactivity of this compound with various oxidants. These are based on established methods for forced degradation studies in the pharmaceutical industry.[5][6][7]

General Protocol for Cross-Reactivity Screening

This protocol is designed to qualitatively and quantitatively assess the degradation of this compound in the presence of different oxidants.

Materials:

  • This compound (CPA)

  • Selected oxidants (e.g., Potassium Permanganate, Sodium Hypochlorite, 30% Hydrogen Peroxide, Ferrous Sulfate)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (e.g., phosphate or acetate buffers)

  • Quenching agent (e.g., Sodium Thiosulfate for hypochlorite and permanganate, Catalase for hydrogen peroxide)

  • HPLC system with UV or MS detector

  • Analytical column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of CPA in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Reaction Setup:

    • For each oxidant, prepare a reaction mixture containing CPA at a known concentration (e.g., 100 µg/mL) in an appropriate buffer or solvent.

    • Add the oxidant at a defined concentration (e.g., 1-3% for H₂O₂, molar excess for others).

    • For Fenton's reagent, add the ferrous salt catalyst before the hydrogen peroxide.

    • Prepare a control sample without the oxidant.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature or 40°C) for a defined period (e.g., 24 hours), protected from light.

  • Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench the reaction in the aliquots by adding a suitable quenching agent to stop the oxidation process.

  • Sample Preparation: Dilute the quenched samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of CPA and the formation of degradation products.

Experimental Workflow for Cross-Reactivity Testing Workflow for Oxidant Cross-Reactivity Testing cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare CPA Stock Solution Mix Mix CPA and Oxidant (and Control) Stock->Mix OxidantSol Prepare Oxidant Solutions OxidantSol->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC Analyze by HPLC-UV/MS Quench->HPLC Data Quantify CPA Degradation and Product Formation HPLC->Data

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the parent compound (CPA) from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm[1]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV detection at a wavelength where CPA and potential degradation products absorb (e.g., 240 nm), or Mass Spectrometry (MS) for identification of unknown products.[1]

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Conclusion

This compound exhibits significant reactivity towards a range of oxidants, a characteristic largely governed by the facile single-electron transfer from the nitrogen atom and the subsequent irreversible opening of the cyclopropyl ring. While its cross-reactivity is well-documented with photosensitizers, its interaction with common chemical oxidants like permanganates, hypohalites, and Fenton's reagent is expected to be high, leading to substantial degradation. In contrast, its reactivity with uncatalyzed hydrogen peroxide is likely to be low.

For drug development professionals, this high susceptibility to oxidation indicates that formulations containing this compound or related moieties must be carefully designed to avoid oxidative degradation, potentially through the inclusion of antioxidants or by controlling the microenvironment. For researchers using CPA as a probe, it is essential to be aware of its potential cross-reactivity with other oxidizing species in the system to avoid misinterpretation of results. The provided experimental protocols offer a robust framework for quantifying this cross-reactivity and for conducting forced degradation studies to ensure the stability and quality of pharmaceutical products.

References

Benchmarking N-Cyclopropylaniline performance against other radical probes

Author: BenchChem Technical Support Team. Date: December 2025

N-Cyclopropylaniline: A Comparative Guide for Radical Probe Performance

For Researchers, Scientists, and Drug Development Professionals

The detection and characterization of radical intermediates are pivotal in understanding a vast array of chemical and biological processes, from organic synthesis to the mechanisms of drug action and metabolic pathways. The choice of a suitable radical probe is critical for obtaining accurate and reliable data. This guide provides a comprehensive comparison of this compound (CPA) as a radical probe against other alternatives, supported by experimental data and detailed methodologies to inform the selection of the most appropriate tool for your research.

N-Cyclopropylanilines have emerged as effective probes for detecting single electron transfer (SET) mechanisms.[1][2][3] Their utility stems from the rapid and irreversible ring-opening of the cyclopropyl group following an initial single-electron oxidation to form a nitrogen radical cation.[2] This characteristic reaction provides a clear and unambiguous signal for the occurrence of a SET event. A key advantage of CPAs is that this irreversible ring-opening can outcompete antioxidant quenching, which can lead to an underestimation of oxidation rates with other probes.[4][5]

Performance Comparison of Radical Probes

The selection of a radical probe is dictated by the specific requirements of the experimental system, including the nature of the radical species, the reaction kinetics, and the chemical environment. The following table summarizes the key performance characteristics of this compound and its analogs in comparison to other commonly used radical probes.

ProbeType / MechanismRate Constant (k)Radical Cation Lifetime (τ)Key AdvantagesLimitations
N-Cyclopropyl-N-methylaniline SET Probe / Radical ClockRing-opening ko = 4.1 x 104 s-1[1]~580 ns[2]Irreversible ring-opening provides a definitive signal.[2]Ring-opening rate is relatively slow, which may not be suitable for all applications.[6]
This compound (CPA) Analogs (e.g., 3-Cl-CPA) SET Probe / Radical ClockOxidation bimolecular rate constants: ~9 x 108 to 4 x 109 M-1s-1[2][3]140–580 ns[2][3]Fast oxidation rates, near the diffusion-controlled limit.[2] Ring-opening outcompetes antioxidant quenching.[4][5]Specific analogs may require synthesis.
4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline SET Probe / Radical ClockRing-opening k = 1.7 x 108 s-1[6]Not specifiedPhenyl substitution significantly increases the ring-opening rate.[6]More complex structure, requiring specific synthesis.
5-Hexenyl Radical Radical ClockCyclization k = 2.3 x 105 s-1 (at 298 K)[7]Not applicableWell-characterized and commonly used radical clock.[7]Rearrangement is an isomerization, not a probe for a specific reaction type like SET.
Cyclopropylmethyl Radical Radical ClockRing-opening k = 8.6 x 107 s-1 (at 298 K)[7]Not applicableVery rapid ring-opening, useful for fast reactions.[7]Not a direct probe for SET on a heteroatom.
Aminophenyl fluorescein (APF) Fluorescent Probe for hROS*Not applicableNot applicableHigh sensitivity for highly reactive oxygen species.[8]Not specific for hydroxyl radicals; also detects peroxynitrite and hypochlorite.[8]
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) General ROS IndicatorNot applicableNot applicableWidely used for general ROS detection.[8]Lacks specificity and reacts with a broad range of ROS.[8]

*hROS (highly reactive oxygen species) includes hydroxyl radical (•OH), peroxynitrite (ONOO⁻), and hypochlorite (OCl⁻).[8]

Experimental Protocols

The following are generalized methodologies for the evaluation and comparison of radical probes.

General Protocol for Comparing Radical Probe Performance (adapted from[9])

This protocol outlines a cell-free assay to compare the performance of different radical probes.

Materials:

  • Radical generating system (e.g., Fenton reagent for hydroxyl radicals: Iron(II) sulfate and Hydrogen peroxide)[9]

  • Phosphate-buffered saline (PBS), pH 7.4

  • The radical probes to be compared (e.g., this compound, APF, DCFH-DA)

  • Spectrofluorometer or HPLC-MS for product analysis

Procedure:

  • Probe Preparation: Prepare stock solutions of each radical probe in an appropriate solvent (e.g., DMSO for fluorescent probes, acetonitrile for CPA). Prepare working solutions by diluting the stock solutions in PBS to the desired final concentration.

  • Radical Generation: In a reaction vessel, initiate the generation of radicals. For the Fenton reaction, add Iron(II) sulfate to the PBS, followed by the radical probe working solution. Start the reaction by adding Hydrogen peroxide.[9]

  • Incubation: Allow the reaction to proceed for a defined period.

  • Detection and Quantification:

    • For Fluorescent Probes (e.g., APF, DCFH-DA): Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the specific probe and its product.[9]

    • For Radical Clocks (e.g., this compound): Quench the reaction at various time points. Extract the products and analyze by a suitable chromatographic method (e.g., HPLC-MS) to quantify the ratio of the ring-opened product to the unrearranged starting material.[2][3]

  • Data Analysis: Compare the signal intensity (for fluorescent probes) or the product ratio (for radical clocks) between the different probes to evaluate their relative reactivity and suitability for the specific radical generating system.

Time-Resolved Measurement of Radical Cation Lifetime (Laser Flash Photolysis)

This technique is used to directly observe and measure the lifetime of transient species like radical cations.[2][3]

Materials:

  • Pulsed laser system (e.g., Nd:YAG laser)

  • Photosensitizer (if required to generate the radical cation)

  • This compound or other probe of interest

  • Solvent (e.g., acetonitrile)

  • Transient absorption spectrophotometer

Procedure:

  • Prepare a solution of the radical probe and, if necessary, a photosensitizer in the chosen solvent.

  • Excite the sample with a short laser pulse to generate the radical cation.

  • Monitor the change in absorbance at the wavelength corresponding to the radical cation as a function of time.

  • The decay of the transient absorbance signal is used to calculate the lifetime of the radical cation.[2]

Visualizations

Signaling Pathway of this compound as a SET Probe

SET_Pathway CPA This compound (CPA) CPA_radical CPA Radical Cation (CPA•+) CPA->CPA_radical Oxidant Oxidant (e.g., 3sens*) Oxidant->CPA Single Electron Transfer (SET) CPA_radical->CPA Quenching (outcompeted) Ring_Opened Ring-Opened Distonic Radical Cation CPA_radical->Ring_Opened Irreversible Ring Opening (k_o) Products Final Products Ring_Opened->Products Downstream Reactions Quenching Antioxidant Quenching Quenching->CPA_radical

Caption: Mechanism of this compound as a single electron transfer probe.

Experimental Workflow for Radical Probe Comparison

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_eval Evaluation Probe_Prep Prepare Probe Solutions (CPA, APF, etc.) Incubate Initiate Radical Generation & Incubate with Probe Probe_Prep->Incubate Radical_Gen Prepare Radical Generating System Radical_Gen->Incubate Quench Quench Reaction Incubate->Quench Detect Detection & Quantification (HPLC-MS or Fluorometry) Quench->Detect Compare Compare Performance Metrics (Product Ratio, Signal Intensity) Detect->Compare

Caption: Generalized workflow for comparing the performance of radical probes.

Logical Relationships in Radical Probe Selection

Logical_Relationships Probe Radical Probe Kinetics Reaction Kinetics Probe->Kinetics Selectivity Selectivity Probe->Selectivity Stability Stability Probe->Stability Application Experimental Application Kinetics->Application Selectivity->Application Stability->Application

Caption: Key performance metrics influencing radical probe selection.

References

Safety Operating Guide

Proper Disposal of N-Cyclopropylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling, waste classification, and disposal of N-Cyclopropylaniline, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount. This compound, an aniline derivative, necessitates careful handling and adherence to specific disposal protocols due to its inherent hazards. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, addressing immediate safety concerns, waste characterization, and logistical planning.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to observe the following safety precautions, based on the hazardous nature of aniline compounds.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves. Butyl, neoprene, or polyvinyl alcohol (PVA) gloves are recommended for handling aniline and its derivatives.[1]

  • Eye Protection: Chemical splash goggles are essential to prevent any contact with the eyes.[1]

  • Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.[1]

  • Respiratory Protection: All work involving this compound should be conducted within a certified laboratory chemical fume hood.[1]

Designated Work Area:

All handling of this compound should be restricted to a designated and clearly marked area, such as a chemical fume hood.[1] This area should be labeled with warnings indicating the potential hazards, for example: "WARNING! ANILINE DERIVATIVE WORK AREA – POTENTIAL CARCINOGEN & REPRODUCTIVE TOXIN".[1]

This compound Properties and Hazard Profile

Understanding the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValueSource
Molecular Formula C₉H₁₁N--INVALID-LINK--
Molecular Weight 133.19 g/mol --INVALID-LINK--
Appearance Off-white to light brown solid (for 4-Cyclopropylaniline)--INVALID-LINK--
Melting Point 36°C (for 4-Cyclopropylaniline)--INVALID-LINK--
Boiling Point 108°C at 10 Torr (for 4-Cyclopropylaniline)--INVALID-LINK--
Flash Point 108.2 ± 9.3 °C (for 4-Cyclopropylaniline)--INVALID-LINK--
pH Basic (as an aniline derivative)--INVALID-LINK--
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation--INVALID-LINK--

Hazardous Waste Classification

Proper classification of this compound waste is a critical step for ensuring compliant disposal. As there is no specific EPA RCRA listing for this compound, its classification as a hazardous waste must be determined based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.

  • Ignitability (D001): The flash point of 4-Cyclopropylaniline is 108.2°C, which is above the 60°C (140°F) threshold for an ignitable liquid. Therefore, it is not typically classified as an ignitable hazardous waste.

  • Corrosivity (D002): Aniline and its derivatives are basic. If a solution of this compound in water has a pH greater than or equal to 12.5, it would be classified as a corrosive hazardous waste.

  • Reactivity (D003): There is no indication that this compound is inherently reactive in a way that would meet the D003 criteria.

  • Toxicity (D-listed wastes): this compound is known to be harmful if swallowed, inhaled, or in contact with the skin. While it does not have a specific D-listing for toxicity, its known health hazards warrant its management as a toxic hazardous waste.

Given its properties and associated hazards, This compound waste must be managed as a hazardous chemical waste .

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Unused or Expired Pure Compound: Collect the original, undiluted chemical in its original container or a clearly labeled, compatible hazardous waste container.

  • Contaminated Labware: Items such as pipette tips, gloves, vials, and flasks that have come into contact with this compound should be collected in a designated, labeled hazardous waste container. A polyethylene container is a suitable option.[2]

  • Solvent Waste: Solutions containing dissolved this compound must be collected in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

2. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid waste," "contaminated gloves," "solution in methanol").

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[2] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[2]

  • Keep containers away from direct sunlight and sources of ignition.[1]

3. Spill Management:

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[1] Collect the absorbed material in a labeled hazardous waste container. Ventilate and wash the affected area after cleanup is complete.

  • Large Spills: In the event of a large spill, immediately evacuate and secure the area.[1] Notify others in the vicinity and contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[1]

4. Final Disposal:

  • Do not dispose of this compound waste down the drain or in the regular trash. [2]

  • Arrange for the collection of the hazardous waste by your institution's EH&S department or a licensed hazardous waste disposal contractor.[1]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_preparation Preparation cluster_characterization Waste Characterization & Segregation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type pure_compound Pure Compound waste_type->pure_compound Unused/Expired labware Contaminated Labware waste_type->labware Gloves, Vials, etc. solution Solvent Solution waste_type->solution Dissolved container Select Compatible Hazardous Waste Container pure_compound->container labware->container solution->container labeling Label Container Correctly: 'Hazardous Waste' 'this compound' Contents Description container->labeling storage Store in Designated, Secure, Ventilated Area labeling->storage incompatibles Segregate from Incompatible Materials storage->incompatibles pickup Arrange for Pickup by EH&S or Licensed Contractor incompatibles->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Cyclopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Cyclopropylaniline. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound and its derivatives are valuable reagents in pharmaceutical research. However, their handling requires stringent safety protocols due to potential health hazards. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to mitigate risks effectively.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1] Therefore, a comprehensive PPE strategy is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls. All work with this compound should be conducted in a properly functioning chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]

Personal Protective Equipment Selection

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact which can cause irritation and potential absorption.[3][4] Nitrile gloves are generally recommended for protection against a variety of chemicals, though specific breakthrough time data for this compound is not available.[4][5] Always inspect gloves for integrity before use and replace them immediately if contaminated.
Body Protection A fully-buttoned laboratory coat, with chemical-resistant apron and boots if handling large quantities.Protects against skin contact and contamination of personal clothing.[2][3]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are insufficient or during spill cleanup.Protects against inhalation of vapors or aerosols that may cause respiratory irritation.[2]

Safe Handling and Operational Protocols

Adherence to standardized operational procedures is critical to minimize the risk of exposure and accidents.

General Handling Practices
  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2][6]

  • Ventilation: Always use this compound in a well-ventilated area, preferably a chemical fume hood.[1][6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[1][7]

  • Static Discharge: Take precautionary measures against static discharges, especially when handling flammable liquids. Use non-sparking tools and ground all equipment.[2]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

  • Store away from sources of heat, sparks, and open flames.[2][7]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][6]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][2]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Cleanup
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the spill using inert absorbent materials (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.

Waste Disposal

All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste.

  • Collection: Collect waste in compatible, tightly sealed, and clearly labeled containers.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

A Receipt & Storage B Preparation & Pre-Use Checks A->B Verify SDS C Don Appropriate PPE B->C Select based on task D Handling in Fume Hood C->D E Experiment/Procedure D->E I Spill? E->I F Decontamination G Waste Segregation & Collection F->G K Remove PPE & Personal Hygiene F->K H Waste Disposal G->H Follow regulations H->K I->F No J Emergency Spill Response I->J Yes J->G

Caption: Workflow for Safe Handling of this compound.

Occupational Exposure Limits

Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) for this compound.[6] For context, the table below provides the exposure limits for Aniline, a related compound. These values should be used as a conservative reference for risk assessment.

OrganizationTWA (8-hour)STEL (15-minute)Skin Notation
OSHA 5 ppm (19 mg/m³)-Yes
NIOSH Ca (Carcinogen)-Yes
ACGIH 2 ppm (7.6 mg/m³)-Yes
CAL/OSHA 2 ppm (7.6 mg/m³)-Yes
Source: OSHA Occupational Chemical Database for Aniline.[8] "Ca" indicates that NIOSH considers the substance to be a potential occupational carcinogen.

By implementing these comprehensive safety measures, laboratories can effectively manage the risks associated with this compound, ensuring the well-being of their personnel and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.